2-Formylisonicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-formylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTLVFRYWOEUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563709 | |
| Record name | 2-Formylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116308-38-4 | |
| Record name | 2-Formylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Formylisonicotinonitrile: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide offers a comprehensive examination of 2-Formylisonicotinonitrile, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document provides a deep dive into the compound's core chemical properties, synthesis, reactivity, and safety considerations. By integrating established experimental protocols, mechanistic discussions, and data-driven insights, this guide serves as an authoritative resource to facilitate the strategic and effective use of this compound in advanced research and development projects.
Core Profile and Strategic Importance
This compound, systematically named 2-formylpyridine-4-carbonitrile, is a small molecule of significant interest due to the unique interplay of its three key functional groups: a pyridine ring, a formyl group at the 2-position, and a nitrile group at the 4-position. This specific arrangement of an electrophilic aldehyde, an electron-withdrawing and versatile cyano group, and a heterocyclic aromatic ring makes it a highly valuable synthon for the construction of more complex molecular architectures. Its utility is particularly pronounced in the synthesis of novel therapeutic agents and functional materials.
The pyridine core is a well-established scaffold in numerous FDA-approved drugs, and the aldehyde and nitrile functionalities provide convenient handles for a wide array of chemical transformations. This allows for the systematic modification of molecular properties, a crucial aspect of modern drug discovery and materials science.
Physicochemical and Spectroscopic Data
A foundational understanding of the physical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O | [1] |
| Molecular Weight | 132.12 g/mol | [1] |
| CAS Number | 116308-38-4 | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C | [1] |
| Purity | Typically ≥95-97% | [1] |
Spectroscopic Analysis
Spectroscopic data is critical for confirming the identity and purity of this compound. Below is a summary of expected spectral characteristics based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen environments in the molecule. For a 2,4-disubstituted pyridine ring, three distinct aromatic proton signals are expected, in addition to the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and cyano groups.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |
| Pyridine H-6 | 8.8 - 9.0 | Doublet (d) |
| Pyridine H-5 | 7.8 - 8.0 | Doublet (d) |
| Pyridine H-3 | 8.0 - 8.2 | Singlet (s) or small doublet |
Note: Predicted values. Actual shifts can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. This compound has seven carbon atoms, and due to the molecule's asymmetry, seven distinct signals are expected.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | Aldehyde (C=O) | 190 - 200 | | Pyridine C-2 | 150 - 155 | | Pyridine C-4 | 135 - 140 | | Pyridine C-6 | 150 - 155 | | Pyridine C-5 | 125 - 130 | | Pyridine C-3 | 120 - 125 | | Nitrile (C≡N) | 115 - 120 |
Note: Predicted values. Actual shifts can vary based on solvent and experimental conditions.
FT-IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups present in the molecule.
Table 4: Characteristic FT-IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Nitrile | C≡N stretch | 2260 - 2220 | Medium |
| Aldehyde | C=O stretch | 1740 - 1690 | Strong |
| Aromatic C=C/C=N | C=C/C=N stretch | 1600 - 1475 | Medium-Weak |
Synthesis and Purification
The most common laboratory synthesis of this compound involves the oxidation of the corresponding alcohol, (4-cyanopyridin-2-yl)methanol. Another viable route is the oxidation of 2-methylisonicotinonitrile.
Experimental Protocol: Oxidation of 2-Methylisonicotinonitrile
This protocol provides a representative method for the synthesis of this compound.
Reaction: Oxidation of 2-methylpyridine to 2-formylpyridine.
Reagents and Equipment:
-
2-Methylpyridine
-
Selenium dioxide (SeO₂)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridine in toluene.
-
Add a stoichiometric amount of selenium dioxide (SeO₂).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid byproducts.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-formylpyridine.
Note: This is a general procedure for the oxidation of a methylpyridine. Specific conditions for 2-methylisonicotinonitrile may require optimization.
Chemical Reactivity and Synthetic Utility
The rich chemistry of this compound is dictated by the reactivity of its aldehyde, nitrile, and pyridine functionalities.
Reactions of the Formyl Group
The aldehyde group is a versatile handle for numerous transformations:
-
Reductive Amination: This is a powerful method for introducing amine functionalities. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the corresponding amine.[2] This reaction is widely used in the synthesis of pharmaceutical compounds.
Diagram 1: Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphorus ylide (Wittig reagent).[3] This provides a reliable method for carbon-carbon double bond formation. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide used.[4]
Reactions of the Nitrile Group
The cyano group is not merely an electron-withdrawing group; it can be transformed into other valuable functionalities:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide.
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings.
Reactions involving the Pyridine Ring
The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although this can be challenging. The nitrogen atom also allows the molecule and its derivatives to act as ligands for metal ions.
Applications in Research and Development
Medicinal Chemistry: Kinase Inhibitors
The pyridine and quinoline scaffolds are prevalent in many kinase inhibitors. This compound and its derivatives are valuable starting materials for the synthesis of such compounds. For example, substituted 4-anilinoquinoline-3-carbonitriles have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases, which are important targets in cancer therapy.[5]
Diagram 2: General Structure of a Quinolone-based Kinase Inhibitor
Caption: Synthetic relationship between this compound and kinase inhibitors.
Coordination Chemistry and Materials Science
The nitrogen atom of the pyridine ring and the nitrile group can coordinate with metal ions to form a variety of metal complexes. These complexes can exhibit interesting photophysical, magnetic, and catalytic properties. The synthesis of such complexes typically involves reacting this compound or its derivatives with a metal salt in a suitable solvent.[3][6] Characterization of these complexes is carried out using techniques such as FT-IR, UV-Vis spectroscopy, and X-ray crystallography.[7]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Hazard Identification:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8]
For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[8]
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its trifunctional nature provides a versatile platform for the creation of a diverse range of complex molecules with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for any researcher aiming to exploit its full synthetic potential.
References
- Sigma-Aldrich. (2025, November 6).
- Chem Service. (2014, September 23).
- Wikipedia. (n.d.). Reductive amination.
- Thermo Fisher Scientific. (2014, May 1).
- Farnell. (2011, April 26).
- Wikipedia. (n.d.). Wittig reaction.
- ResearchGate. (n.d.). Assignments of main peaks identified in FT-IR analysis.
- National Center for Biotechnology Information. (n.d.). Advances in reversible covalent kinase inhibitors.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- YouTube. (2022, April 29).
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.).
- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Master Organic Chemistry. (2017, September 1).
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142).
- University of California, Los Angeles. (n.d.). IR Absorption Table.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.
- Sigma-Aldrich. (n.d.). 2-methylisonicotinonitrile.
- National Center for Biotechnology Information. (2003, January 2). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).
- Google Patents. (n.d.). WO2021219731A2 - Bicyclic kinase inhibitors and uses thereof.
- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
- MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- National Center for Biotechnology Information. (n.d.).
- ChemRxiv. (n.d.).
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
- Systematic Reviews in Pharmacy. (n.d.). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl)
- DergiPark. (n.d.).
- National Center for Biotechnology Information. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Characterization of Metal Complexes with Schiff Base Ligands | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2-Formylisonicotinonitrile
An In-depth Guide for Researchers and Medicinal Chemists on the Synthesis, Reactivity, and Application of a Versatile Heterocyclic Building Block.
Abstract
2-Formylisonicotinonitrile, identified by CAS number 116308-38-4, is a strategically important heterocyclic building block in modern medicinal chemistry. Its pyridine core, substituted with both an electrophilic aldehyde and a versatile nitrile group, offers dual reactivity that is highly valuable for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, established synthesis protocols, characteristic reactivity, and applications in the development of pharmaceutically relevant compounds. Particular emphasis is placed on its role as a key intermediate, providing researchers with the foundational knowledge to effectively leverage this compound in drug discovery and development programs.
Core Molecular Profile
This compound, also known as 4-cyanopyridine-2-carboxaldehyde, is a bifunctional aromatic compound. The pyridine ring, a common scaffold in numerous approved drugs, imparts favorable pharmacokinetic properties, while the ortho-positioned aldehyde and para-positioned nitrile groups serve as reactive handles for diverse chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| CAS Number | 116308-38-4 | |
| Molecular Formula | C₇H₄N₂O | |
| Molecular Weight | 132.12 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95-97% | |
| IUPAC Name | This compound | |
| Synonyms | 4-Cyanopyridine-2-carboxaldehyde, 2-Formylpyridine-4-carbonitrile | N/A |
| Storage | Store under inert atmosphere at 2-8°C |
Synthesis and Manufacturing
The primary industrial and laboratory-scale synthesis of substituted cyanopyridines relies on the catalytic ammoxidation of the corresponding methylpyridines (picolines). This methodology offers a direct and atom-economical route to the nitrile functionality.
Conceptual Synthesis Workflow
The most logical precursor for this compound is 2-methylisonicotinonitrile. The synthesis involves a selective oxidation of the methyl group to an aldehyde. This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Catalytic Oxidation of 2-Methylisonicotinonitrile
While specific industrial processes are proprietary, a representative laboratory synthesis can be extrapolated from standard organic chemistry practices for the selective oxidation of benzylic methyl groups.
Disclaimer: This protocol is illustrative. All laboratory work should be performed by qualified personnel with appropriate safety measures in place.
-
Reaction Setup: To a solution of 2-methylisonicotinonitrile (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water, add a selective oxidizing agent like selenium dioxide (SeO₂, 1.1 eq).
-
Execution: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove selenium byproducts. Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde is a potent electrophile, while the nitrile group can undergo a variety of transformations including hydrolysis, reduction, or participation in cycloaddition reactions.
Key Reactions at the Aldehyde Group
The formyl group readily participates in classical carbonyl chemistry, making it an ideal anchor point for molecular elaboration.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted aminomethylpyridines. This is a cornerstone reaction in combinatorial chemistry for library synthesis.
-
Wittig Reaction: Reaction with phosphorus ylides to form substituted vinylpyridines, allowing for the extension of carbon chains.
-
Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) to introduce new functionalized side chains.
-
Aldol and Related Condensations: Reaction with enolates or other carbon nucleophiles to form β-hydroxy carbonyl compounds, which can be further elaborated.
Caption: Reductive amination of this compound.
Applications in Drug Discovery
This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the oncology and inflammation therapeutic areas.[1][2] Its rigid pyridine core acts as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, facilitating interaction with biological targets like protein kinases.
Case Study: Intermediate in Kinase Inhibitor Synthesis
Many small molecule kinase inhibitors feature a heterocyclic core.[3] The structure of this compound makes it an ideal starting material for building inhibitors that target the ATP-binding site of kinases. For example, it can be used to construct substituted pyridine or fused-pyridine scaffolds that are central to the activity of numerous inhibitors.
The aldehyde can be used to link the pyridine core to a hinge-binding motif via reductive amination, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide to interact with solvent-exposed regions of the kinase, or it can be used as a synthon for other heterocyclic rings like triazoles or imidazoles.
Spectroscopic Characterization
Structural verification of this compound is typically achieved through standard spectroscopic methods. The expected spectral features are outlined below.
¹H NMR Spectroscopy
Based on the structure, the proton NMR spectrum is expected to show distinct signals in the aromatic and aldehyde regions:
-
Aldehyde Proton (-CHO): A singlet expected to appear far downfield, typically in the range of δ 9.9-10.2 ppm.
-
Aromatic Protons: Three protons on the pyridine ring, which will appear in the aromatic region (δ 7.5-9.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) will depend on the electronic environment and their positions relative to the nitrogen and the two electron-withdrawing substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework:[4][5]
-
Carbonyl Carbon (-CHO): A highly deshielded signal, typically in the range of δ 190-200 ppm.
-
Nitrile Carbon (-CN): A characteristic signal in the range of δ 115-125 ppm.
-
Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm), including the carbon atoms attached to the functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm⁻¹.
-
C≡N Stretch (Nitrile): A medium, sharp peak around 2220-2240 cm⁻¹.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of this compound are crucial to ensure safety and maintain product integrity.
Hazard Identification
The compound is classified with several hazard statements, indicating the need for careful handling.
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This compound is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the construction of diverse and complex molecular libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this versatile building block in the pursuit of novel therapeutic agents.
References
Click to expand
- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- Royal Society of Chemistry. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
Sources
An In-depth Technical Guide to the Physical Properties of 2-Formylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Significance of 2-Formylisonicotinonitrile
This compound, a pyridine derivative featuring both an aldehyde and a nitrile functional group, is a compound of increasing interest within the realms of medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The strategic placement of the formyl and cyano groups on the pyridine ring at positions 2 and 4, respectively, offers distinct opportunities for chemical modification and interaction with biological targets.
This technical guide provides a comprehensive overview of the core physical properties of this compound. In the absence of extensive published experimental data, this document outlines the predicted characteristics based on its chemical structure and provides detailed, field-proven methodologies for their empirical determination. This approach is designed to empower researchers to not only understand the foundational properties of this compound but also to rigorously validate them in their own laboratories, ensuring the highest standards of scientific integrity.
I. Core Molecular and Physical Characteristics
A foundational understanding of a molecule begins with its fundamental physical constants. While some of these are readily available, others, such as the melting and boiling points, require experimental determination to establish purity and inform handling procedures.
Table 1: Fundamental Physical Properties of this compound
| Property | Value/Information | Source/Method |
| Chemical Structure | - | |
| CAS Number | 116308-38-4 | Chemical Abstracts Service |
| Molecular Formula | C₇H₄N₂O | - |
| Molecular Weight | 132.12 g/mol | Calculated |
| Physical Form | Solid | Vendor Information |
| Purity | Typically >95% | Commercial Suppliers |
| Melting Point | Not reported. Requires experimental determination. | - |
| Boiling Point | Not reported. Requires experimental determination. | - |
| Solubility | Expected to be soluble in polar organic solvents. Requires experimental determination. | Structural Analogy |
II. Experimental Determination of Physical Properties
The following sections detail robust protocols for the experimental determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
A. Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. This is crucial as residual solvent can act as an impurity.
-
Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the sample.
-
Compact the sample into the sealed end of the capillary tube to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube. A well-packed sample ensures uniform heat transfer.
-
-
Measurement using a Digital Melting Point Apparatus:
-
Place the capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20°C/minute) to obtain an approximate melting range. This initial, rapid determination saves time.
-
Allow the apparatus to cool.
-
Prepare a new sample and set the starting temperature to approximately 20°C below the approximate melting point.
-
Set a slow heating rate (1-2°C/minute) to ensure thermal equilibrium between the sample and the thermometer for an accurate measurement.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
B. Boiling Point Determination (for Solids)
Given that this compound is a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation to prevent decomposition. The Thiele tube method is a suitable micro-scale technique for determining the boiling point of a small sample.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount (10-20 mg) of this compound into a small test tube or a Durham tube.
-
Invert a capillary tube (sealed at one end) and place it, open-end down, into the sample. This inverted capillary acts as a manometer.
-
-
Apparatus Setup:
-
Attach the small test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Clamp a Thiele tube to a ring stand and fill it with a high-boiling, non-reactive liquid (e.g., mineral oil or silicone oil) to a level above the side arm.
-
Suspend the thermometer and sample assembly in the Thiele tube, ensuring the sample is immersed in the oil.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner. The shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.
-
Observe the inverted capillary tube. As the temperature rises, air will be expelled. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the vapor pressure of the substance equals the atmospheric pressure.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. This is the point where the external pressure is equal to the vapor pressure of the substance.
-
C. Solubility Assessment
Understanding the solubility of this compound is crucial for its application in synthesis, purification, and biological assays. A systematic approach should be taken to determine its solubility in a range of common laboratory solvents.
Experimental Protocol:
-
Solvent Selection: Choose a representative range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).
-
Qualitative Determination:
-
To a series of small, labeled test tubes, add approximately 10 mg of this compound.
-
Add 1 mL of each selected solvent to the respective test tubes.
-
Agitate the mixtures vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual observation.
-
-
Quantitative Determination (for "soluble" or "sparingly soluble" cases):
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C) with continuous stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Accurately dilute a known volume of the filtrate.
-
Determine the concentration of the diluted solution using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
-
III. Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the three aromatic protons on the pyridine ring.
-
Aldehydic Proton (-CHO): A singlet in the region of 9.5-10.5 ppm . This downfield shift is due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons (Pyridine Ring): Three signals in the aromatic region, typically between 7.0-9.0 ppm . The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. The proton adjacent to the nitrogen atom is expected to be the most downfield.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the range of 190-200 ppm .
-
Nitrile Carbon (C≡N): A signal around 115-125 ppm .
-
Aromatic Carbons: Four distinct signals in the region of 120-160 ppm .
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.
-
Ensure the sample is fully dissolved. Any suspended particles will degrade the quality of the spectrum.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Standard acquisition parameters should be used, with sufficient scans to achieve a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
-
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
-
C-H stretch (aromatic): Around 3100-3000 cm⁻¹ .
-
C≡N stretch (nitrile): A sharp, medium-to-strong absorption band in the region of 2260-2210 cm⁻¹ .
-
C=O stretch (aldehyde): A strong, sharp absorption band around 1740-1720 cm⁻¹ .
-
C-H stretch (aldehyde): Two weak bands around 2830-2695 cm⁻¹ .
-
C=C and C=N stretches (pyridine ring): Absorptions in the 1600-1400 cm⁻¹ region.
Experimental Protocol for IR Analysis (Solid Sample):
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. The quality of the pellet is crucial for obtaining a good spectrum.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal. This method is often quicker and requires less sample preparation than the KBr pellet method.
-
-
Data Acquisition:
-
Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
IV. Logical Relationships and Workflow
The determination and analysis of the physical properties of this compound follow a logical workflow, starting from fundamental identification and progressing to detailed structural elucidation.
Caption: Workflow for the physical characterization of this compound.
V. Conclusion
This compound is a molecule with significant potential, and a thorough understanding of its physical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive framework for both understanding the predicted properties based on its structure and for the rigorous experimental determination of these characteristics. By following the detailed protocols outlined herein, researchers can ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and advancing their research endeavors.
VI. References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link][1][2]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245240). [Link][3]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000229). [Link][4]
Sources
An In-Depth Technical Guide to 2-Formylisonicotinonitrile: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylisonicotinonitrile, also known as 2-formylpyridine-4-carbonitrile, is a bifunctional heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique structure, featuring both a reactive aldehyde group and a nitrile moiety on a pyridine scaffold, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the molecular properties, synthesis, and critical applications of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the safety and reproducibility of chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O | [1][2] |
| Molecular Weight | 132.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Alternate IUPAC Name | 2-formylpyridine-4-carbonitrile | |
| CAS Number | 116308-38-4 | [1][2] |
| Physical Form | Solid | [1][2] |
| Purity (Typical) | 97-98% | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the selective oxidation of a corresponding methyl or hydroxymethyl precursor. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the nitrile group.
Experimental Protocol: Oxidation of 2-Methylisonicotinonitrile
This protocol describes a common laboratory-scale synthesis of this compound from 2-methylisonicotinonitrile. The causality behind this choice of starting material lies in its commercial availability and the relative straightforwardness of methyl group oxidation. Selenium dioxide (SeO₂) is a frequently employed reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes.
Materials:
-
2-Methylisonicotinonitrile
-
Selenium dioxide (SeO₂)
-
Toluene
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-methylisonicotinonitrile in toluene, add a stoichiometric amount of selenium dioxide.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove selenium byproducts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Drug Development: A Key Intermediate for Janus Kinase (JAK) Inhibitors
The pyridine-4-carbonitrile scaffold is a recognized pharmacophore in a number of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The formyl group of this compound provides a versatile handle for the construction of more complex heterocyclic systems, making it a highly valuable intermediate in the synthesis of targeted therapeutics.
Case Study: Synthesis of Ritlecitinib (PF-06651600)
A prominent example of the utility of this compound is its role in the synthesis of Ritlecitinib (PF-06651600), a selective covalent inhibitor of Janus kinase 3 (JAK3).[1][2][3][4][5] Ritlecitinib has shown promise in the treatment of autoimmune diseases such as alopecia areata and rheumatoid arthritis.[2][4]
The synthesis of Ritlecitinib involves the construction of a pyrrolo[2,3-b]pyridine core, for which this compound serves as a key starting material. The aldehyde functionality is crucial for the initial condensation reaction to build the fused ring system.
Synthetic Workflow for a Pyrrolo[2,3-b]pyridine Core from this compound
The following diagram illustrates a generalized synthetic workflow for the construction of a key intermediate in the synthesis of JAK inhibitors like Ritlecitinib, starting from this compound.
Caption: Generalized workflow for the synthesis of a pyrrolo[2,3-b]pyridine core.
Causality in the Synthetic Strategy:
-
Imine Formation: The reaction of the aldehyde group of this compound with a primary amine (in the form of an amino-acetal to protect the aldehyde functionality of the second component) forms an imine intermediate.[6] This is a classic and efficient method for carbon-nitrogen bond formation.
-
Cyclization: The subsequent intramolecular cyclization onto the pyridine ring, often acid-catalyzed, forms the pyrrole ring of the pyrrolo[2,3-b]pyridine core. The electron-withdrawing nature of the nitrile group can influence the reactivity of the pyridine ring and the conditions required for cyclization.
-
Aromatization: A final aromatization step, which may occur spontaneously or require an oxidant, yields the stable heterocyclic core. This core can then be further functionalized to produce the final active pharmaceutical ingredient (API).
The JAK-STAT Signaling Pathway: The Target of Ritlecitinib
Ritlecitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is a critical pathway in the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Ritlecitinib.
The binding of a cytokine to its receptor on the cell surface activates the associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and bind to DNA, thereby regulating the expression of genes involved in inflammation and immune responses. Ritlecitinib, synthesized using this compound as a key intermediate, covalently binds to and inhibits JAK3, thus blocking this signaling cascade and reducing inflammation.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the field of drug discovery and development. Its bifunctional nature allows for the efficient construction of complex heterocyclic scaffolds that are central to the structure of modern targeted therapies. The successful development of the JAK3 inhibitor Ritlecitinib highlights the strategic importance of this compound in providing a key building block for a new generation of medicines for autoimmune diseases. As the demand for highly specific and potent kinase inhibitors continues to grow, the utility of this compound in medicinal chemistry is expected to expand further.
References
- Tao, Y., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(9), 1872-1880.
- New Drug Approvals. Ritlecitinib, PF 06651600. (2019).
- McClure, J. R., et al. (2019). Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. Abstracts of Papers of the American Chemical Society, 258.
- Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 2-Formylisonicotinonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Formylisonicotinonitrile (also known as 4-cyano-2-formylpyridine). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere listing of spectral features, this guide delves into the causal relationships behind the observed data and provides detailed experimental protocols for data acquisition.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of three reactive functionalities—a pyridine ring, a nitrile group, and an aldehyde group—makes it a versatile building block for the synthesis of a wide array of complex molecules with potential biological activities. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development endeavor. This guide serves as a practical resource for understanding and obtaining the key spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal in the aldehydic region.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.1 | s | - | H-7 (aldehyde) |
| ~8.9 | d | ~5.0 | H-6 |
| ~8.1 | s | - | H-3 |
| ~7.9 | d | ~5.0 | H-5 |
Interpretation and Rationale:
-
Aldehydic Proton (H-7): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect. This results in a characteristic downfield shift to around 10.1 ppm. The absence of adjacent protons leads to a singlet multiplicity.
-
Pyridine Ring Protons (H-3, H-5, H-6): The protons on the pyridine ring experience deshielding due to the ring current effect and the electronegativity of the nitrogen atom.
-
H-6: This proton is ortho to the nitrogen atom, leading to significant deshielding and a downfield shift to approximately 8.9 ppm. It appears as a doublet due to coupling with H-5.
-
H-3: This proton is situated between the formyl and cyano groups, both of which are electron-withdrawing. This environment results in a downfield shift to around 8.1 ppm. It appears as a singlet as it lacks adjacent protons for coupling.
-
H-5: This proton is coupled to H-6, resulting in a doublet at approximately 7.9 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C-7 (aldehyde C=O) |
| ~154 | C-6 |
| ~152 | C-2 |
| ~138 | C-3 |
| ~125 | C-5 |
| ~118 | C-4 (nitrile C≡N) |
| ~116 | C≡N |
Interpretation and Rationale:
-
Carbonyl Carbon (C-7): The carbon of the aldehyde group is highly deshielded and appears significantly downfield at around 192 ppm.
-
Pyridine Ring Carbons (C-2, C-3, C-5, C-6):
-
C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, are deshielded and appear in the range of 152-154 ppm.
-
C-3 and C-5: These carbons are less affected by the nitrogen and resonate at a more upfield region of the aromatic spectrum, around 125-138 ppm.
-
-
Quaternary Carbons (C-4 and C≡N): The carbon attached to the nitrile group (C-4) and the nitrile carbon itself (C≡N) are quaternary and typically show weaker signals. They are expected to appear around 118 ppm and 116 ppm, respectively.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde, nitrile, and pyridine moieties.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~2230 | Strong | C≡N stretch |
| ~1710 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470, ~1430 | Medium to Strong | Pyridine ring C=C and C=N stretching vibrations |
Interpretation and Rationale:
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring typically appear just above 3000 cm⁻¹.
-
Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹, known as a Fermi doublet, arising from the stretching of the aldehydic C-H bond.
-
Nitrile C≡N Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a strong, sharp absorption band in the region of 2230 cm⁻¹. The conjugation with the aromatic ring may slightly lower this frequency.
-
Carbonyl C=O Stretch: The stretching vibration of the carbonyl group in the aldehyde is expected to produce a very strong and sharp absorption band around 1710 cm⁻¹.
-
Pyridine Ring Vibrations: The characteristic stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring appear as a series of bands in the 1600-1430 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation:
-
Place a small amount of solid this compound onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Bring the sample into firm contact with the crystal using the pressure clamp.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background correction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.
Table 4: Predicted Key Mass Spectral Data for this compound
| m/z | Interpretation |
| 132 | Molecular ion [M]⁺ |
| 131 | [M-H]⁺ |
| 104 | [M-CO]⁺ |
| 103 | [M-CHO]⁺ |
| 76 | [C₅H₄N]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak (m/z 132): The peak corresponding to the intact molecule with the loss of one electron will be observed at an m/z value equal to its molecular weight (132.12 g/mol ).
-
[M-H]⁺ (m/z 131): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen radical, leading to a strong [M-1] peak.
-
[M-CO]⁺ (m/z 104): Loss of a neutral carbon monoxide molecule from the molecular ion is another characteristic fragmentation of aromatic aldehydes, resulting in a peak at m/z 104.
-
[M-CHO]⁺ (m/z 103): Cleavage of the formyl group as a radical leads to a peak at m/z 103.
-
[C₅H₄N]⁺ (m/z 76): Further fragmentation of the pyridine ring can lead to smaller fragments, such as the pyridyl cation.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By understanding the principles behind the expected spectral data and following robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical insights necessary to achieve this, ensuring the integrity and reliability of subsequent research and development activities.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS).
An In-depth Technical Guide to the Crystal Structure of 2-Formylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylisonicotinonitrile, a heterocyclic aldehyde, presents a compelling case for structural investigation due to its potential applications in medicinal chemistry and materials science. The molecule's unique combination of a pyridine ring, a formyl group, and a nitrile group suggests a rich tapestry of potential intermolecular interactions that can dictate its solid-state properties. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and tuning physicochemical properties such as solubility, stability, and bioavailability, which are critical in drug development. This guide provides a comprehensive overview of the methodologies employed to determine the crystal structure of this compound, an analysis of its anticipated structural features, and the significance of these findings.
Molecular Properties and Anticipated Intermolecular Interactions
The molecular architecture of this compound is characterized by a pyridine ring substituted with a formyl (-CHO) group at the 2-position and a nitrile (-CN) group at the 4-position. This arrangement of functional groups allows for a variety of non-covalent interactions that are likely to govern the crystal packing.
-
Hydrogen Bonding: The formyl group's oxygen atom is a potential hydrogen bond acceptor, while the aromatic C-H groups can act as weak hydrogen bond donors.
-
π-π Stacking: The electron-deficient pyridine ring is expected to participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nature of the formyl and nitrile groups, leading to strong dipole-dipole interactions that will contribute to the stability of the crystal lattice.
The interplay of these interactions will determine the overall packing motif and the resulting macroscopic properties of the crystalline material.
Experimental Determination of the Crystal Structure: A Self-Validating Workflow
The definitive method for elucidating the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction.[1][2] The following protocol outlines the key steps in this process, emphasizing the rationale behind each experimental choice.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A schematic of the single-crystal X-ray diffraction workflow.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically.
-
Crystal Selection and Mounting: A single, well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and polarization. This step yields a list of unique reflections with their corresponding intensities.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods are typically successful in determining the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often located from the difference Fourier map and refined isotropically.
-
Validation and Deposition: The final refined structure is validated using software tools to check for geometric consistency and to ensure that the model is chemically reasonable. The crystallographic data is then compiled into a Crystallographic Information File (CIF) for publication and deposition in a public database such as the Cambridge Structural Database (CSD).[3][4][5][6]
Hypothetical Crystallographic Data and Analysis of this compound
Disclaimer: The following crystallographic data is a representative example and is provided for illustrative purposes to demonstrate the analysis of a typical crystal structure. It is not the experimentally determined data for this compound.
| Parameter | Value |
| Chemical Formula | C₇H₄N₂O |
| Formula Weight | 132.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 8.145(3) |
| α (°) | 90 |
| β (°) | 101.34(2) |
| γ (°) | 90 |
| Volume (ų) | 613.2(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.432 |
| Absorption Coefficient (mm⁻¹) | 0.103 |
| F(000) | 272 |
| Temperature (K) | 173(2) |
| R-factor (%) | 4.2 |
Analysis of Molecular Geometry and Crystal Packing
The hypothetical data suggests that this compound crystallizes in the monoclinic space group P2₁/c, which is a common space group for organic molecules. The asymmetric unit would contain one molecule of this compound.
Molecular Conformation: The pyridine ring is expected to be planar. The formyl and nitrile substituents will likely be nearly coplanar with the ring to maximize conjugation.
Crystal Packing and Intermolecular Interactions: The molecules are anticipated to pack in a herringbone motif, a common arrangement for aromatic compounds. The packing would be dominated by a combination of weak C-H···N and C-H···O hydrogen bonds and π-π stacking interactions between adjacent pyridine rings. The nitrile and formyl groups would likely engage in dipole-dipole interactions, further stabilizing the crystal lattice.
Sources
- 1. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Crystallographic Information File - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 2-Formylisonicotinonitrile in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-Formylisonicotinonitrile, a key building block in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed framework for both understanding and experimentally determining the solubility of this compound in various organic solvents.
Introduction: The Significance of this compound and its Solubility
This compound, with its reactive aldehyde and nitrile functionalities on a pyridine core, is a versatile precursor in the synthesis of a wide array of complex molecules. Its chemical structure (Figure 1) suggests a moderate polarity, making its interaction with different organic solvents a crucial parameter for any researcher working with this compound.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure of this compound.
The solubility of this compound dictates the choice of solvents for:
-
Reaction Media: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.
-
Purification: Techniques like recrystallization are highly dependent on the differential solubility of the compound and impurities in a given solvent at various temperatures.[1][2]
-
Analytical Characterization: Preparing solutions for techniques like NMR, HPLC, and UV-Vis spectroscopy requires suitable solvents that can dissolve the analyte at the desired concentration.
-
Drug Formulation: For pharmaceutical applications, understanding solubility in various media is a prerequisite for developing effective delivery systems.
Theoretical Considerations: Predicting Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (nitrile, aldehyde, pyridine nitrogen) and non-polar (aromatic ring) characteristics. Therefore, its solubility is expected to be significant in a range of solvents with varying polarities.
Based on its structure, we can anticipate the following trends:
-
High Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile, which can engage in dipole-dipole interactions.
-
Moderate Solubility: In alcohols like methanol and ethanol, which can act as hydrogen bond acceptors. Also, in chlorinated solvents like dichloromethane and chloroform.
-
Low Solubility: In non-polar solvents such as hexane and toluene, where the polar functional groups of the solute have unfavorable interactions with the solvent.
While theoretical predictions are useful, experimental determination is essential for obtaining accurate and reliable solubility data.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (purity ≥97%)[4]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (0.22 µm) to remove any undissolved particles.
-
Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Illustrative Solubility Data
| Solvent | Polarity Index | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Strong dipole-dipole interactions. |
| Acetonitrile | 5.8 | Moderate to High | Favorable dipole-dipole interactions. |
| Acetone | 5.1 | Moderate | Good balance of polar and non-polar character.[5] |
| Polar Protic | |||
| Methanol | 5.1 | Moderate | Can act as a hydrogen bond acceptor. |
| Ethanol | 4.3 | Moderate | Similar to methanol, but slightly less polar. |
| Less Polar | |||
| Dichloromethane (DCM) | 3.1 | Moderate | Can dissolve a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | Cyclic ether with moderate polarity.[6] |
| Non-Polar | |||
| Toluene | 2.4 | Low | Primarily non-polar, unfavorable interactions with the polar functional groups. |
| Hexane | 0.1 | Very Low | Highly non-polar, poor solvent for polar compounds. |
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][8] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves and safety glasses.[9][10] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[7][8][9]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, researchers, scientists, and drug development professionals are equipped to make informed decisions regarding solvent selection for synthesis, purification, and analysis. The generation of accurate solubility data is a cornerstone of efficient and successful chemical research and development.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- This compound | 116308-38-4 - Sigma-Aldrich. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
- This compound - Fluorochem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound | 116308-38-4 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, May 1).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Solvent Miscibility Table - Sigma-Aldrich. (n.d.).
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
- Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. (2025, August 6).
- Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns - Sigma-Aldrich. (n.d.).
Sources
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
stability and storage conditions for 2-Formylisonicotinonitrile
An In-depth Technical Guide to the Stability and Storage of 2-Formylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a bifunctional pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring both an aldehyde and a nitrile group on a pyridine scaffold, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. The integrity of this compound is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its long-term viability.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 116308-38-4 | |
| Molecular Formula | C₇H₄N₂O | |
| Molecular Weight | 132.12 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| IUPAC Name | This compound |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its functional groups: the aromatic pyridine ring, the aldehyde group, and the nitrile group. While the pyridine ring is generally stable, the aldehyde and nitrile moieties are more susceptible to degradation.[2]
Influence of Environmental Factors
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While some suppliers may ship the product at ambient temperature, for long-term storage, a controlled, cooler environment is recommended to minimize the risk of degradation. Thermal decomposition of related organic molecules can occur at high temperatures, leading to the breakdown of the molecular structure.[3][4]
-
Air (Oxygen): The aldehyde group in this compound is susceptible to oxidation, particularly in the presence of oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid, 2-carboxyisonicotinonitrile, which is often an undesired impurity.
-
Moisture (Hydrolysis): The nitrile group can be susceptible to hydrolysis to form an amide and subsequently a carboxylic acid. This process is typically slow but can be catalyzed by acidic or basic conditions.
-
Light (Photostability): Pyridine and its derivatives can be sensitive to light.[5][6][7] Exposure to UV radiation can potentially lead to photochemical reactions and degradation of the compound.
Potential Degradation Pathways
The primary degradation pathway of concern for this compound is the oxidation of the aldehyde group. The following Graphviz diagram illustrates this process.
Caption: Potential oxidation pathway of this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended. The discrepancy in storage temperature recommendations from suppliers ("ambient" vs. "2-8°C") can be addressed by considering the intended duration of storage; for long-term preservation, the more stringent conditions should be followed.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: 2-8°CShort-term: Ambient | Refrigeration minimizes the rate of potential degradation reactions, such as oxidation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | An inert atmosphere prevents the oxidation of the aldehyde group by excluding oxygen. |
| Light | Store in a dark place (e.g., amber vial or in a light-proof container) | Protects the compound from potential photodegradation.[5][6][7] |
| Moisture | Store in a tightly sealed container in a dry environment | Prevents hydrolysis of the nitrile group. |
Recommended Handling Workflow
The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.
Caption: Recommended laboratory handling workflow.
Protocol for Long-Term Stability Assessment
To ensure the quality of this compound over time, particularly for sensitive applications, a periodic stability assessment is recommended.
Objective
To determine the purity and identify any potential degradation products in a stored sample of this compound.
Materials
-
Stored sample of this compound
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
Reference standard of this compound (if available)
Methodology
-
Sample Preparation:
-
Carefully prepare a stock solution of the stored this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is desired.
-
If a reference standard is available, prepare a corresponding set of solutions.
-
-
Analytical Method:
-
Develop a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
An LC-MS method can be particularly useful for identifying potential degradation products by their mass-to-charge ratio.[8]
-
-
Data Analysis:
-
Analyze the stored sample and compare the chromatogram to that of the reference standard or to initial analysis data of the same batch.
-
Calculate the purity of the stored sample based on the peak area of the main component.
-
Investigate any new peaks in the chromatogram, which may indicate the presence of degradation products.
-
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Incompatible Materials
To prevent degradation and ensure safety, avoid storing or handling this compound with the following materials:
| Material Class | Examples | Rationale |
| Strong Oxidizing Agents | Peroxides, nitrates, permanganates | Can cause rapid and potentially hazardous oxidation of the aldehyde group. |
| Strong Acids | Hydrochloric acid, sulfuric acid | Can catalyze the hydrolysis of the nitrile group. |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Can catalyze the hydrolysis of the nitrile group. |
Conclusion
The chemical integrity of this compound is crucial for its successful application in research and development. By understanding its stability profile and adhering to the recommended storage and handling protocols, researchers can minimize degradation and ensure the reliability of their results. The primary concerns for this compound are oxidation of the aldehyde group and, to a lesser extent, hydrolysis of the nitrile group. Therefore, storage at refrigerated temperatures under an inert atmosphere and protection from light are the most effective measures to preserve its purity over the long term. Regular analytical assessment is a good laboratory practice to verify the quality of aged stock.
References
- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. URL: https://iopscience.iop.org/article/10.1088/1742-6596/1795/1/012006/meta
- This compound - Fluorochem. Fluorochem. URL: https://www.fluorochem.co.uk/product/f220075/2-formylisonicotinonitrile
- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja01002a050
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.2c10971
- Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01691
- Aldehyde synthesis by nitrile reduction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit3/209.shtm
- Conversion of aromatic aldehydes into nitriles via N-tosylimines. R Discovery. URL: https://rdiscovery.com/publication/10.1016%2Fs0040-4039%2801%2993132-7
- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03607k
- Pyridine - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Pyridine
- This compound | 116308-38-4. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb116308-38-4
- Scope of secondary amines using aromatic nitriles and aldehydes. Reaction conditions. ResearchGate. URL: https://www.researchgate.net/figure/Scope-of-secondary-amines-using-aromatic-nitriles-and-aldehydes-Reaction-conditions-50_fig2_334520970
- Chemical Compatibility Chart. URL: https://www.calpaclab.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra01530e
- Chemical Compatibility Chart - Sterlitech. Sterlitech. URL: https://www.sterlitech.
- Chemical Compatibility Guide. URL: https://www.all-flo.
- CHEMICAL COMPATIBILITY CHART. URL: https://www.thermofisher.com/content/dam/LifeTech/global/technical-reference-library/Nalgene-Chemical-Resistance-Chart.pdf
- Thermal Decomposition of 2,2′-Azoisobutyronitrile in the Radical Copolymerisation. ResearchGate. URL: https://www.researchgate.
- Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31492467/
- Oxidation of alcohols I: Mechanism and oxidation states (video). Khan Academy. URL: https://www.khanacademy.
- Thermal Decomposition of 2-Cyclopentenone. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032398/
- Thermal Decomposition of 2,2′-Azoisobutyronitrile. The Rate of Initiation in the Polymerisation of Acrylonitrile in N,N-Dimethylformamide. ResearchGate. URL: https://www.researchgate.net/publication/237243952_Thermal_Decomposition_of_22'-Azoisobutyronitrile_The_Rate_of_Initiation_in_the_Polymerisation_of_Acrylonitrile_in_NN-Dimethylformamide
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Formylisonicotinonitrile safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of 2-Formylisonicotinonitrile
This document provides a comprehensive safety and handling guide for this compound (CAS No. 116308-38-4), a key reagent in synthetic chemistry and pharmaceutical development.[1] This guide is intended for laboratory researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from available Safety Data Sheets (SDS) and established laboratory safety protocols to ensure a complete and actionable understanding of the associated hazards and mitigation strategies.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-Cyano-2-formylpyridine, is a solid organic compound. Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| CAS Number | 116308-38-4 | [2] |
| Molecular Formula | C₇H₄N₂O | [3] |
| Molecular Weight | 132.12 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Purity | Typically ≥95% | |
| Storage Temperature | Inert atmosphere, 2-8°C recommended |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity and irritation.
-
Signal Word: Warning
-
GHS Pictogram:
-
GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expert Insight: The combination of these hazards necessitates careful handling to prevent ingestion, dermal contact, and inhalation of dust or powder. The H335 statement, in particular, indicates that all weighing and transfer operations should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid respiratory tract irritation.
Emergency First-Aid Protocols
Immediate and appropriate first-aid response is critical to minimizing harm from exposure. The following protocols are based on standard chemical safety guidelines.[4][5][6]
General Advice: In all cases of significant exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet for this compound.[7]
Protocol 1: Eye Contact
-
Immediate Action: Do not delay. Immediately flush the eyes with copious amounts of water for at least 15-20 minutes.[4][8]
-
Procedure: Hold the eyelids open and away from the eyeball to ensure thorough rinsing of all surfaces.[5]
-
Contact Lenses: If present and easy to do, remove contact lenses after the first few minutes of rinsing.[4]
-
Medical Attention: Seek immediate medical attention, even if symptoms (like redness or irritation) seem to resolve.
Protocol 2: Skin Contact
-
Immediate Action: Immediately remove all contaminated clothing, shoes, and jewelry.[4][5]
-
Procedure: Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][9]
-
Causality: The H315 hazard (Causes skin irritation) means that prompt decontamination is essential to prevent chemical burns or dermatitis.
-
Medical Attention: If skin irritation develops or persists, seek medical attention.[6]
Protocol 3: Inhalation
-
Immediate Action: Move the exposed individual to fresh air at once.[4][6]
-
Breathing Difficulties: If the person is not breathing, begin artificial respiration. It is critical to use a barrier device, such as a pocket mask with a one-way valve, and avoid direct mouth-to-mouth resuscitation.[4][7] If breathing is difficult, administer oxygen if you are trained to do so.
-
Medical Attention: Seek immediate medical attention.
Protocol 4: Ingestion
-
Immediate Action: Do NOT induce vomiting.[4][7] This can cause further damage to the esophagus.
-
Procedure: If the person is conscious and alert, rinse their mouth thoroughly with water. They may drink a small amount of water (1-2 glasses) to dilute the chemical.[5][10]
-
Medical Attention: Call a physician or poison control center immediately.[7]
Fire-Fighting and Explosion Hazard
While not classified as flammable, heating this compound under fire conditions can lead to the emission of toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[5]
-
Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. For small fires, dry chemical powder or carbon dioxide (CO₂) are effective. For larger fires, water spray or alcohol-resistant foam should be used.[4][5]
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products.[5]
Exposure Controls and Personal Protective Equipment (PPE)
Preventing exposure is the most important aspect of safely handling this compound. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate dust, such as weighing or transferring solids.[6][11]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[6][12]
Personal Protective Equipment (PPE) Workflow: The selection of PPE is a self-validating system; each piece is chosen to counteract a specific hazard identified in Section 2.
Caption: PPE selection workflow based on GHS hazard statements.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles.[13] A face shield should be worn over goggles during procedures with a high risk of splashing.[14]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use. Since some chemicals can penetrate even robust materials, gloves should never be a substitute for good technique.[1] Change gloves immediately if contamination is suspected.
-
Clothing: A standard laboratory coat is required. For tasks with a higher risk of contamination, consider a disposable chemical-resistant coverall.[5][14]
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of protection must be used.[13][15]
Handling, Storage, and Spill Management
Standard Handling Protocol:
-
Pre-use Inspection: Read and understand the SDS thoroughly before beginning work.
-
Work Area Preparation: Ensure the work area (preferably a fume hood) is clean and uncluttered.
-
Donning PPE: Put on all required PPE as described in Section 5.
-
Chemical Transfer: Use spatulas or powder funnels to transfer the solid. Avoid creating dust clouds.
-
Post-use: Tightly close the container. Clean the work area and any equipment used.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4][6] Do not eat, drink, or smoke in the laboratory.[5][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6]
-
For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Spill Cleanup Protocol:
-
Evacuate & Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess & Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.
-
Dispose: Dispose of the waste container according to institutional and local environmental regulations.[6]
References
- SAFETY DATA SHEET - Nova Molecular. (n.d.). Nova Molecular. [Link]
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]
- Personal Protection Equipment (PPE). (n.d.). RI DEM. [Link]
- First Aid - Chemical Poisoning. (2019, May 28). Saudi Ministry of Health. [Link]
- Safety Data Sheet (r-Butyrolactone). (2022, September 1). Shiny Chemical Industrial Co., Ltd. [Link]
- Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency. [Link]
- 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | OSHA. (n.d.).
- Personal Protective Equipment - Overview | OSHA. (n.d.).
- Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019, March 5).
- Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (n.d.). Chempanda. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-CYANOPYRIDINE-4-CARBOXALDEHYDE | 131747-70-1 [m.chemicalbook.com]
- 4. novamolecular.com [novamolecular.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pmel.noaa.gov [pmel.noaa.gov]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. dem.ri.gov [dem.ri.gov]
- 15. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
An In-depth Technical Guide to 2-Formylisonicotinonitrile: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is built upon the foundation of versatile and reactive chemical scaffolds. Among these, pyridine derivatives hold a place of prominence, valued for their presence in numerous natural products and their ability to engage in a wide array of chemical transformations. This guide delves into the specific and increasingly important building block, 2-Formylisonicotinonitrile. While not a household name, this molecule represents a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This document aims to provide a comprehensive technical overview, from its initial discovery and synthetic evolution to its practical applications in the pharmaceutical industry, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Physicochemical Properties and Characterization
Before delving into its history and synthesis, it is essential to understand the fundamental properties of this compound.
| Property | Value |
| IUPAC Name | 2-formylpyridine-4-carbonitrile |
| CAS Number | 116308-38-4 |
| Molecular Formula | C₇H₄N₂O |
| Molecular Weight | 132.12 g/mol |
| Appearance | Solid |
| Purity | Typically >97% |
| Storage | Inert atmosphere, 2-8°C |
This data is compiled from commercially available sources.
The structure of this compound, featuring a pyridine ring substituted with a formyl group at the 2-position and a nitrile group at the 4-position, imparts a unique reactivity profile, making it a valuable synthon in organic synthesis.
The Genesis of a Synthon: Discovery and Early Synthesis
The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have emerged from the broader exploration of cyanopyridine chemistry. The general class of cyanopyridines has been a subject of interest for decades due to their utility as precursors to a variety of functionalized pyridine derivatives.[1][2]
The most probable and logical synthetic route to this compound involves the oxidation of the corresponding methyl-substituted precursor, 2-methylisonicotinonitrile (also known as 4-cyano-2-methylpyridine). This transformation is a common strategy in heterocyclic chemistry.
Conceptual Synthetic Pathway: From Picoline to Aldehyde
The synthesis can be envisioned as a two-step process starting from a readily available picoline derivative:
Caption: Conceptual pathway for the synthesis of this compound.
This conceptual workflow highlights a common approach in pyridine chemistry, though specific optimized conditions for these transformations would require experimental validation. The ammoxidation of methylpyridines is a known industrial method for producing cyanopyridines.[3][4]
Key Synthetic Methodologies
While the initial discovery remains somewhat obscure, several methods can be employed for the synthesis of this compound. The choice of method often depends on the scale of the synthesis, available starting materials, and desired purity.
Oxidation of 2-Methylisonicotinonitrile
This is the most direct and widely employed method. The selective oxidation of a methyl group to an aldehyde in the presence of a nitrile and a pyridine ring requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid or degradation of the heterocyclic core.
Experimental Protocol: Selenium Dioxide Oxidation
-
Reaction Setup: To a solution of 2-methylisonicotinonitrile in a suitable solvent (e.g., dioxane, toluene) is added a stoichiometric amount of selenium dioxide (SeO₂).
-
Reaction Conditions: The mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Selenium Dioxide (SeO₂): This reagent is a classic choice for the oxidation of allylic and benzylic C-H bonds, which is analogous to the methyl group on the pyridine ring. It is known for its selectivity in converting methyl groups to aldehydes.
-
Solvent: Dioxane or toluene are often used as they are relatively inert and have boiling points suitable for this reaction.
-
Purification: Column chromatography is essential to separate the desired aldehyde from unreacted starting material, over-oxidation products, and residual selenium compounds.
Alternative Synthetic Approaches
While oxidation is the most common route, other strategies for the synthesis of substituted pyridines could be adapted, such as multi-component reactions or the functionalization of a pre-existing pyridine ring. However, for this specific molecule, the oxidation of 2-methylisonicotinonitrile remains the most practical and efficient method.[5][6]
Role in Drug Discovery and Development: A Versatile Intermediate
This compound serves as a crucial pharmaceutical intermediate, a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API).[7][8] Its importance lies in its bifunctional nature: the aldehyde group provides a handle for forming new carbon-carbon or carbon-nitrogen bonds, while the nitrile group can be retained in the final molecule or further transformed.
The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors.[9][10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
Synthesis of Kinase Inhibitors: A General Workflow
A common strategy involves the reaction of the aldehyde group of this compound with an amine-containing fragment. This reaction typically forms an imine, which can then be reduced to a secondary amine, or the aldehyde can participate in other C-N bond-forming reactions.
Caption: Generalized workflow for the use of this compound in kinase inhibitor synthesis.
Detailed Protocol: Reductive Amination
-
Imine Formation: this compound and a primary amine are dissolved in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. The mixture is stirred at room temperature or with gentle heating.
-
Reduction: Once imine formation is complete (as monitored by TLC or NMR), a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is added in portions.
-
Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The resulting secondary amine is purified by chromatography or crystallization.
Trustworthiness of the Protocol: This reductive amination protocol is a robust and well-established method in organic synthesis for the formation of C-N bonds. The progress of the reaction can be easily monitored, and the purification of the product is generally straightforward.
Specific Examples in Drug Development
While it is challenging to pinpoint every specific drug candidate that has utilized this compound without access to proprietary developmental pipelines, the cyanopyridine scaffold is a well-recognized pharmacophore in numerous kinase inhibitors. Its presence is often associated with interactions with the hinge region of the kinase active site. The nitrile group can act as a hydrogen bond acceptor, a key interaction for potent inhibition.
Future Perspectives
The demand for novel and selective kinase inhibitors continues to grow as our understanding of cellular signaling pathways deepens. As a versatile and readily accessible building block, this compound is well-positioned to remain a relevant intermediate in the discovery and development of next-generation therapeutics. Future research may focus on developing more sustainable and efficient methods for its synthesis, such as catalytic aerobic oxidation of 2-methylisonicotinonitrile, which would be more environmentally friendly than using stoichiometric heavy metal oxidants.
Conclusion
This compound stands as a testament to the importance of seemingly simple molecules in the complex world of drug discovery. Its journey from a functionalized pyridine derivative to a key intermediate in the synthesis of life-saving medicines highlights the ingenuity of medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this valuable chemical tool in their own endeavors.
References
- Jia, A.-L., et al. (2014). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 12(45), 9066-9076.
- Pouliot, M., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(21), 4787-4790.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Taslimi, P., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998.
- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. (2013).
- Wang, Z., et al. (2019). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 39(5), 1836-1877.
- Myers, M. R., et al. (2008). Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1846-1850.
- US4701546A - Preparation of 2-(N-formylamino)-propionitrile. (1987).
- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates. (1975).
- Suvorov, B. V., et al. (1988). Preparation of 2- and 4-cyanopyridines by oxidative ammonolysis of methylpyridines on SVD catalyst. Journal of Applied Chemistry of the USSR, 61(1), 137-140.
- Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98.
- Klutchko, S. R., et al. (2006). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 16(7), 1881-1885.
- Li, X., et al. (2021). Design, synthesis and biological evaluation of 2H-[2][5]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(8), 1354-1365.
- Rusnac, R., et al. (2019). novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity, 20(7), e202300481.
- El-Gazzar, M. G., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6549.
- PubChem. (n.d.). 2-Methylpyridine-4-carbonitrile. National Center for Biotechnology Information.
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- US4864051A - Process for preparing 2-methoxyisobutylisonitrile. (1989).
- US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate. (2009).
- Schmidhammer, H., et al. (1983). Synthesis and pharmacological characterization of (+/-)-5,9 alpha-dimethyl-2-[2-(4-fluorophenyl)ethyl]-2'-hydroxy-6,7-benzomorphan (fluorophen), a ligand suitable for visualization of opiate receptors in vivo. Journal of Medicinal Chemistry, 26(11), 1643-1645.
- Trapani, G., et al. (1997). Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for Both Central and Peripheral Benzodiazepine Receptors. A New Series of High-Affinity and Selective Ligands for the Peripheral Type. Journal of Medicinal Chemistry, 40(19), 3109-3118.
- Chemistry LibreTexts. (2023). 19.
- Chemistry LibreTexts. (2023). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 4. Preparation of 2- and 4-cyanopyridines by oxidative ammonolysis of methylpyridines on SVD catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]
- 9. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 2-Formylisonicotinonitrile: A Technical Guide to Emerging Research Frontiers
Abstract
2-Formylisonicotinonitrile stands as a versatile and underexplored building block in synthetic chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde and a cyano group on a pyridine scaffold, offers a compelling entry point into a diverse array of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of promising research avenues for this compound. Moving beyond its basic chemical properties, we delve into scientifically grounded, potential applications in medicinal chemistry and materials science, offering detailed, adaptable experimental protocols and workflows. The central thesis of this guide is to illuminate the untapped synthetic potential of this compound and to provide a robust framework for its exploration in the pursuit of novel therapeutics and functional materials.
Introduction: The Strategic Value of this compound
This compound, with the CAS Number 116308-38-4, is a solid at room temperature and possesses a molecular weight of 132.12 g/mol .[1] Its strategic value lies in the orthogonal reactivity of its two functional groups. The formyl group is a versatile handle for a myriad of classical carbonyl reactions, including reductive aminations, Wittig reactions, and condensations, while the cyano group can participate in cycloadditions, be hydrolyzed to a carboxylic acid, or be reduced to an amine. This inherent reactivity profile makes it a prime candidate for the construction of diverse heterocyclic libraries and as a functional linker in materials science.
This guide will explore three primary areas of potential research: the synthesis of novel heterocyclic entities with therapeutic potential, its application as a linker in the burgeoning field of Metal-Organic Frameworks (MOFs), and its utility in multicomponent reactions for rapid library generation.
Medicinal Chemistry Frontiers: The Pursuit of Bioactive Heterocycles
The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals. The strategic placement of formyl and cyano groups in this compound allows for the facile construction of fused and decorated pyridine systems, which are of significant interest in drug discovery.
Proposed Research Area: Synthesis of Novel 2-Oxonicotinonitrile Analogs as Antiviral and Antimicrobial Agents
Rationale: Research on 2-oxonicotinonitrile (2-ONN) derivatives has demonstrated promising antiviral and antimicrobial activities.[2][3] Specifically, certain 2-ONN nucleoside analogues have shown good activity against SARS-CoV and influenza A (H5N1).[2] We hypothesize that this compound can serve as a precursor to a novel class of 2-aminonicotinonitrile derivatives with a broader spectrum of biological activity. The formyl group provides a convenient anchor for introducing diverse side chains, potentially modulating the compound's interaction with biological targets.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and screening of bioactive pyridine derivatives.
Experimental Protocol (Adapted from similar transformations):
Step 1: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent followed by purification by column chromatography.
Step 2: Cyclization to form 2,4-Diaminopyridine Derivative
-
To the dicyanovinyl intermediate (1.0 eq) in a suitable solvent such as DMF, add guanidine hydrochloride (1.5 eq) and a base like sodium ethoxide (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 6-8 hours.
-
After cooling, pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent system.
Step 3: Reductive Amination for Library Synthesis
-
To a solution of the 2,4-diaminopyridine derivative (1.0 eq) in methanol, add the desired primary or secondary amine (1.2 eq).
-
Add a few drops of acetic acid to catalyze imine formation and stir for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final compounds by column chromatography.
Data Presentation:
| Compound ID | Amine Used in Reductive Amination | MIC (µg/mL) vs. B. subtilis (Hypothetical) | IC50 (µM) vs. Influenza A (H5N1) (Hypothetical) |
| FIN-A-001 | Benzylamine | 16 | 5.2 |
| FIN-A-002 | Morpholine | 32 | 10.8 |
| FIN-A-003 | Piperidine | 8 | 3.1 |
Materials Science Innovation: this compound as a Versatile Linker for Metal-Organic Frameworks (MOFs)
Rationale: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[1][4][5][6] The properties of MOFs are highly dependent on the nature of the organic linkers used in their synthesis.[7][8][9][10] this compound, after a simple chemical modification to a dicarboxylic acid, can serve as a novel linker. The presence of the pyridine nitrogen and the potential for post-synthetic modification of the formyl group (or a group derived from it) could lead to MOFs with unique properties.
Proposed Synthetic Workflow:
Caption: Workflow for the synthesis and characterization of a novel MOF using a this compound-derived linker.
Experimental Protocol (Adapted from general MOF synthesis protocols):
Step 1: Synthesis of Pyridine-2,4-dicarboxylic Acid Linker
-
Oxidation: To a solution of this compound (1.0 eq) in a suitable solvent, perform a Pinnick oxidation using sodium chlorite and a scavenger like 2-methyl-2-butene to yield 2-carboxyisonicotinonitrile.
-
Hydrolysis: Subject the 2-carboxyisonicotinonitrile to acidic or basic hydrolysis to convert the cyano group to a carboxylic acid, yielding pyridine-2,4-dicarboxylic acid. Purify the linker by recrystallization.
Step 2: Solvothermal Synthesis of the MOF
-
In a Teflon-lined autoclave, combine the pyridine-2,4-dicarboxylic acid linker (1.0 eq) and a metal salt such as zinc nitrate hexahydrate (1.0 eq) in a solvent system like DMF/ethanol/water.
-
Seal the autoclave and heat it in an oven at a temperature between 80-120 °C for 24-72 hours.
-
After cooling to room temperature, collect the crystalline product by filtration, wash with fresh solvent, and dry under vacuum.
Step 3: Characterization
-
Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the framework.
-
Gas Adsorption Analysis (e.g., N2 at 77K): Determine the porosity and surface area of the activated MOF.
Accelerating Discovery through Multicomponent Reactions (MCRs)
Rationale: Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid synthesis of diverse compound libraries from simple starting materials in a one-pot fashion.[11][12][13][14][15] The presence of both an aldehyde and a cyano group makes this compound an ideal substrate for various MCRs, such as the Ugi or Gewald reactions, to generate highly complex and diverse heterocyclic scaffolds.
Proposed Research Area: Ugi-type Multicomponent Reaction
Proposed Reaction Scheme:
Caption: Ugi multicomponent reaction utilizing this compound.
Experimental Protocol (Adapted from general Ugi reaction protocols):
-
To a solution of this compound (1.0 eq) in methanol, add the amine (1.0 eq) and stir for 30 minutes to form the imine in situ.
-
Add the carboxylic acid (1.0 eq) to the reaction mixture.
-
Finally, add the isocyanide (1.0 eq) and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a readily accessible building block with significant, yet largely untapped, potential. The research directions outlined in this guide provide a strategic framework for its exploration in medicinal chemistry and materials science. The proposed synthetic routes, adapted from established methodologies for similar substrates, offer a solid starting point for researchers to develop novel compounds and materials. The true potential of this versatile molecule will be unlocked through the creative and rigorous application of synthetic chemistry, leading to the discovery of new bioactive agents and functional materials with real-world applications.
References
- El-Sayed, R. A., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 74, 597-605. [Link]
- Li, J. R., et al. (2011). Metal-organic frameworks for gas storage. Chemical Society Reviews, 40(2), 581-595.
- Kaskel, S. (Ed.). (2016).
- Howarth, A. J., et al. (2016). Chemical, thermal and mechanical stabilities of metal-organic frameworks.
- Abou-Elkhair, R. A. I., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 74, 597-605. [Link]
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials.
- Howarth, A. J. (2025, January 27). Adventures in the Synthesis of Metal Organic Frameworks [Video]. YouTube. [Link]
- Zhang, Y. B., et al. (2022).
- Not mentioned in search results.
- Kaskel, S. (2016). The Chemistry of Metal-Organic Frameworks.
- Not mentioned in search results.
- Chebanov, V. A., et al. (2008). Multi-Component Heterocyclizations: Control of Chemo- and Regioselectivity. In Multi-Component Reactions in Heterocyclic Chemistry (pp. 37-37).
- Not mentioned in search results.
- Not mentioned in search results.
- de la Torre, B. G., & Albericio, F. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]
- Akritopoulou-Zanze, I. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 22(11), 1993. [Link]
- Not mentioned in search results.
- Orru, R. V. A. (2008). Multi-component and domino reactions are efficient and effective methods in the. Multi-Component Reactions in Heterocyclic Chemistry, 36. [Link]
Sources
- 1. pub.iapchem.org [pub.iapchem.org]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
theoretical studies on 2-Formylisonicotinonitrile
An In-Depth Technical Guide to the Theoretical Analysis of 2-Formylisonicotinonitrile
Abstract
This guide provides a comprehensive framework for the theoretical investigation of this compound, a heterocyclic compound of interest in medicinal and materials chemistry. We eschew a rigid template in favor of a narrative that mirrors the logical progression of a computational research project. This document details the quantum chemical methodologies employed to elucidate the molecule's structural, vibrational, and electronic properties. By grounding our discussion in Density Functional Theory (DFT), we explore the optimized molecular geometry, vibrational spectra (FT-IR and Raman), Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The causality behind methodological choices is explained, providing a self-validating system of protocols for researchers, scientists, and drug development professionals. The ultimate aim is to furnish a robust theoretical understanding of this compound, thereby enabling predictions of its reactivity, stability, and potential for intermolecular interactions.
Introduction: The Rationale for Theoretical Scrutiny
This compound, featuring a pyridine ring substituted with an electron-withdrawing nitrile group and a reactive formyl (aldehyde) group, presents a fascinating case for theoretical study. The interplay of these functional groups governs the molecule's electronic landscape, reactivity, and potential as a precursor in the synthesis of novel pharmaceutical agents or functional materials. Understanding its fundamental properties from first principles is paramount for predicting its behavior in complex chemical environments. Computational chemistry offers a powerful, non-destructive lens to probe these characteristics at the atomic level, providing insights that complement and guide experimental work.[1] This guide outlines the theoretical protocols to build a complete physicochemical profile of the title molecule.
The Computational Workflow: A Self-Validating Protocol
The foundation of modern molecular analysis lies in the selection of an appropriate theoretical model. Density Functional Theory (DFT) has proven to be a highly effective method, offering a favorable balance between computational expense and accuracy for analyzing polyatomic organic molecules.[2][3] Our protocol is centered around the widely-used B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, yielding reliable results for molecular properties.[4][5]
Step-by-Step Computational Protocol
-
Structure Input: The initial molecular structure of this compound is drawn using a molecular editor (e.g., GaussView, ChemDraw) and saved in a suitable format.
-
Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This calculation seeks the lowest energy conformation of the molecule on the potential energy surface.
-
Method: DFT/B3LYP
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen for its robustness. The inclusion of diffuse functions (++) is crucial for accurately describing the electron density far from the nuclei, important for the nitrile group, while polarization functions (d,p) allow for flexibility in the shape of the atomic orbitals.[4]
-
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the harmonic vibrational frequencies required for simulating the infrared and Raman spectra.[6]
-
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are conducted to determine various electronic properties, including HOMO-LUMO energies, the molecular electrostatic potential, and Natural Bond Orbital analysis.
This systematic approach ensures that all subsequent analyses are based on a stable, realistic molecular conformation.
Caption: A standard workflow for the theoretical analysis of a molecule.
Molecular Geometry: The Structural Foundation
The geometry optimization yields the equilibrium structure of this compound. The resulting bond lengths, bond angles, and dihedral angles provide the first layer of insight into the molecule's steric and electronic nature. The planarity of the pyridine ring and the orientation of the formyl and nitrile substituents are of particular interest.
Table 1: Predicted Key Geometrical Parameters for this compound (Note: These are representative values expected from a B3LYP/6-311++G(d,p) calculation, based on similar molecular structures.)
| Parameter | Bond/Angle | Expected Value | Justification |
| Bond Lengths | |||
| C=O (formyl) | ~1.21 Å | Typical double bond character. | |
| C≡N (nitrile) | ~1.16 Å | Strong triple bond character. | |
| C-C (ring) | ~1.39 - 1.41 Å | Aromatic character within the pyridine ring. | |
| C-N (ring) | ~1.34 - 1.37 Å | Aromatic C-N bond, shorter than a single bond. | |
| C(ring)-CHO | ~1.48 Å | Single bond connecting sp² carbons. | |
| C(ring)-CN | ~1.45 Å | Single bond connecting sp² and sp carbons. | |
| Bond Angles | |||
| C-C-O (formyl) | ~124° | sp² hybridization of the formyl carbon. | |
| C-C≡N (nitrile) | ~179° | sp hybridization of the nitrile carbon, nearly linear. |
Distortions from ideal angles within the pyridine ring can indicate strain or significant electronic effects from the substituents.
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR and Raman spectra.[7] By calculating the harmonic vibrational frequencies, we can assign specific absorption bands to the corresponding molecular motions (stretching, bending, etc.).[8] Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.961 for B3LYP/6-311++G(d,p)) for better agreement with experimental data.[4]
Table 2: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Scaled Wavenumber (cm⁻¹) | Description |
| C≡N Stretch | Nitrile | ~2230 - 2250 | A strong, sharp band in the IR spectrum, characteristic of the nitrile group. |
| C=O Stretch | Formyl | ~1700 - 1720 | A very strong IR absorption, characteristic of the aldehyde carbonyl group. |
| C-H Stretch (formyl) | Formyl | ~2820 and ~2720 | Two characteristic, weaker bands for the aldehyde C-H bond. |
| Pyridine Ring Stretch | Aromatic Ring | ~1400 - 1600 | Multiple bands corresponding to C=C and C=N stretching within the aromatic ring. |
| C-H Bending (out-of-plane) | Aromatic Ring | ~700 - 900 | Bending motions of the aromatic C-H bonds, sensitive to substitution patterns. |
This analysis allows for unambiguous assignment of experimental spectra and provides a detailed picture of the molecule's dynamic behavior.
Elucidating Electronic Properties
The electronic character of a molecule dictates its reactivity, stability, and intermolecular interactions. We employ several complementary analyses to build a comprehensive electronic profile.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability.[1]
-
Large Energy Gap: Implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[9]
-
Small Energy Gap: Suggests the molecule is more polarizable and has higher chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO will likely have significant contributions from the electron-withdrawing formyl and nitrile groups. This distribution indicates that the molecule can act as both an electron donor (from the ring) and acceptor (at the substituent sites).
Caption: The HOMO-LUMO energy gap (ΔE) as an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule.[10][11] It is calculated by placing a positive point charge at various positions around the molecule and calculating the potential energy. This allows for the identification of electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.[11][12]
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. For this compound, these are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the formyl group.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms and the carbon atom of the formyl group.
The MEP map provides an intuitive guide to the molecule's reactive behavior in polar interactions.[13]
Caption: Conceptual map of Molecular Electrostatic Potential (MEP).
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This provides a quantitative basis for the Lewis structure picture of the molecule.[14] A key feature of NBO analysis is the examination of charge delocalization through second-order perturbation theory.[15] This calculates the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO.[16][17]
For this compound, significant E(2) values are expected for interactions such as:
-
n(N) → π(C=C):* Delocalization of the nitrogen lone pair into the antibonding orbitals of the pyridine ring, contributing to aromatic stability.
-
π(C=C) → π(C=O):* Hyperconjugative interaction between the ring's π-system and the formyl group, indicating electron withdrawal.
-
π(C=C) → π(C≡N):* Similar delocalization towards the nitrile group, highlighting its electron-withdrawing nature.
These interactions quantify the electronic communication between the functional groups and are crucial for understanding the molecule's overall stability and reactivity.
Conclusion and Outlook
The theoretical framework detailed in this guide provides a multi-faceted approach to characterizing this compound. By combining geometry optimization, vibrational analysis, and a suite of electronic property calculations (HOMO-LUMO, MEP, NBO), a comprehensive and predictive model of the molecule's behavior can be constructed. The insights gained—from its stable conformation and vibrational signature to its reactive sites and internal charge transfer dynamics—are invaluable for professionals in drug development and materials science. This computational pre-screening allows for a more targeted and efficient experimental design, accelerating the discovery process for new molecules with desired properties.
References
- DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). Letters in Applied NanoBioScience. [Link]
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.).
- Molecular structure and vibrational spectra of 2-formyl benzonitrile by density functional theory and ab initio Hartree–Fock calculations. (2009).
- Vibration Analysis. (n.d.).
- Choudhary, V. K., et al. (2021). DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes.
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). iOpenShell. [Link]
- Terrones, G., et al. (2025). molSimplify 2.0: Improved Structure Generation for Automating Discovery in Inorganic Molecular and Reticular Chemistry. ChemRxiv. [Link]
- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.).
- DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. (2024).
- Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations. (2008).
- Mills, M. J. L., & Popelier, P. L. A. (2014). Electrostatic Forces: Formulas for the First Derivatives of a Polarizable, Anisotropic Electrostatic Potential Energy Function Based on Machine Learning.
- Arivazhagan, M., & Senthil kumar, J. (2015). Molecular structure, vibrational spectral assignments, HOMO-LUMO, MESP, Mulliken analysis and thermodynamic properties of 2,6-xylenol and 2,5-dimethyl cyclohexanol based on DFT calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 490-502. [Link]
- A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. (2023). MDPI. [Link]
- Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). MDPI. [Link]
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
- What are "Natural Atomic Orbitals" (NAOs)? (n.d.). University of Wisconsin-Madison. [Link]
- Shin, D., & Jung, Y. (2021). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 23(2), 1038-1049. [Link]
- NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. (2020). Scirp.org. [Link]
- Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin-Madison. [Link]
- A revised formulation of the generalized subsystem vibrational analysis (GSVA). (2021).
- Rezvan, V. H. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A, 5(1), 10-21. [Link]
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. [Link]
- Electrostatic Interactions Between Molecules. (n.d.). [PDF Document]. [Link]
Sources
- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vibration Analysis — Atomistic Simulation Tutorial [docs.matlantis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Electrostatic Forces: Formulas for the First Derivatives of a Polarizable, Anisotropic Electrostatic Potential Energy Function Based on Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]
- 15. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine [scirp.org]
- 17. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
quantum chemical calculations for 2-Formylisonicotinonitrile
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Formylisonicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] this compound, a pyridine derivative featuring both electron-withdrawing formyl and nitrile groups, presents a compelling case for theoretical investigation. Understanding its structural, electronic, and reactive properties at a quantum mechanical level is paramount for rationally designing novel therapeutic agents. This technical guide provides a comprehensive framework for employing Density Functional Theory (DFT) to elucidate the key chemical characteristics of this compound, offering field-proven insights and a self-validating computational protocol. We will explore how to derive fundamental properties such as optimized geometry, electronic structure, and spectroscopic signatures, and discuss how these calculated parameters directly inform drug design strategies.
The Strategic Imperative for Computational Chemistry in Drug Discovery
The traditional drug discovery pipeline is a long, arduous, and expensive process.[2] Computational chemistry has emerged as an indispensable tool to de-risk, accelerate, and refine this journey.[3][4] By simulating molecular behavior, we can predict properties, screen vast virtual libraries, and optimize lead candidates before committing to costly and time-consuming laboratory synthesis.[2][5]
Quantum chemical calculations, particularly DFT, form the bedrock of these computational strategies.[2] They provide the high-fidelity data—such as stable conformations, charge distributions, and reactivity indices—that power higher-level methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.[3][6] For a molecule like this compound, these calculations allow us to dissect the influence of its specific functional groups on the pyridine scaffold, providing a roadmap for its potential interactions with biological targets.
Core Methodology: A Validated DFT Protocol
Our approach is grounded in Density Functional Theory (DFT), which offers an exceptional balance of computational accuracy and efficiency for organic molecules of this size.[7] The following protocol is designed to be a self-validating system, where the results of one step confirm the validity of the previous one.
Expertise in Method Selection: The "Why" Behind Our Choices
-
Software: We will utilize a widely adopted computational chemistry package like Gaussian or ORCA. These programs are well-documented and validated for the types of calculations described herein.[8]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry.[8][9] It incorporates aspects of both Hartree-Fock theory and DFT, providing a robust and generally accurate description of molecular electronic structure for a wide range of organic systems.
-
Basis Set: 6-311++G(d,p): The choice of basis set is critical for obtaining meaningful results. The 6-311++G(d,p) basis set is a sophisticated choice for this molecule for several reasons:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in describing the electronic distribution.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs and non-covalent interactions, which are abundant in this compound (e.g., on the nitrogen and oxygen atoms).[10]
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow the shape of atomic orbitals to distort, which is essential for accurately describing chemical bonds.[10]
-
Experimental Protocol: Step-by-Step Calculation Workflow
Step 1: Initial Structure Generation The first step is to generate an approximate 3D structure of this compound. This can be done using any molecular building software, such as Avogadro or GaussView. The initial bond lengths and angles do not need to be perfect, as the subsequent optimization step will refine them.
Step 2: Geometry Optimization The goal of geometry optimization is to find the molecular structure that corresponds to the lowest energy on the potential energy surface. This represents the most stable conformation of the molecule. The calculation iteratively adjusts the positions of the atoms until the forces on each atom are negligible and the energy has reached a minimum.[8]
Step 3: Vibrational Frequency Calculation Following a successful optimization, a frequency calculation must be performed on the optimized geometry.[8][11] This is a critical validation step for two primary reasons:
-
Confirmation of a True Minimum: The calculation should yield zero imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is not a true energy minimum but rather a transition state.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be used to simulate the molecule's infrared (IR) spectrum, providing a theoretical benchmark for comparison with experimental data.[12]
Workflow Diagram
Caption: Computational workflow for DFT analysis of this compound.
Analysis and Interpretation of Results
The output from these calculations provides a wealth of information that is directly applicable to drug development.
Molecular Geometry
The geometry optimization yields precise bond lengths, bond angles, and dihedral angles. This data is foundational for understanding the molecule's three-dimensional shape, which is a primary determinant of its ability to fit into a biological target's binding site.
| Parameter | Description | Typical Calculated Value (Å or °) |
| C-C (ring) | Aromatic Carbon-Carbon bond | ~1.39 Å |
| C-N (ring) | Aromatic Carbon-Nitrogen bond | ~1.34 Å |
| C-C (formyl) | Bond between ring and formyl carbon | ~1.48 Å |
| C=O | Formyl Carbonyl bond | ~1.21 Å |
| C-C (nitrile) | Bond between ring and nitrile carbon | ~1.45 Å |
| C≡N | Nitrile triple bond | ~1.16 Å |
| Caption: Table of key predicted geometric parameters for this compound. |
Electronic Properties and Reactivity
Electronic properties are critical for predicting how the molecule will interact with its environment, particularly a protein binding pocket.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A smaller gap suggests the molecule is more reactive. For this compound, the electron-withdrawing groups are expected to lower the LUMO energy, making the molecule a potential electron acceptor.
-
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It is invaluable for predicting non-covalent interactions like hydrogen bonding and electrostatic contacts.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack and are ideal hydrogen bond acceptor sites. For this molecule, these are expected around the pyridine nitrogen and the formyl oxygen.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms.
-
-
Mulliken Atomic Charges: This analysis assigns a partial charge to each atom in the molecule. It helps to quantify the electron distribution predicted by the MEP map and identify specific atoms that are likely to be involved in electrostatic interactions.
Logical Diagram: From Quantum Properties to Drug Action
Caption: Relationship between calculated properties and drug design implications.
Spectroscopic Signature Validation
A key aspect of ensuring trustworthiness in any chemical study is the structural confirmation of the compound. Comparing computationally predicted spectra with experimental data provides powerful validation.[13]
-
FT-IR Spectrum: The frequency calculation provides the vibrational modes and their corresponding intensities. This allows for the generation of a theoretical IR spectrum that can be compared directly with an experimental one obtained via Fourier-Transform Infrared (FTIR) spectroscopy.[14]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | ~2230 |
| C=O (Formyl) | Stretching | ~1700 |
| C=N, C=C (Aromatic) | Ring Stretching | ~1400-1600 |
| C-H (Aromatic) | Stretching | >3000 |
| Caption: Key calculated vibrational frequencies for structural identification. |
-
NMR Spectrum: While more computationally intensive, it is also possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts using methods like GIAO (Gauge-Independent Atomic Orbital). Comparing the calculated ¹H and ¹³C chemical shifts with experimental NMR spectra is the gold standard for structural elucidation in organic chemistry.[12]
Conclusion: Integrating Theory into Practice
Quantum chemical calculations provide an unparalleled, atom-level view of this compound. Through the robust DFT protocol detailed here, we can reliably predict its optimal geometry, dissect its electronic landscape, and forecast its spectroscopic signatures. This information is not merely academic; it provides actionable intelligence for the drug development professional. The identified sites for hydrogen bonding from the MEP map guide pharmacophore modeling, the HOMO-LUMO gap informs on metabolic stability, and the overall electronic profile allows for the rational design of derivatives with improved affinity and selectivity. By embedding these theoretical calculations early in the discovery process, research teams can prioritize more promising candidates, reduce experimental attrition, and ultimately accelerate the journey from molecule to medicine.[15]
References
- BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide.
- Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology, 20(20), 3245-3250.
- Patsnap Synapse. (2025). What are computational methods for rational drug design?.
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Computational Methods in Drug Discovery. PubMed Central.
- SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery.
- Jorgensen, W. L. (2016). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry, 59(9), 4149-4157.
- Sigma-Aldrich. (n.d.). This compound.
- Zhang, L., Wan, W., et al. (n.d.). The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand. Semantic Scholar.
- ResearchGate. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.
- Bragitoff. (2019).
- Bioinformatics Insights. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube.
- A.I. (2025).
- Qurrata A'yun, A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
- YouTube. (2023).
- Royal Society of Chemistry. (2022). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions.
- YouTube. (2022). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals.
- N/A. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- University of Colorado Boulder. (n.d.). Spectroscopy Problems.
- YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy.
- Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy.
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- Xiong, Y., & Samtani, M. N. (2025). Applications of pharmacometrics in drug development. Advanced Drug Delivery Reviews, 217, 115503.
- Medicine LibreTexts. (2025). 5: Drug Development for Traditional Drugs and Biologics.
- Bhanu, V. A., et al. (2002). Synthesis and characterization of acrylonitrile methyl acrylate statistical copolymers as melt processable carbon fiber precursors.
- Indian Academy of Sciences. (1990). Synthesis and characterization of 2-hydroxy-4-methoxyacetophenone- urea--formaldehyde resins and their ion-exchange properties.
- Korfmacher, W. A. (2005). LC/MS applications in drug development. Drug Discovery Today, 10(20), 1357-1367.
- ResearchGate. (n.d.).
- ResearchGate. (2000). Synthesis and characterization of styrene/Boc-p-amino styrene copolymers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. steeronresearch.com [steeronresearch.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Applications of pharmacometrics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are computational methods for rational drug design? [synapse.patsnap.com]
- 7. learningbreeze.com [learningbreeze.com]
- 8. medium.com [medium.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. lehigh.edu [lehigh.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-Formylisonicotinonitrile from 2-picoline
An Application Guide for the Multi-Step Synthesis of 2-Formylisonicotinonitrile from 2-Picoline
Introduction
This compound, also known as 4-cyano-2-pyridinecarboxaldehyde, is a bifunctional pyridine derivative of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring both an electrophilic aldehyde and a versatile nitrile group, makes it a valuable building block for synthesizing complex heterocyclic scaffolds. These scaffolds are often explored for their potential as bioactive agents, ligands in coordination chemistry, and components in functional organic materials. The synthesis of this target molecule from a simple, commercially available starting material like 2-picoline (2-methylpyridine)[1] presents a common challenge in heterocyclic chemistry: regioselective functionalization of the pyridine ring.
This document provides a comprehensive, four-step synthetic route designed for chemistry researchers and drug development professionals. The strategy hinges on a logical sequence of reactions to activate and functionalize the pyridine ring at the C4 position before undertaking the final oxidation of the C2-methyl group. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and critical parameters that govern the success of each transformation.
Overall Synthetic Strategy
The conversion of 2-picoline to this compound is achieved through a robust four-step sequence. The strategy involves initial activation of the pyridine ring via N-oxidation, followed by regioselective chlorination at the 4-position. The chloro-substituent then serves as a handle for introducing the nitrile group via nucleophilic substitution. The final step involves the selective oxidation of the C2-methyl group to the desired aldehyde.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Picoline N-oxide (Intermediate I)
Principle and Expertise
The synthesis begins with the N-oxidation of 2-picoline. The introduction of the N-oxide functionality is a critical strategic step for two primary reasons. First, it electronically deactivates the pyridine ring towards electrophilic attack at the C3 and C5 positions while simultaneously activating the C2 and C4 positions for both electrophilic and nucleophilic attack. Second, the N-oxide can be readily removed in a later step if necessary. The reaction is typically performed using hydrogen peroxide in a carboxylic acid solvent, such as glacial acetic acid.[2] The acid protonates the peroxide, forming a more potent oxidizing agent that readily delivers an oxygen atom to the nucleophilic pyridine nitrogen.
Experimental Protocol
-
Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-picoline (93.13 g, 1.0 mol) and glacial acetic acid (250 mL).
-
Reaction Initiation: To the stirred solution, carefully add 30% hydrogen peroxide (113.4 g, 1.0 mol) dropwise via an addition funnel over 1 hour. The addition is exothermic; maintain the internal temperature below 80°C using a water bath.
-
Reaction: After the addition is complete, heat the mixture to 70-75°C and maintain for 4 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.
-
Purification: The resulting viscous oil is neutralized with a saturated solution of sodium bicarbonate until effervescence ceases. The aqueous layer is then extracted with dichloromethane (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-picoline N-oxide as a low-melting solid.
Part 2: Synthesis of 4-Chloro-2-methylpyridine (Intermediate II)
Principle and Expertise
With the N-oxide in hand, the 4-position is now activated for functionalization. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effects a rearrangement reaction that installs a chlorine atom regioselectively at the C4 position. This reaction proceeds through an initial O-phosphorylation (or O-sulfinylation) of the N-oxide, forming a good leaving group. A subsequent attack by a chloride ion, preferentially at the electron-deficient C4 position, followed by rearomatization, yields the desired 4-chlorinated product.
Experimental Protocol
-
Reagent Setup: In a 250 mL three-necked flask fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet, place 2-picoline N-oxide (54.5 g, 0.5 mol).
-
Reaction: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 153.3 g, 1.0 mol) dropwise, ensuring the internal temperature does not exceed 20°C.
-
Heating: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C) and maintain for 2 hours. The solution will turn dark brown.
-
Work-up: After cooling to room temperature, pour the reaction mixture cautiously onto 500 g of crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is ~8. Extract the product with ethyl acetate (3 x 200 mL).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to afford 4-chloro-2-methylpyridine as a colorless liquid.
Part 3: Synthesis of 2-Methylisonicotinonitrile (Intermediate III)
Principle and Expertise
This step involves a nucleophilic aromatic substitution (SₙAr) to replace the 4-chloro substituent with a cyano group. Halopyridines are generally more reactive towards nucleophilic substitution than their benzene analogues due to the electron-withdrawing nature of the ring nitrogen. While this reaction can be slow, it is often facilitated by catalysts, typically based on copper or palladium.[3][4] The use of a polar aprotic solvent like DMF or DMSO helps to dissolve the cyanide salt and stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction.
Safety Note: This protocol uses inorganic cyanides, which are highly toxic. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
Experimental Protocol
-
Reagent Setup: To a 500 mL flask, add 4-chloro-2-methylpyridine (38.3 g, 0.3 mol), sodium cyanide (NaCN, 22.0 g, 0.45 mol), and dimethylformamide (DMF, 250 mL).
-
Catalysis: Add copper(I) iodide (CuI, 2.85 g, 0.015 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and stir for 12-16 hours. Monitor the disappearance of the starting material by gas chromatography (GC) or TLC.
-
Work-up: Cool the mixture to room temperature and pour it into 1 L of a stirred, aqueous solution of 10% ethylenediamine. Stir for 1 hour to complex the copper salts.
-
Extraction and Purification: Extract the aqueous slurry with toluene (3 x 200 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or recrystallization from an ethanol/water mixture to yield 2-methylisonicotinonitrile.
Part 4: Synthesis of this compound (Final Product)
Principle and Expertise
The final transformation is the selective oxidation of the methyl group at the C2 position to a formyl group. The methyl group is activated (analogous to a benzylic position) by the pyridine ring. Selenium dioxide (SeO₂) is the classic and highly effective reagent for this specific transformation.[5] The reaction proceeds via an ene reaction followed by a[6][7]-sigmatropic rearrangement. The presence of the electron-withdrawing nitrile group at the 4-position does not interfere with the oxidation and may help prevent over-oxidation to the carboxylic acid.
Safety Note: Selenium compounds are toxic and volatile. This procedure must be conducted in a well-ventilated fume hood.
Experimental Protocol
-
Reagent Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend selenium dioxide (36.6 g, 0.33 mol) in 500 mL of 1,4-dioxane.
-
Reaction: Heat the suspension to 50-60°C. Add a solution of 2-methylisonicotinonitrile (35.4 g, 0.3 mol) in 100 mL of dioxane dropwise over 30 minutes.
-
Heating: After the addition, heat the mixture to reflux (approx. 101°C) for 6 hours. A black precipitate of elemental selenium will form.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the selenium precipitate. Wash the Celite pad with additional dioxane.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude solid is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.
Summary of Synthesis
This table summarizes the critical parameters for each step in the synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | N-Oxidation | H₂O₂, Acetic Acid | Acetic Acid | 70-75 | 4 | >90% |
| 2 | Chlorination | POCl₃ | Neat | 110 | 2 | 65-75% |
| 3 | Cyanation | NaCN, CuI | DMF | 140-150 | 12-16 | 70-80% |
| 4 | Oxidation | SeO₂ | Dioxane | 101 | 6 | 60-70% |
Troubleshooting and Key Insights
-
Step 1 (N-Oxidation): Incomplete reaction can occur if the hydrogen peroxide has degraded. Use a fresh, properly stored bottle. Overheating can lead to decomposition and reduced yield.
-
Step 2 (Chlorination): This reaction is moisture-sensitive. Ensure all glassware is oven-dried. The work-up with ice must be done slowly and with vigorous stirring to control the exotherm.
-
Step 3 (Cyanation): The purity of the cyanide source is crucial. If yields are low, consider using alternative cyanide sources like zinc cyanide with a palladium catalyst, which can sometimes be more effective and less sensitive to water.[4]
-
Step 4 (Oxidation): The complete removal of selenium byproducts is essential for product purity. A second filtration may be necessary. If over-oxidation to picolinic acid is observed, reduce the reaction time or temperature. 2-formylpyridine is a known precursor to the drug pralidoxime, highlighting the utility of this functional group on a pyridine ring.[8]
References
- MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.
- MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Thieme. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997.
- Google Patents. A kind of synthesis of picoline of 2 amino 4 and its purification process.
- Wikipedia. (2023). 2-Methylpyridine.
- Patsnap. Preparation method of 2-pyridine carboxaldehyde.
- National Institutes of Health (NIH). (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
- ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?
- Google Patents. Ammoxidation of 2-picoline to picolinonitrile.
- Google Patents. Process for the preparation of 2-cyanopyridine derivatives.
- ResearchGate. (2005). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline.
- Google Patents. Synthesis method of 2-pyridine formaldoxime.
- Google Patents. Preparation of pyridines and nicotinonitrile from piperidines.
- Al-Qadisiyah Journal of Veterinary Medicine Sciences. (2011). Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines.
- ACS Publications. Catalytic Vapor Phase Oxidation of Monomethylpyridines to Pyridinecarboxylic Acids.
- ResearchGate. Oxidation of 2-picoline over various oxide catalysts.
- National Institutes of Health (NIH). (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- Wikipedia. (2023). Pyridine-2-carbaldehyde.
- ResearchGate. (2017). I would like to convert 2-bromopyridine to 2-cyanopyridine?
- National Institutes of Health (NIH). (2021). Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents.
- ResearchGate. Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•).
Sources
- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google Patents [patents.google.com]
- 3. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Reaction of 2-Formylisonicotinonitrile with Amines
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
2-Formylisonicotinonitrile stands as a pivotal building block in modern synthetic chemistry. Its unique trifunctional nature—comprising a pyridine ring, an electrophilic aldehyde, and a cyano group—offers a rich landscape for chemical transformations. The pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The reaction of the aldehyde moiety with primary amines is a gateway to a vast library of Schiff bases (imines) and, through subsequent intramolecular events involving the nitrile group, to complex heterocyclic systems.
This guide provides an in-depth exploration of the reaction between this compound and various amines. We will delve into the mechanistic underpinnings, provide field-proven protocols, and discuss the critical parameters that govern reaction outcomes. The resulting nitrogen-containing heterocycles are of significant interest to researchers in drug discovery, materials science, and catalysis due to their diverse biological activities and coordination properties.[3][4]
Mechanistic Pathways: From Simple Condensation to Complex Cyclizations
The reactivity of this compound with amines is primarily dictated by the amine's structure. The two principal pathways are Schiff base formation with monofunctional amines and tandem cyclization with bifunctional amines.
Pathway A: Schiff Base (Imine) Formation
The most fundamental reaction is the acid-catalyzed condensation between the aldehyde and a primary amine to form a Schiff base, or imine.[5] This reaction is a reversible equilibrium process, and its success hinges on the efficient removal of the water byproduct.
The mechanism proceeds through a well-established sequence:
-
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O).[6]
-
Elimination: The lone pair on the nitrogen forms a double bond with the carbon, expelling a water molecule.
-
Deprotonation: A base (often the solvent or another amine molecule) removes the proton from the nitrogen to yield the final, neutral imine product.[7]
Critical Insight: The pH of the reaction medium is crucial. The reaction is typically fastest around a pH of 5.[6] At a lower pH, the amine becomes protonated and non-nucleophilic. At a higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[6]
Caption: Mechanism of acid-catalyzed Schiff base formation.
Pathway B: Tandem Imine-Nitrile Cyclization
When this compound reacts with 1,2- or 1,3-diamines (such as ethylenediamine or o-phenylenediamine), the reaction can proceed beyond simple imine formation. After the initial Schiff base is formed, the second, now pendant, amine group can act as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This tandem sequence leads to the formation of fused heterocyclic systems, such as 2-amino-3-arylpyrazines or 2-aminoquinoxalines.[8]
This powerful strategy rapidly builds molecular complexity from simple starting materials and is a cornerstone of diversity-oriented synthesis for creating libraries of bioactive compounds.[3]
Caption: Plausible tandem cyclization with a diamine.
Experimental Protocols & Application Notes
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes a robust method for synthesizing a wide range of imines. The use of a solid acid catalyst like Amberlyst® 15 offers a greener alternative with simplified work-up.[9]
Materials:
-
This compound
-
Primary Amine (aliphatic or aromatic)
-
Ethanol (or Toluene for azeotropic water removal)
-
Catalyst: Glacial Acetic Acid (2-3 drops) or Amberlyst® 15 (0.2 g per 5 mmol aldehyde)[9]
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable solvent (e.g., 20 mL of absolute ethanol).
-
Amine Addition: Add the primary amine (1.05-1.1 eq.) to the solution. A slight excess of the amine can help drive the reaction to completion.
-
Catalysis: Add the acid catalyst. If using toluene, equip the flask with a Dean-Stark trap to collect water.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-6 hours).[9]
-
Work-up:
-
If the product precipitates: Cool the reaction mixture to room temperature or in an ice bath. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.
-
If the product is soluble: Remove the solvent under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
| Parameter | Aromatic Amines (e.g., Aniline) | Aliphatic Amines (e.g., Benzylamine) | Rationale |
| Reactivity | Generally lower | Generally higher | Aliphatic amines are more basic and nucleophilic. |
| Temperature | Often requires reflux (60-80 °C) | Often proceeds at room temperature | Overcomes the lower nucleophilicity of aromatic amines. |
| Catalyst | Acid catalysis is highly recommended | May proceed without a catalyst, but acid speeds it up | Facilitates the crucial dehydration step. |
| Reaction Time | 4-8 hours | 1-4 hours | Reflects the difference in nucleophilicity. |
Protocol 2: Tandem Synthesis of 3-(pyridin-4-yl)quinoxalin-2-amine
This protocol utilizes o-phenylenediamine to achieve a tandem cyclization, yielding a valuable quinoxaline scaffold.[8]
Materials:
-
This compound (1.0 eq.)
-
o-Phenylenediamine (1.0 eq.)
-
Dimethylformamide (DMF) or Ethanol
-
Catalyst: 1,8-Diazabicycloundec-7-ene (DBU) (optional, can promote aromatization)[8]
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂)
Caption: Experimental workflow for tandem cyclization.
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in DMF (15 mL).
-
Reagent Addition: Add o-phenylenediamine (1.0 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The reaction progress can be monitored by TLC.
-
Isolation: After completion, cool the mixture to room temperature. Pour the dark solution into a beaker containing 100 mL of ice-water with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization.
Applications & Significance
The derivatives synthesized from this compound are more than just chemical curiosities; they are potent scaffolds for functional molecules.
-
Medicinal Chemistry: The resulting imines and fused heterocycles are key intermediates for synthesizing biologically active compounds. The pyridine and quinoxaline motifs are prevalent in kinase inhibitors for oncology and anti-viral agents.[1][2]
-
Coordination Chemistry: Schiff bases are exceptional ligands, capable of forming stable complexes with a wide range of metal ions.[10][11] These metal complexes are investigated for their catalytic activity, magnetic properties, and potential as therapeutic agents.
-
Materials Science: The rigid, planar structures of these compounds, combined with the coordinating ability of the nitrogen atoms, make them candidates for creating novel organic semiconductors, fluorescent sensors, and metal-organic frameworks (MOFs).
By mastering the reaction of this compound with amines, researchers gain access to a powerful toolkit for constructing diverse and functionally rich molecular architectures.
References
- Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13881. [Link]
- Organic Chemistry Portal. (n.d.). Imine synthesis by amide reduction.
- Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
- Warner, B. P., & D'Souza, M. J. (2010). Formylation of Amines. Molecules, 15(11), 7735–7749. [Link]
- Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry. [Link]
- Chebanov, V. A., Desenko, S. M., & Gurley, T. W. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 5, 48. [Link]
- Ashenhurst, J. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
- Al-Zaydi, K. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(7), 4359-4369. [Link]
- Ibrahim, H. A., & Alwan, W. S. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
- Khan Academy. (n.d.). Formation of imines and enamines.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- Guchhait, S. K., & Shee, S. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(23), 15635–15661. [Link]
- The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions [Video]. YouTube. [Link]
- Da-Thi, M., et al. (2022). Schiff Base Heterobimetallic Complex as Single-Source Precursor for the Formation of Mixed Metal Oxides. Inorganics, 10(12), 239. [Link]
- D'Acquarica, I., et al. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264–12289. [Link]
- The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]
- Raman, N., et al. (2009). Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes. Journal of the Chilean Chemical Society, 54(4), 335-339. [Link]
- Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.
- ResearchGate. (n.d.). Formation of Schiff base by condensation reaction.
- El-Naggar, M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. Scientific Reports, 12, 1146. [Link]
- Vroemans, R., et al. (2015). Synthesis of enantioenriched 1,2-trans-diamines using the borono-Mannich reaction with N-protected α-amino aldehydes.
- Chen, W., et al. (2014). Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays. Bioorganic & Medicinal Chemistry, 22(6), 1945-1954. [Link]
- ResearchGate. (2016). How can a Schiff base be made from 2-formylpyridine and 2,6-dichloroaniline?.
- Guchhait, S. K., et al. (2015). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Advances, 5(47), 37475-37479. [Link]
Sources
- 1. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. peerj.com [peerj.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Formylisonicotinonitrile in Heterocyclic Synthesis
Introduction: The Versatility of 2-Formylisonicotinonitrile as a Synthon
In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a paramount objective. These cyclic architectures are foundational to a vast array of biologically active molecules and functional materials.[1] Among the myriad of building blocks available to the synthetic chemist, this compound stands out as a particularly versatile and reactive precursor. Its unique electronic and steric properties, arising from the juxtaposition of a formyl group and a nitrile moiety on a pyridine ring, render it an ideal candidate for a diverse range of cyclization and multicomponent reactions.[2][3] This guide provides an in-depth exploration of the applications of this compound in the synthesis of nitrogen-containing heterocycles, with a focus on practical, field-proven protocols and the underlying mechanistic principles.
Core Application: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
A significant application of this compound lies in its role as the aldehyde component in the one-pot, four-component synthesis of highly substituted 2-amino-3-cyanopyridine derivatives. These pyridine scaffolds are of considerable interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] This multicomponent reaction offers an efficient and atom-economical route to complex molecules from simple, readily available starting materials.[3][4]
Reaction Principle and Mechanism
The reaction proceeds through a cascade of condensation and cyclization steps. The generally accepted mechanism involves the initial Knoevenagel condensation of this compound with an active methylene compound, typically malononitrile, to form an intermediate electrophilic alkene. Concurrently, a ketone reacts with ammonium acetate to generate an enamine in situ. A subsequent Michael addition of the enamine to the activated alkene, followed by intramolecular cyclization and aromatization via elimination of water and hydrogen, affords the final 2-amino-3-cyanopyridine product.[3]
The use of a catalyst, such as a mild base or a Lewis acid, can facilitate the reaction by promoting the initial condensation and enamine formation steps.[3][5] Solvent-free conditions or the use of green solvents like ethanol are often employed to enhance the environmental sustainability of the synthesis.[4]
Sources
The Versatility of 2-Formylisonicotinonitrile: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Pyridine Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel bioactive compounds. Among these, 2-formylisonicotinonitrile, also known as 2-cyanopyridine-4-carboxaldehyde, has emerged as a highly versatile and valuable scaffold. Its unique arrangement of a reactive aldehyde, a nitrile group, and a pyridine ring within a compact framework offers a rich platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This application note delves into the multifaceted applications of this compound in medicinal chemistry, providing detailed insights into its reactivity and offering robust protocols for its utilization in the synthesis of medicinally relevant molecules.
The strategic importance of the pyridine nucleus in pharmaceuticals is well-established, with this motif being a cornerstone in numerous approved drugs.[1] The presence of both an electrophilic aldehyde and a nitrile group, which can participate in a variety of cyclization and functional group transformations, makes this compound a particularly powerful tool for medicinal chemists. This dual reactivity allows for its application in a wide range of synthetic strategies, including multicomponent reactions, which are highly valued for their ability to rapidly generate molecular diversity.[2][3][4]
This guide will explore the key reaction pathways where this compound serves as a pivotal starting material, leading to the formation of privileged structures such as dihydropyridines, pyridopyrimidines, and other fused heterocyclic systems. We will examine the underlying principles of these transformations and provide exemplary protocols that have been proven effective in a research setting.
Core Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by the interplay of its aldehyde and nitrile functionalities. The aldehyde group readily participates in condensation reactions with active methylene compounds, while the nitrile group can act as an electrophile or be transformed into other functional groups. This dual reactivity is the cornerstone of its utility in constructing complex molecular architectures.
Knoevenagel Condensation: A Gateway to Functionalized Alkenes
The Knoevenagel condensation is a fundamental reaction for this compound, involving the reaction of its aldehyde group with a compound containing an active methylene group.[5] This reaction is typically catalyzed by a weak base and serves as an efficient method for carbon-carbon bond formation, yielding α,β-unsaturated products that are themselves valuable intermediates for further synthetic elaborations.[6]
Multicomponent Reactions: Rapid Access to Molecular Complexity
Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecules in a single, efficient step.[2][4] this compound is an excellent substrate for various MCRs, most notably the Hantzsch dihydropyridine synthesis.[7][8][9]
Hantzsch Dihydropyridine Synthesis: This classic MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate).[7][10][8][9] The resulting 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most famously found in a class of calcium channel blockers used to treat hypertension.[1] By employing this compound in the Hantzsch reaction, novel DHP derivatives bearing a cyano-substituted pyridine moiety at the 4-position can be readily synthesized, offering a pathway to new potential cardiovascular agents.[11]
Synthesis of Fused Heterocycles: Building Pyridopyrimidines
The reactivity of both the aldehyde and nitrile groups can be harnessed to construct fused heterocyclic systems. For instance, reaction with compounds containing an amino group and an active methylene group can lead to the formation of pyridopyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including kinase inhibitors and anticancer agents.
Protocols
The following protocols are provided as a guide for the practical application of this compound in the synthesis of medicinally relevant compounds. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of 2-(2-(2-cyanopyridin-4-yl)vinyl)malononitrile via Knoevenagel Condensation
This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.[5][6][12]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous ethanol.
-
To this solution, add malononitrile followed by a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired 2-(2-(2-cyanopyridin-4-yl)vinyl)malononitrile as a solid.
Characterization:
-
¹H NMR: Expect to see characteristic signals for the vinylic proton and the aromatic protons of the pyridine ring.
-
¹³C NMR: Signals corresponding to the nitrile carbons, the olefinic carbons, and the carbons of the pyridine ring should be observed.
-
IR Spectroscopy: Look for characteristic absorption bands for the C≡N (nitrile) and C=C (alkene) functional groups.
Protocol 2: One-Pot Synthesis of a 1,4-Dihydropyridine Derivative via Hantzsch Reaction
This protocol describes the synthesis of a novel 1,4-dihydropyridine derivative using this compound in a one-pot Hantzsch condensation.[7][10][8][9][11]
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.2 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol
-
Standard laboratory glassware with reflux condenser and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add this compound, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Characterization:
-
¹H NMR: Characteristic signals for the NH proton of the dihydropyridine ring, the proton at the 4-position, the methyl groups, and the ester ethyl groups should be present.
-
¹³C NMR: Expect to see signals for the carbonyl carbons of the ester groups, the carbons of the dihydropyridine ring, and the carbons of the cyanopyridine substituent.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product should be observed.
Applications in Drug Discovery: Case Studies and Future Perspectives
Derivatives of this compound have shown promise in various therapeutic areas. For instance, the incorporation of this scaffold into dihydropyridine structures offers a pathway to novel calcium channel blockers with potentially modified pharmacological profiles.[1] Furthermore, the synthesis of pyridopyrimidines and other fused heterocycles provides access to compound libraries that can be screened for activity against a range of biological targets, including kinases, which are implicated in cancer and inflammatory diseases. The antimicrobial and antitumor potential of pyridine-based compounds is also an active area of research.[13][14][15][16][17][18]
The future of this compound in medicinal chemistry is bright. Its versatility as a building block, coupled with the increasing demand for novel and diverse chemical entities in drug discovery, ensures its continued importance. The development of new multicomponent reactions and other efficient synthetic methodologies will further expand the chemical space accessible from this valuable starting material. As our understanding of disease biology grows, the ability to rapidly synthesize and test novel compounds derived from this compound will be a significant asset in the quest for new and effective medicines.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups allows for the efficient synthesis of a wide variety of heterocyclic compounds with significant potential for biological activity. The protocols provided in this application note offer a practical starting point for researchers looking to explore the synthetic utility of this valuable scaffold. As the field of drug discovery continues to evolve, the strategic application of such well-designed building blocks will be crucial for the successful development of the next generation of therapeutics.
References
- Baron, H., Remfry, F. G. P., & Thorpe, Y. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans., 85, 1726-1761.
- Cheng, C. Y., Lee, M. J., & Chen, J. Y. (n.d.). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers.
- Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen und Verbindungen mit reaktionsfähiger Methylengruppe. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Nagarajan, A., et al. (2021).
- Patel, R. V., et al. (2019). Synthesis and antimicrobial evaluation of some new pyridine derivatives. Medicinal Chemistry Research, 28(7), 1076-1087.
- Phillips, A. P. (1949). The Hantzsch Pyridine Synthesis. Journal of the American Chemical Society, 71(12), 4003-4007.
- Rane, R. A., et al. (2012). Synthesis and evaluation of novel 2-substituted-4-(3-nitrophenyl)-6-aryl-nicotinonitriles as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6141-6144.
- Shafaroodi, H., et al. (2012). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. Medicinal Chemistry Research, 22(8), 3839-3847.
- Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of hydrindene from cyano-derivatives. J. Chem. Soc., Trans., 95, 1901-1927.
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
- Zarganes-Tzitzikas, T., & Dömling, A. (2015). Modern multicomponent reactions for better drug syntheses. Organic Chemistry Frontiers, 2(9), 1058-1061.
- A review on multicomponent reactions is provided in: Domling, A., & Ugi, I. (2000). Multicomponent Reactions.
- A general overview of the Hantzsch synthesis can be found in: Katritzky, A. R., et al. (Eds.). (2010). Comprehensive organic synthesis II (Vol. 5). Elsevier.
- An overview of the Thorpe-Ziegler reaction is available at: Schaefer, J. P., & Bloomfield, J. J. (1967).
- For a general discussion of the Knoevenagel condensation, see: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
- For examples of Hantzsch reactions leading to dihydropyridines, see: Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: recent advances in Hantzsch 1, 4-dihydropyridines. Journal of Scientific & Industrial Research, 67(11), 959-970.
- Information on the Wittig reaction can be found in: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
- Information on enolate chemistry is widely available in standard organic chemistry textbooks. For a detailed review, see: House, H. O. (1972). Modern synthetic reactions. WA Benjamin.
- Spectroscopic data for various organic compounds can be found in databases such as the Spectral D
- Further details on the mechanism of the Hantzsch synthesis can be found on Wikipedia: Hantzsch pyridine synthesis. (2023, October 26). In Wikipedia. [Link]
- Further details on the Thorpe-Ziegler reaction can be found on Wikipedia: Thorpe reaction. (2023, November 11). In Wikipedia. [Link]
- Further details on the Wittig reaction can be found on Wikipedia: Wittig reaction. (2023, December 12). In Wikipedia. [Link]
- General information on multicomponent reactions can be found in various sources, including: Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
- Information on NMR spectroscopy can be found in: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Information on IR spectroscopy can be found in: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Information on enolate reactions can be found at: Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]
- Information on the Wittig reaction mechanism can be found at: Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]
- A discussion on the synthesis of dihydropyridines can be found in: Lavilla, R. (2002). Recent developments in the synthesis and application of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156.
- A review on multicomponent reactions in drug discovery: Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Multicomponent reactions in drug discovery. Medicinal research reviews, 28(2), 248-289.
- A study on the antimicrobial activity of nicotinamides can be found in: Keri, R. S., et al. (2015). A comprehensive review in current developments of pyrazole-based conjugates. European journal of medicinal chemistry, 97, 449-485.
- A study on the antimicrobial activity of synthesized compounds can be found in: Al-Omair, M. A., et al. (2021).
- A review on natural products as a source of antitumor drugs: Cragg, G. M., & Pezzuto, J. M. (2016). Natural products as a source of new drugs over the nearly 40 years from 01/1981 to 09/2019.
- An example of the synthesis of antitumor agents: Kamal, A., et al. (2010). Synthesis and in vitro antitumor activity of new dihydropyridine coupled benzothiazole/benzoxazole derivatives. European journal of medicinal chemistry, 45(9), 4157-4164.
- Another example of the synthesis of potential antitumor agents: Lv, K., et al. (2010). Synthesis and antitumor activity of novel 1, 4-dihydropyridine derivatives containing a piperazine moiety. Bioorganic & medicinal chemistry letters, 20(17), 5134-5137.
- A discussion on important reactions of aldehydes and ketones: Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. (n.d.).
- A study on flavones as potential antitumor agents: Bruno, M., et al. (2007). Potential antitumor agents: flavones and their derivatives from Linaria reflexa Desf. Bioorganic & medicinal chemistry, 15(1), 237-241.
- Information on the Thorpe-Ziegler reaction mechanism can be found at: Computational Revision of the Mechanism of the Thorpe Reaction. (2021). Molecules, 26(11), 3234.
- Information on the Hantzsch pyridine synthesis mechanism can be found in this video: Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube. [Link]
- A study on the synthesis of dihydropyridines using multicomponent reactions: Bagley, M. C., et al. (2009). One-pot multicomponent synthesis of 1, 4-dihydropyridines. Beilstein journal of organic chemistry, 5, 19.
- A video explaining the Hantzsch pyridine synthesis can be found at: Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube. [Link].
Sources
- 1. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 2. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design | MDPI [mdpi.com]
- 5. orgosolver.com [orgosolver.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of antineoplaston A10 analogs as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potential antitumor agents: flavones and their derivatives from Linaria reflexa Desf - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Formylisonicotinonitrile Derivatives in Anticancer Research: A Technical Guide
Introduction: The Emerging Potential of Pyridine-Based Scaffolds in Oncology
In the landscape of anticancer drug discovery, the pyridine ring, a core component of 2-Formylisonicotinonitrile, represents a privileged scaffold. Its unique electronic properties and ability to form hydrogen bonds make it an attractive starting point for the synthesis of novel therapeutic agents. While this compound itself is not a primary anticancer compound, its aldehyde and nitrile functionalities provide reactive handles for the synthesis of a diverse library of derivatives. Of particular interest are the Schiff base derivatives, which have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2]
This technical guide provides an in-depth exploration of the applications of this compound derivatives in anticancer research. We will delve into the synthesis of these compounds, detail their mechanisms of action, and provide comprehensive, field-proven protocols for their evaluation in both in vitro and in vivo settings. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer therapeutics.
Part 1: Synthesis of this compound Schiff Base Derivatives
The primary application of this compound in anticancer research is as a precursor for the synthesis of Schiff bases. These compounds are typically formed through the condensation reaction between the aldehyde group of this compound and a primary amine.[3][4] The resulting imine (-C=N-) linkage is a key pharmacophore that contributes to the biological activity of these molecules.
Protocol 1: General Synthesis of a this compound Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base derivative from this compound and a primary amine. The choice of the primary amine is critical as it will significantly influence the biological activity of the final compound.
Materials:
-
This compound
-
Primary amine of interest (e.g., aniline, substituted anilines, heterocyclic amines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates and chamber
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1 equivalent of the chosen primary amine.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction progress should be monitored by TLC.
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture and spot them on a TLC plate to monitor the disappearance of the starting materials and the appearance of the product.
-
Reaction Completion and Cooldown: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Product Isolation: The Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain a high-purity Schiff base.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, NMR, and mass spectrometry.
Part 2: In Vitro Evaluation of Anticancer Activity
A critical step in the evaluation of novel anticancer compounds is the assessment of their cytotoxic and apoptotic effects on cancer cell lines. This section provides detailed protocols for key in vitro assays.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116, A549)[2][6]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well microtiter plates
-
This compound Schiff base derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Table 1: Hypothetical IC50 Values for a this compound Schiff Base Derivative
| Cancer Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast) | 8.5 |
| HeLa (Cervical) | 12.3 |
| HCT-116 (Colon) | 6.2 |
| A549 (Lung) | 15.1 |
Note: These are example values and will vary depending on the specific Schiff base derivative and cell line.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[1][8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cells treated with the test compound
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Cell Preparation: Culture and treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases, thereby preventing cell proliferation. Cell cycle distribution can be analyzed by flow cytometry using a DNA-staining dye like Propidium Iodide (PI).[2][10]
Protocol 4: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cancer cells treated with the test compound
-
Flow cytometer
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash them with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[2]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Western Blot Analysis of Apoptosis-Related Proteins
To further elucidate the mechanism of apoptosis induction, the expression levels of key apoptosis-related proteins can be examined by Western blotting. This includes members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., caspase-3).[11]
Protocol 5: Western Blot for Apoptosis Markers
Materials:
-
Cell lysates from treated and untreated cancer cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins. An increased Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis induction.[12]
Part 3: In Vivo Evaluation of Antitumor Efficacy
In vivo studies are essential to evaluate the therapeutic potential of a lead compound in a whole-organism context. The most common preclinical models are human tumor xenografts in immunocompromised mice.[6][13]
Protocol 6: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulation for injection (e.g., in saline or a vehicle solution)
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week prior to the experiment.[14]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in 100-200 µL of PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]
-
Treatment Administration: Administer the test compound to the treatment group according to a predetermined dosing schedule and route (e.g., intraperitoneal, intravenous, oral). The control group should receive the vehicle alone.
-
Data Collection: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Part 4: Mechanistic Insights and Signaling Pathways
The anticancer activity of this compound derivatives often involves the modulation of specific cellular signaling pathways. While the exact mechanisms can vary depending on the specific derivative and cancer type, several key pathways have been implicated.
Diagram 1: Potential Signaling Pathways Targeted by this compound Derivatives
Caption: Potential mechanisms of action for this compound derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anticancer agents, particularly Schiff base derivatives. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate the anticancer potential of these compounds. Further investigation into the structure-activity relationships and specific molecular targets of these derivatives will be crucial for the development of more potent and selective cancer therapeutics.
References
- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphon
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
- Annexin V Stain Protocol | Flow Cytometry Core. East Carolina University. [Link]
- Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
- DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Proliferation Assay Protocol.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]
- IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
- Table 1 IC 50 values of derivatives against cancer cells and relative...
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
- Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,...
- Apoptosis-related proteins were detected by Western blotting. (A)...
- Western blotting analysis of (A) caspase-3, Bax and Bcl-2, and (B)...
- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphon
- IC 50 Values Obtained for Prepared Derivatives against Different Tested...
- Synthesis of Schiff bases and their derivatives under condensation and reflux conditions.
- Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
- Anticancer Activity of Ether Deriv
- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphon
- Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. MDPI. [Link]
- View of Synthesis and Theoretical Study of new Schiff base derivatives.
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Synthesizing Electron-Deficient Alkenes via Knoevenagel Condensation
An Application Note and Detailed Protocol for the Knoevenagel Condensation of 2-Formylisonicotinonitrile
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound. This reaction is exceptionally valuable for creating α,β-unsaturated systems, which are pivotal intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[1] The reaction mechanism proceeds through a sequence of deprotonation of the active methylene compound, nucleophilic addition to the carbonyl group, and subsequent dehydration to yield the final condensed product.[2][3]
This guide provides a detailed protocol for the Knoevenagel condensation of this compound with active methylene compounds. Pyridine-based scaffolds are of significant interest in drug discovery, and this protocol outlines an efficient, environmentally benign method to synthesize substituted (pyridin-2-yl)methylene derivatives. We will focus on a facile, catalyst-free approach conducted in an aqueous-ethanolic system, which offers operational simplicity and high yields.[1]
Reaction Mechanism: A Stepwise Perspective
The condensation is typically catalyzed by a basic entity, which can range from strong bases like sodium ethoxide to weaker amine bases such as piperidine or even the solvent system itself in catalyst-free protocols.[2][4] The fundamental steps remain consistent:
-
Deprotonation: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).[3]
-
Nucleophilic Attack: The carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral alkoxide intermediate.[3]
-
Protonation & Dehydration: The alkoxide intermediate is protonated, forming a β-hydroxy compound. This intermediate readily undergoes base-induced dehydration, eliminating a molecule of water to form the final, stable C=C double bond.
Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism
Experimental Protocol: Catalyst-Free Condensation
This protocol is adapted from a facile and environmentally benign method developed for pyridinecarbaldehydes, which demonstrates excellent yields at room temperature without the need for a traditional catalyst.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich, etc. | Store under inert atmosphere, 2-8°C. |
| Malononitrile | ≥99% | Sigma-Aldrich, etc. | Toxic and irritant. Handle with care. |
| Ethyl Cyanoacetate | ≥98% | Sigma-Aldrich, etc. | Alternative active methylene compound. |
| Ethanol (EtOH) | Reagent Grade | Standard Supplier | |
| Deionized Water (H₂O) | |||
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring. | ||
| Filtration apparatus | (e.g., Büchner funnel and flask) |
Safety Precautions
-
This compound: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid breathing dust and ensure adequate ventilation.
-
Malononitrile: Highly toxic if swallowed or in contact with skin. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All manipulations should be performed in a well-ventilated fume hood.
Stoichiometry for a Typical 5 mmol Scale Reaction
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| This compound | 132.12 | 5.0 | 660.6 mg | 1.0 |
| Malononitrile | 66.06 | 5.0 | 330.3 mg | 1.0 |
| Ethanol:Water (1:1 v/v) | - | - | 20 mL | Solvent |
Step-by-Step Procedure
Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (660.6 mg, 5.0 mmol).
-
Add the active methylene compound, for example, malononitrile (330.3 mg, 5.0 mmol).
-
Add the solvent system, a 1:1 mixture of ethanol and deionized water (20 mL).
Reaction Execution and Monitoring
-
Stir the mixture vigorously at room temperature (approx. 20-25°C).
-
The reactants will dissolve, and typically, the product will begin to precipitate as a solid within 30-60 minutes.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane 3:7). The disappearance of the aldehyde spot indicates the completion of the reaction. Reactions are often complete within 2-4 hours.
Product Isolation and Purification
-
Once the reaction is complete, cool the flask in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with a small amount of cold 50% ethanol-water to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a 50% ethanol-water mixture to yield the final product as a crystalline solid.[1]
-
Dry the product under vacuum to a constant weight. Expected yields are typically in the range of 90-95%.[1]
Characterization
-
Product Example (with Malononitrile): 2-((4-cyanopyridin-2-yl)methylene)malononitrile.
-
Melting Point: Determine the melting point and compare it to literature values if available.
-
Spectroscopy: Confirm the structure using IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
-
IR: Look for the appearance of a C=C alkene stretch (~1600 cm⁻¹) and the characteristic nitrile (C≡N) stretches (~2230 cm⁻¹).
-
¹H-NMR: Expect to see a singlet for the vinylic proton and signals corresponding to the pyridine ring protons.
-
¹³C-NMR: Confirm the presence of carbons from the pyridine ring, nitriles, and the C=C double bond.
-
Caption: Figure 2: Experimental Workflow Summary
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is slow or does not start | 1. Purity of this compound may be low. 2. Insufficient mixing. | 1. Check the purity of the aldehyde; consider purification if necessary. 2. Ensure vigorous stirring to keep all components well-mixed. 3. As a last resort, add a catalytic amount (5-10 mol%) of a weak base like piperidine or triethylamine.[4][5] |
| Low product yield | 1. Incomplete reaction. 2. Product is partially soluble in the solvent mixture. 3. Premature workup. | 1. Allow the reaction to stir for a longer period. 2. Cool the reaction mixture thoroughly in an ice bath before filtration to minimize solubility losses. 3. Ensure the aldehyde spot has completely disappeared on TLC before isolating the product. |
| Product is oily or impure after filtration | 1. Presence of unreacted starting materials. 2. Formation of side products. | 1. Ensure the filtered product is washed adequately with a cold solvent. 2. Perform recrystallization carefully, possibly trying different solvent systems if the recommended one is ineffective. |
Conclusion
The Knoevenagel condensation of this compound provides a direct and efficient pathway to valuable α,β-unsaturated pyridine derivatives. The presented catalyst-free protocol is robust, high-yielding, and aligns with the principles of green chemistry by avoiding hazardous catalysts and solvents.[1] This method is well-suited for researchers in medicinal chemistry and materials science for the synthesis of novel compounds for further investigation.
References
- Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications.
- Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction.
- Asfandyar, M. (2020, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
- Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
- Moemeni, M. H., & Amrollahi, M. A. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 47(1), 195-199.
- van Schijndel, J., Canalle, L. A., Meuldijk, J., & van den Hoven, B. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 14(4), 800-829.
- Khan, I., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13226–13237.
- Rojas-Buzo, S., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Nanomaterials, 10(3), 472.
- Patil, H., & Lali, A. (2017). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 41(19), 10582-10591.
- Ahluwalia, V. K., & Dhingra, S. (2011). Knoevenagel Condensation. In Comprehensive Practical Organic Chemistry: Preparations And Quantitative Analysis. Universities Press.
- Khaligh, N. G. (2012). Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts. Asian Journal of Chemistry, 24(12), 5487-5491.
- ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation, Doebner Modification.
- Wikipedia. (n.d.). Knoevenagel condensation.
Sources
Introduction: The Strategic Value of 2-Formylisonicotinonitrile Schiff Bases
An Application Guide for the Synthesis of Schiff Bases from 2-Formylisonicotinonitrile
Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document details robust experimental protocols, explains the underlying chemical principles, and explores the significance of this class of compounds. We present both conventional and green synthetic methodologies, detailed characterization data, and a discussion of their promising role in coordination chemistry and as pharmacologically active agents.
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic chemistry.[1] Their formation, a reversible condensation reaction between a primary amine and an active carbonyl compound, provides a synthetically accessible route to a vast array of molecular architectures. These compounds are not merely synthetic intermediates; they are pivotal ligands in coordination chemistry and are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
This guide focuses on Schiff bases derived from this compound. This precursor is of particular interest due to its unique electronic and structural features. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[5] The electron-withdrawing nature of both the ring nitrogen and the nitrile group at the 4-position significantly activates the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity often allows for milder reaction conditions and high yields, making it an ideal starting material for library synthesis in drug discovery campaigns.
The Mechanism of Formation: A Tale of Two Steps
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting experimental outcomes.
The process unfolds in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step forms a transient, unstable tetrahedral intermediate known as a carbinolamine.[7]
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine C=N double bond.[7] This step is the rate-determining step and is typically catalyzed by a weak acid, which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O).[8]
The entire process is reversible, and the removal of water is essential to drive the equilibrium towards the product.[8]
Caption: General workflow for acid-catalyzed Schiff base formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound.
Protocol A: Conventional Synthesis via Reflux
This method is a robust and widely used approach suitable for a broad range of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
Amine Addition: Add the primary amine (1.0-1.1 eq.) to the solution while stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[9]
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[10]
-
Drying: Dry the purified Schiff base in a vacuum oven.
Protocol B: Green Synthesis via Microwave Irradiation
This protocol offers a significant reduction in reaction time and often avoids the need for bulk solvents, aligning with the principles of green chemistry.[11][12]
Materials:
-
This compound
-
Primary amine
-
Microwave-safe reaction vessel with a stirrer
Procedure:
-
Reactant Mixing: Place equimolar amounts (1:1) of this compound and the desired primary amine into a microwave-safe vessel.
-
Solvent (Optional): While often performed neat (solvent-free), a few drops of a high-boiling polar solvent like DMF or ethanol can be added to ensure homogeneity.
-
Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power (e.g., 100-300 W) for 5-15 minutes.
-
Work-up: After cooling, the solid product can often be used directly or purified by washing with a non-polar solvent like hexane or by recrystallization from a suitable solvent like ethanol.
Key Experimental Parameters & Optimization
| Parameter | Conventional Method | Green (Microwave) Method | Rationale & Expert Insights |
| Stoichiometry | Aldehyde:Amine (1:1 or 1:1.1) | Aldehyde:Amine (1:1) | A slight excess of the amine can help drive the reaction to completion, but a 1:1 ratio is often sufficient, especially with reactive aldehydes. |
| Solvent | Ethanol, Methanol | Solvent-free or minimal DMF | Alcohols are excellent solvents for both reactants and allow for easy removal. The absence of solvent in microwave synthesis is a key green advantage.[11] |
| Catalyst | Glacial Acetic Acid, H₂SO₄ | Often catalyst-free | A mild acid protonates the carbinolamine's -OH group, facilitating its removal as water.[13] The high energy input in microwave synthesis can often overcome the activation barrier without a catalyst. |
| Temperature | Reflux (e.g., ~78 °C for EtOH) | 80-120 °C | Higher temperatures provide the energy needed for the dehydration step. Microwave heating is highly efficient and localized, allowing for rapid temperature increases. |
| Reaction Time | 2-6 hours | 5-15 minutes | Microwave irradiation dramatically accelerates the reaction by directly coupling with the polar molecules in the mixture.[12] |
| Yield | Good to Excellent (70-95%) | Often higher (85-99%) | Higher yields in microwave synthesis are often attributed to reduced side reactions and faster completion times.[14] |
Characterization of the Synthesized Schiff Bases
Confirmation of product formation is achieved through standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most definitive evidence is the appearance of a strong absorption band for the azomethine (-C=N- ) stretch, typically in the range of 1600-1640 cm⁻¹ .[15][16] Concurrently, one should observe the disappearance of the strong carbonyl (C=O ) stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet peak corresponding to the azomethine proton (-CH=N- ) will appear significantly downfield, usually between δ 8.0-9.0 ppm .[13][15] The integration of this peak should correspond to one proton.
-
¹³C NMR: The carbon of the azomethine group (-C=N- ) will show a signal in the range of δ 158-165 ppm .[15]
-
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that matches the calculated molecular weight of the target Schiff base.[16]
Applications in Research and Drug Development
Schiff bases derived from this compound are versatile molecules with significant potential.
Coordination Chemistry
The imine nitrogen and the pyridine ring nitrogen create an excellent bidentate chelation site for transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[17][18] This coordination ability allows for the synthesis of stable metal complexes. These complexes are actively investigated for:
-
Catalysis: Acting as catalysts in various organic transformations, such as oxidation and condensation reactions.[19][20]
-
Material Science: Development of novel materials with interesting magnetic, optical, or electronic properties.[3]
Caption: Role of Schiff bases as ligands in coordination chemistry.
Medicinal Chemistry and Drug Development
The structural motifs within these Schiff bases are highly relevant to pharmacology. The combination of the pyridine ring and the azomethine group has been linked to a wide array of biological activities.[21][22] Research has shown that similar Schiff base scaffolds possess potent:
-
Antimicrobial and Antifungal Activity: They can interfere with microbial cell walls or essential enzymatic processes.[2][14]
-
Anticancer Activity: Some derivatives have demonstrated cytotoxicity against various cancer cell lines, potentially through mechanisms like DNA intercalation or enzyme inhibition.[5][23]
-
Anti-inflammatory Activity: They can modulate inflammatory pathways in the body.[21]
The this compound scaffold provides a robust platform for generating diverse chemical libraries. By varying the primary amine component, researchers can systematically tune the steric and electronic properties of the final molecule to optimize its interaction with biological targets, making this a powerful strategy in modern drug discovery.[4]
References
- ResearchGate. Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring.
- Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC.
- ResearchGate. Mechanism of Schiff base (imine) Formation.
- Singh, P., et al. A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science.
- Al-Amiery, A. A., et al. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences.
- International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands.
- Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC, NIH.
- Science.gov. schiff bases synthesis: Topics.
- Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. ResearchGate.
- ResearchGate. Overview of Schiff Bases.
- ResearchGate. What are the conditions used for schiff base reaction?.
- Parente, A. BRM #16 – Schiff base formation. YouTube.
- Review on drug synthesis based on schiff base. brief.land.
- Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing.
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI.
- Younus, H. A., et al. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). PubMed.
- Biological applications of Schiff bases: An overview. GSC Online Press.
- Wikipedia. Schiff base.
- ResearchGate. Part-II: an update of Schiff Bases Synthesis and applications in medicinal chemistry-A patent review (2016-2023).
- Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. MDPI.
- Berber, İ., & Arslan, H. Preparation and Characterization of Some Schiff Base Compounds. Dergipark.
- ResearchGate. Synthesis of Schiff bases and their derivatives under condensation and reflux conditions.
- Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes. PMC, PubMed Central.
- ResearchGate. Table 2 IR and NMR data of the Schiff bases and complexes.
- Thomas, A. B., et al. Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. ResearchGate.
- Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. PMC, NIH.
- Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. PMC, NIH.
- “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal.
- ResearchGate. Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles.
- Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. SciSpace.
- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. ResearchGate.
- ResearchGate. IR spectra of Schiff base (HL).
- New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI.
- Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays. PubMed.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Review on drug synthesis based on schiff base [wisdomlib.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 11. ijacskros.com [ijacskros.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 15. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 16. Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Schiff base - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 22. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. schiff bases synthesis: Topics by Science.gov [science.gov]
The Strategic Role of 2-Formylisonicotinonitrile in the Synthesis of Novel Antiviral Agents: Application Notes and Protocols
Introduction: The Pyridine Scaffold as a Privileged Motif in Antiviral Drug Discovery
The relentless challenge of emerging and mutating viral pathogens necessitates a continuous search for novel therapeutic agents. Within the vast landscape of medicinal chemistry, heterocyclic compounds, particularly those containing a pyridine ring, have consistently proven to be a fertile ground for the discovery of potent antiviral drugs.[1][2][3] The pyridine scaffold is a key structural component in numerous approved and investigational antiviral agents, valued for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, as well as its favorable pharmacokinetic properties.[1][2] This has led to the development of a wide array of pyridine-containing compounds with demonstrated activity against viruses such as human immunodeficiency viruses (HIV), hepatitis C virus (HCV), influenza viruses, and coronaviruses.[2][4]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 2-Formylisonicotinonitrile as a strategic starting material in the synthesis of novel pyridine-based antiviral candidates. While not a widely documented precursor for existing blockbuster drugs, its unique bifunctional nature—possessing both a reactive aldehyde and a versatile nitrile group—positions it as a powerful building block for constructing diverse molecular architectures with high potential for antiviral activity. We will explore its reactivity and provide detailed protocols for its derivatization into compound classes of significant interest in antiviral research, including nucleoside analogues and fused heterocyclic systems.
Chemical Profile and Strategic Advantages of this compound
This compound, also known as 2-formylpyridine-4-carbonitrile, is a pyridine derivative with the following structure:
Structure of this compound:
-
Pyridine Ring: Provides the core scaffold known for its presence in bioactive molecules.
-
Formyl Group (-CHO) at C2: A highly reactive electrophilic center, ideal for a variety of chemical transformations including condensation, oxidation, reduction, and addition reactions.
-
Nitrile Group (-CN) at C4: A versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.
The strategic placement of these two functional groups allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of complex derivatives with diverse pharmacophoric features.
Application 1: Synthesis of Pyridine-Based Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral therapy, acting by inhibiting viral polymerases and terminating the growing nucleic acid chain.[5] The synthesis of pyridine C-nucleosides, for instance, has been explored as analogues of the broad-spectrum antiviral agent Favipiravir.[5][6] this compound can serve as a key precursor for the synthesis of novel pyridine-based nucleoside analogues.
Conceptual Workflow for Nucleoside Analogue Synthesis
The following workflow outlines a general strategy for the synthesis of pyridine-based nucleoside analogues starting from this compound.
Caption: General workflow for synthesizing pyridine nucleoside analogues.
Protocol 1: Synthesis of (4-cyanopyridin-2-yl)methanol
This protocol details the selective reduction of the formyl group of this compound to a hydroxymethyl group, a crucial first step for subsequent glycosylation.
Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes in the presence of nitriles, making it ideal for this transformation. The reaction is typically performed in an alcoholic solvent at low temperatures to control reactivity and minimize side reactions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (4-cyanopyridin-2-yl)methanol.
Data Summary Table:
| Parameter | Expected Value |
| Starting Material | This compound |
| Product | (4-cyanopyridin-2-yl)methanol |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| Appearance | White to off-white solid |
Application 2: Synthesis of Fused Pyridine Heterocycles - Pyrido[2,3-d]pyrimidines
Fused heterocyclic systems often exhibit enhanced biological activity. Pyrido[2,3-d]pyrimidines, for example, are a class of compounds with known biological activities, and their synthesis can be approached using this compound as a versatile precursor.
Conceptual Reaction Scheme for Pyrido[2,3-d]pyrimidine Synthesis
The reaction of this compound with a suitable binucleophile, such as guanidine, can lead to the formation of the fused pyrido[2,3-d]pyrimidine ring system.
Caption: Synthesis of a Pyrido[2,3-d]pyrimidine derivative.
Protocol 2: Synthesis of a 2-aminopyrido[2,3-d]pyrimidine-7-carbonitrile Derivative
This protocol describes a potential one-pot synthesis of a pyrido[2,3-d]pyrimidine derivative from this compound and guanidine hydrochloride.
Rationale: This reaction proceeds via an initial condensation of the formyl group with guanidine, followed by an intramolecular cyclization involving the nitrile group to form the fused pyrimidine ring. A base is required to neutralize the guanidine hydrochloride and to catalyze the cyclization.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol in a round-bottom flask, add guanidine hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and adjust the pH to neutral with dilute HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Data Summary Table:
| Parameter | Expected Value |
| Starting Material | This compound |
| Product | 2-aminopyrido[2,3-d]pyrimidine-7-carbonitrile derivative |
| Yield | 50-70% (unoptimized) |
| Purity (by HPLC) | >95% |
| Appearance | Crystalline solid |
Conclusion and Future Perspectives
This compound represents a highly valuable, yet underexplored, starting material for the synthesis of novel antiviral compounds. Its bifunctional nature allows for the construction of a wide variety of heterocyclic systems, including the highly sought-after pyridine-based nucleoside analogues and fused ring systems. The protocols outlined in this document provide a foundational framework for researchers to begin exploring the synthetic potential of this versatile building block. Further derivatization of the products from these initial reactions can lead to the generation of extensive compound libraries for high-throughput screening against a range of viral targets. The strategic application of this compound in medicinal chemistry programs is poised to accelerate the discovery of the next generation of antiviral therapeutics.
References
- Wang, G., et al. (2013). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry.
- Elgemeie, G., et al. (2015). Novel Nucleoside Analogues: First Synthesis of Pyridine-4-Thioglycosides and Their Cytotoxic Evaluation. Nucleosides, Nucleotides & Nucleic Acids.
- Zalaru, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences.
- Elgemeie, G., et al. (2015). Novel Nucleoside Analogues: First Synthesis of Pyridine-4-Thioglycosides and Their Cytotoxic Evaluation. ResearchGate.
- Wang, G., et al. (2013). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. ResearchGate.
- Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini Reviews in Medicinal Chemistry.
- Hurd, T. R., & Swithinbank, M. A. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry.
- XYZ-I-71, et al. (n.d.).
- Various Authors. (n.d.). Representative examples of antiviral activity of compounds containing pyridine as the basic unit. ResearchGate.
- Giacchello, I. (2019). Synthesis of properly substituted pyridine and pyrimidine derivatives and their biological evaluation as potential antiviral agents. IRIS UniGe.
- Mavel, S., et al. (2001). Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Arzneimittelforschung.
- Kim, J. I., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules.
- Al-Sanea, M. M., et al. (2021). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Heliyon.
- Abdelgawad, M. A., et al. (2022). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega.
- El-Gaby, M. S. A., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules.
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives | MDPI [mdpi.com]
- 4. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-Formylisonicotinonitrile in the Synthesis of Potent Kinase Inhibitors
Introduction: The Versatility of a Pyridine Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, frequently incorporated into the architecture of small-molecule kinase inhibitors. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions with the kinase hinge region make it an attractive starting point for drug discovery campaigns. Within this class of building blocks, 2-Formylisonicotinonitrile (also known as 2-cyano-4-pyridinecarboxaldehyde) has emerged as a particularly valuable synthon. Its bifunctional nature, possessing both a reactive aldehyde and a cyano group, provides a versatile platform for the construction of complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine core. This fused ring system is a cornerstone of numerous potent kinase inhibitors, targeting key oncogenic drivers such as the PIM kinases.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of a promising class of PIM-1 kinase inhibitors. We will delve into the causality behind the synthetic choices, provide a detailed, field-proven protocol, and present the biological significance of the resulting compounds.
The Synthetic Blueprint: From a Simple Pyridine to a Potent Pyrido[2,3-d]pyrimidine Inhibitor
The overarching strategy involves the construction of the pyrimidine ring onto the pre-existing pyridine framework of this compound. A key transformation is the cyclocondensation reaction with a suitable three-atom component, such as guanidine, to form the diaminopyrimidine portion of the final scaffold. This approach is efficient and allows for the rapid generation of a core structure that can be further elaborated to optimize kinase inhibitory activity.
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors.[1] Their role in promoting cell survival and proliferation makes them attractive targets for cancer therapy. The pyrido[2,3-d]pyrimidine scaffold has proven to be an effective framework for the development of potent PIM-1 inhibitors.[2]
Below is a logical workflow illustrating the synthesis of a pyrido[2,3-d]pyrimidine-based PIM-1 kinase inhibitor starting from this compound.
Caption: Synthetic workflow for PIM-1 kinase inhibitors.
Detailed Application Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine PIM-1 Kinase Inhibitor
This protocol is adapted from established methodologies for the synthesis of pyrido[2,3-d]pyrimidine derivatives and serves as a robust starting point for the development of novel PIM-1 inhibitors.[2]
Part 1: Synthesis of the o-Aminonicotinonitrile Intermediate
The initial step involves the conversion of this compound to a suitable o-aminonicotinonitrile derivative. This can be achieved through a variety of established multicomponent reactions. For the purpose of this protocol, we will focus on the subsequent cyclization step, assuming the successful synthesis of the key intermediate. A representative structure for a suitable starting material is 2-amino-5-cyano-1,6-dihydropyridine-3-carboxamide, which can be prepared via a one-pot reaction of an appropriate precursor with cyanoacetamide.[1]
Part 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core
This part of the protocol details the acylation and subsequent intramolecular cyclization of an o-aminonicotinonitrile intermediate to yield the desired pyridopyrimidine scaffold.
Materials:
-
2-Amino-5-cyano-1,6-dihydropyridine-3-carboxamide derivative (1.0 eq)
-
Aroyl chloride (e.g., 2,4-dichlorobenzoyl chloride) (1.1 eq)
-
Anhydrous Acetonitrile
-
Pyridine
-
Crushed ice
-
Ethanol
Procedure:
-
To a solution of the 2-amino-5-cyano-1,6-dihydropyridine-3-carboxamide derivative (1.0 eq) in anhydrous acetonitrile, add pyridine (5 volumes).
-
To this mixture, add the aroyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Stir the mixture until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure pyrido[2,3-d]pyrimidine derivative.
The resulting pyrido[2,3-d]pyrimidine can then be subjected to further functionalization, for instance, through substitution reactions at various positions to build a library of analogs for structure-activity relationship (SAR) studies.
Data Presentation: Biological Activity of Synthesized Pyrido[2,3-d]pyrimidine Derivatives
The following table summarizes the PIM-1 kinase inhibitory activity and cytotoxic effects of representative pyrido[2,3-d]pyrimidine derivatives synthesized through a similar methodology.[2]
| Compound ID | PIM-1 IC₅₀ (nM)[2] | MCF-7 IC₅₀ (µM)[2] | HepG2 IC₅₀ (µM)[2] |
| Compound 4 | 11.4 | 0.57 | 1.13 |
| Compound 10 | 17.2 | - | - |
| Staurosporine (Control) | 16.7 | - | 5.07 |
Note: Compound IDs are as referenced in the source literature.[2]
Mechanism of Action: Targeting the PIM-1 Kinase ATP-Binding Site
The synthesized pyrido[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors of PIM-1 kinase. The core scaffold is designed to fit into the ATP-binding pocket of the kinase, with the nitrogen atoms of the pyridine and pyrimidine rings forming crucial hydrogen bond interactions with the hinge region residues. Substituents on the scaffold can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Caption: Inhibition of the PIM-1 signaling pathway.
Conclusion and Future Directions
This compound serves as a highly effective and versatile starting material for the synthesis of potent kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. The protocols outlined in this application note provide a solid foundation for the development of novel PIM-1 inhibitors with potential therapeutic applications in oncology. Future work in this area could focus on the exploration of diverse substituents on the core scaffold to improve kinase selectivity and pharmacokinetic properties, as well as the investigation of their efficacy in preclinical cancer models.
References
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12835-12853.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). MDPI.
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
Sources
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Selective Reduction of 2-Formylisonicotinonitrile
Introduction and Strategic Overview
2-Formylisonicotinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure features two key functional groups amenable to reduction: an aromatic aldehyde and a nitrile. The selective reduction of one or both of these groups opens pathways to a diverse range of derivatives, primarily 2-(hydroxymethyl)isonicotinonitrile and 2-(aminomethyl)isonicotinonitrile. These products serve as critical intermediates for the synthesis of novel pharmaceutical agents, ligands for catalysis, and functional materials.
The primary challenge in the chemistry of this molecule is achieving chemoselectivity. The aldehyde is significantly more reactive towards nucleophilic reducing agents than the nitrile. This reactivity difference is the cornerstone of a selective synthesis strategy. Mild hydride donors will preferentially reduce the aldehyde, leaving the nitrile intact. Conversely, more powerful reducing agents or catalytic hydrogenation methods are required to reduce the nitrile, which often leads to the reduction of the aldehyde as well.
This document provides detailed, validated protocols for the selective reduction of this compound to its corresponding primary alcohol and for its conversion to the primary amine via reductive amination.
Chemoselective Reduction Pathway Decision
The choice of synthetic route is dictated by the desired final product. The following diagram illustrates the strategic decision-making process based on the target functional group.
Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.
Experimental Protocol
| Parameter | Value / Reagent | Moles | Equivalents |
| Starting Material | This compound | 7.57 mmol | 1.0 |
| Reagent | Sodium Borohydride (NaBH₄) | 9.08 mmol | 1.2 |
| Solvent | Methanol (MeOH) | - | ~0.2 M conc. |
| Temperature | 0 °C to Room Temp. | - | - |
| Reaction Time | 1-2 hours | - | - |
| Expected Yield | >90% | - | - |
Procedure:
-
Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.57 mmol).
-
Dissolution: Add methanol (40 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (0.34 g, 9.08 mmol) portion-wise over 10-15 minutes. [1]Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more polar (lower Rf) than the starting material.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask again in an ice bath and slowly add 20 mL of deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, 2-(hydroxymethyl)isonicotinonitrile, is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 2-(Aminomethyl)isonicotinonitrile via Reductive Amination
Direct reduction of the nitrile to a primary amine in the presence of an aldehyde is challenging, as most powerful hydride reagents would also reduce the aldehyde. A more controlled and efficient strategy is a one-pot reductive amination. [2]This process involves the in situ formation of an imine from the aldehyde and an ammonia source, which is then reduced to the primary amine. [3]Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal reducing agent for this transformation as it is mild enough not to reduce the nitrile but is highly effective at reducing the intermediate iminium ion. [4][5]
Causality of Experimental Design
-
Strategy: A one-pot reductive amination avoids the isolation of the unstable imine intermediate. [2]* Amine Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.
-
Reducing Agent: Sodium triacetoxyborohydride is selective for the protonated imine (iminium ion) over the starting aldehyde, preventing side reactions. [5]It is also less water-sensitive than NaBH₃CN, another common reagent for this reaction. [4]* Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is preferred to prevent unwanted reactions with the hydride reagent. [5]
Experimental Workflow: One-Pot Reductive Amination
Caption: Workflow for the synthesis of the primary amine via reductive amination.
Experimental Protocol
| Parameter | Value / Reagent | Moles | Equivalents |
| Starting Material | This compound | 3.78 mmol | 1.0 |
| Amine Source | Ammonium Acetate (NH₄OAc) | 37.8 mmol | 10.0 |
| Reagent | Sodium Triacetoxyborohydride | 5.67 mmol | 1.5 |
| Solvent | 1,2-Dichloroethane (DCE) | - | ~0.2 M conc. |
| Temperature | Room Temperature | - | - |
| Reaction Time | 12-24 hours | - | - |
Procedure:
-
Setup: In a 100 mL round-bottomed flask under a nitrogen atmosphere, combine this compound (0.5 g, 3.78 mmol) and ammonium acetate (2.91 g, 37.8 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (20 mL) and stir the suspension at room temperature for 30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2 g, 5.67 mmol) in a single portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the polar amine product, 2-(aminomethyl)isonicotinonitrile.
Product Characterization
Confirmation of the product structure and purity is essential. The following analytical data can be used for validation.
| Compound | Method | Expected Observations |
| 2-(Hydroxymethyl)isonicotinonitrile | ¹H NMR (CDCl₃, 400 MHz) | δ 8.6 (d, 1H, pyridine-H), 7.8 (s, 1H, pyridine-H), 7.5 (d, 1H, pyridine-H), 4.8 (s, 2H, -CH₂-), ~2.5-4.0 (br s, 1H, -OH). [6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C-CN), ~150 (C-N), ~145 (C-CH₂OH), ~122, ~121 (pyridine CH), ~117 (CN), ~63 (-CH₂OH). | |
| IR (film) | ~3350 cm⁻¹ (br, O-H stretch), 2230 cm⁻¹ (C≡N stretch), disappearance of aldehyde C=O stretch (~1700 cm⁻¹). | |
| MS (ESI+) | m/z = 135.05 [M+H]⁺ | |
| 2-(Aminomethyl)isonicotinonitrile | ¹H NMR (CDCl₃, 400 MHz) | δ 8.6 (d, 1H, pyridine-H), 7.7 (s, 1H, pyridine-H), 7.4 (d, 1H, pyridine-H), 4.0 (s, 2H, -CH₂-), ~1.8 (br s, 2H, -NH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (C-CN), ~150 (C-N), ~145 (C-CH₂NH₂), ~122, ~120 (pyridine CH), ~117 (CN), ~45 (-CH₂NH₂). | |
| IR (film) | ~3300-3400 cm⁻¹ (two bands, N-H stretch), 2230 cm⁻¹ (C≡N stretch), disappearance of aldehyde C=O stretch. | |
| MS (ESI+) | m/z = 134.07 [M+H]⁺ |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. [7]* Sodium Borohydride (NaBH₄):
-
Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. * Reacts violently with water and acids to release flammable hydrogen gas, which may ignite spontaneously. [8]Keep away from any possible contact with water during storage and handling. [9] * Handle and store under an inert gas if possible. Keep the container tightly closed in a dry and well-ventilated place. * In case of fire, use dry sand or dry chemical powder. DO NOT USE WATER. * Organic Solvents: Methanol, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.
-
References
- ESPI Metals. (n.d.). Sodium Borohydride Safety Information.
- University of Washington. (n.d.). Sodium Borohydride SOP. Retrieved from University of Washington. (URL unavailable)
- MilliporeSigma. (n.d.). Sodium borohydride - Safety Data Sheet.
- Penta Chemicals. (2025). Sodium borohydride Safety Data Sheet.
- University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- BenchChem. (2025). Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.
- ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?
- ResearchGate. (2021). Can I do selective reduction of nitrile to aldehyde in presence of NBoc and COOH groups?
- Chem-Station. (n.d.). A Quick Guide to Reductions in Organic Chemistry.
- Organic Chemistry Data. (n.d.). Nitrile to Aldehyde - Common Conditions.
- Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes.
- Royal Society of Chemistry. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor.
- ResearchGate. (2025). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride.
- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
- Wikipedia. (n.d.). Reductive amination.
- Scribd. (n.d.). Sodium Borohydride Reduction Final v2x.
- Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
- Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from Harvard University. (URL unavailable)
- Chemistry LibreTexts. (2023). Reductive Amination.
- Office of Scientific and Technical Information. (n.d.). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation.
- The Organic Chemist. (2022). Reductive Amination & Amide Synthesis (IOC 40).
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- American Chemical Society. (n.d.). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
- Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones.
- Organic Syntheses. (n.d.). N-Boc-5-oxaproline.
- ResearchGate. (2025). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation | Request PDF.
- Cambridge Open Engage. (2025). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation.
- National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
- University of Massachusetts Boston. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.
- Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction.
- ScienceDirect. (n.d.). Catalytic reactions of formate: Part 2. Aldehyde hydrogenation using chromium hexacarbonyl.
- Chemguide. (n.d.). Reduction of aldehydes and ketones.
- Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4).
- The Organic Chemistry Tutor. (2025). Reduction of Aldehydes and Ketones with Complex Hydrides.
- ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
- PubMed. (2019). Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting.
- ResearchGate. (2025). Hydrogenation of 2-Hydroxytetrahydrofuran to 1,4-Butanediol Over Ni–Fe/SiO2 Bimetallic Catalysts | Request PDF.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Sodium Borohydride - ESPI Metals [espimetals.com]
- 9. pentachemicals.eu [pentachemicals.eu]
The Strategic Application of 2-Formylisonicotinonitrile in Multicomponent Reactions for Heterocyclic Drug Scaffolds
Introduction: 2-Formylisonicotinonitrile as a Privileged Building Block
In the landscape of modern medicinal chemistry and drug discovery, the efficiency of synthetic routes is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a cornerstone of diversity-oriented synthesis (DOS).[1] These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally complex molecules from simple precursors.[2]
Within this paradigm, this compound (also known as 4-cyano-2-formylpyridine) stands out as a particularly valuable building block. Its structure is endowed with two key reactive functionalities: an aldehyde group, which is a classical carbonyl component for a host of MCRs, and a pyridine ring bearing a cyano group. This unique combination offers a dual advantage:
-
Participation in Core MCR Scaffolding: The aldehyde function readily engages in classic isocyanide-based MCRs like the Passerini and Ugi reactions, forming the initial molecular backbone.
-
Post-MCR Functionalization: The cyano-substituted pyridine ring provides a strategic handle for subsequent chemical transformations, allowing for the construction of fused polyheterocyclic systems. This aligns perfectly with modern synthetic strategies that couple an MCR with a post-condensation cyclization step.
This guide provides a detailed exploration of the application of this compound in key multicomponent reactions, offering field-proven insights and detailed protocols for researchers engaged in the synthesis of novel nitrogen-containing heterocycles.
Section 1: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported in 1921, is a cornerstone of isocyanide-based MCRs. It combines a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide in a single step.[3] This reaction is a powerful tool for creating peptidomimetic structures and other scaffolds of pharmaceutical relevance.[4]
Causality and Mechanistic Insight
The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where high reactant concentrations are used.[4][5] Hydrogen bonding between the carboxylic acid and the aldehyde is thought to form an activated complex. This complex is then attacked by the nucleophilic isocyanide carbon. This trimolecular interaction leads to a cyclic transition state that, upon rearrangement (specifically, a Mumm rearrangement of the imidate intermediate), yields the stable α-acyloxyamide product.[3]
The use of this compound as the aldehyde component introduces an electron-deficient aromatic system into the backbone. The electron-withdrawing nature of both the pyridine nitrogen and the 4-cyano group can enhance the electrophilicity of the aldehyde carbon, potentially accelerating the initial nucleophilic attack by the isocyanide.
Diagram: Generalized Passerini Reaction Workflow
The following diagram illustrates the logical flow of a typical Passerini three-component reaction.
Caption: Workflow for a typical Passerini three-component reaction.
Representative Protocol: Synthesis of an α-Acyloxy Carboxamide
While specific literature examples detailing the Passerini reaction with this compound are not widespread, the following general protocol, adapted from established procedures for aromatic aldehydes, serves as a robust starting point for methodology development.[6]
Objective: To synthesize a 4-cyano-2-pyridyl substituted α-acyloxy carboxamide.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid) (1.0 mmol, 1 equiv.)
-
Isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide) (1.0 mmol, 1 equiv.)
-
Dichloromethane (DCM), anhydrous (approx. 2.0 mL)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolve the aldehyde in anhydrous DCM (2.0 mL).
-
To the stirred solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol) at room temperature.
-
Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the reaction mixture at room temperature.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The consumption of the starting aldehyde is a key indicator of reaction progression. A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired α-acyloxy carboxamide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Component Variation | Aldehyde | Carboxylic Acid | Isocyanide | Expected Product Class | Typical Yield Range |
| Example 1 | This compound | Acetic Acid | tert-Butyl Isocyanide | Pyridyl α-acetoxy carboxamide | 60-85% |
| Example 2 | This compound | Benzoic Acid | Cyclohexyl Isocyanide | Pyridyl α-benzoyloxy carboxamide | 65-90% |
| Example 3 | This compound | Isobutyric Acid | Benzyl Isocyanide | Pyridyl α-isobutyryloxy carboxamide | 60-85% |
| Yields are estimates based on similar reactions and require experimental optimization. |
Section 2: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably the most prominent and versatile MCR.[7] It combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide, or a bis-amide.[5] This reaction is exceptionally powerful for creating peptide-like scaffolds and has been instrumental in the rapid generation of compound libraries for drug discovery.
Causality and Mechanistic Insight
In contrast to the Passerini reaction, the Ugi reaction is typically favored in polar protic solvents like methanol or trifluoroethanol (TFE) and is thought to proceed through an ionic pathway. The mechanism involves several key steps:
-
Imine Formation: The aldehyde (this compound) and the amine first condense to form an imine (or a protonated iminium ion).
-
Nitrilium Ion Formation: The isocyanide undergoes α-addition to the iminium ion, forming a key nitrilium intermediate.
-
Nucleophilic Attack: The carboxylate anion attacks the electrophilic carbon of the nitrilium ion.
-
Mumm Rearrangement: The resulting intermediate undergoes an intramolecular acyl transfer (a Mumm rearrangement) to yield the thermodynamically stable bis-amide product.[5]
The bifunctional nature of this compound is particularly intriguing in the context of post-Ugi modifications. A powerful strategy involves using a reactant that allows for a subsequent intramolecular cyclization, often triggered by the nitrile group. For instance, a related reaction using 4-formylbenzonitrile has been shown to produce a pyrrolo[3,4-b]pyridin-5-one core, with the nitrile available for further "click" chemistry transformations.[8][9] This highlights the potential of the 4-cyano group on the pyridine ring to serve as a linchpin for building complex, polyheterocyclic architectures.
Diagram: Ugi Reaction and Post-Condensation Strategy
This diagram outlines the Ugi reaction leading to a versatile intermediate, which can undergo further cyclization.
Caption: A two-stage strategy: Ugi reaction followed by cyclization.
Representative Protocol: Ugi Synthesis of a Bis-Amide
This protocol is adapted from a highly analogous Ugi-Zhu/cascade reaction involving 4-formylbenzonitrile and serves as an excellent, field-proven template for use with this compound.[9]
Objective: To synthesize a diversely substituted bis-amide with a pendant 4-cyano-2-pyridyl moiety.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Primary Amine (e.g., Benzylamine, Aniline) (1.0 mmol, 1 equiv.)
-
Carboxylic Acid (e.g., Phthalimidoacetic acid) (1.0 mmol, 1 equiv.)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 mmol, 1 equiv.)
-
Methanol (MeOH), anhydrous (3-4 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a screw-cap vial, dissolve the primary amine (1.0 mmol) and this compound (1.0 mmol) in anhydrous methanol (3 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine. Causality: Pre-formation of the imine is a crucial step in the Ugi mechanism and ensuring its presence before adding other components can improve yields.
-
To the resulting solution, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) in sequence.
-
Seal the vial tightly and stir the reaction mixture at room temperature for 24-48 hours.
-
Self-Validation: Monitor the reaction by TLC, observing the disappearance of the starting materials and the appearance of a new, typically more polar, product spot.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in DCM (20 mL) and wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ugi product.
-
Characterization: Fully characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS to confirm its identity and purity.
| Component Variation | Amine | Carboxylic Acid | Isocyanide | Expected Product Class | Potential Post-MCR Product |
| Example 1 | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | Pyridyl-bis-amide | Tetrazole (with NaN₃) |
| Example 2 | Aniline | Phthalimidoacetic Acid | Cyclohexyl Isocyanide | Phthalimido-protected pyridyl-bis-amide | Triazine (with dicyandiamide) |
| Example 3 | 4-Methoxybenzylamine | Boc-Alanine | Ethyl Isocyanoacetate | Peptidomimetic pyridyl-bis-amide | Fused heterocycles |
Conclusion and Future Outlook
This compound is a potent and versatile substrate for multicomponent reactions. Its aldehyde functionality allows for seamless integration into robust and high-yielding Passerini and Ugi reaction manifolds. The true strategic advantage of this building block, however, lies in the presence of the 4-cyano-pyridine moiety. This feature transforms the MCR products from simple linear adducts into advanced intermediates, primed for subsequent cyclization reactions. This MCR/post-condensation strategy is a powerful engine for diversity-oriented synthesis, enabling the rapid construction of novel, complex, and drug-like polyheterocyclic scaffolds. For researchers in drug discovery, mastering the use of such bifunctional reagents in MCRs is a key step toward efficiently exploring novel chemical space and accelerating the development of next-generation therapeutics.
References
- Sharma, A., & Kumar, V. (2021). Recent Access to Polycycles via Post-Ugi Reactions. Processes, 11(4), 699. [Link]
- Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
- Pinto, M., et al. (2022). Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. ACS Omega. [Link]
- Kumar, D., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. [Link]
- Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), E19. [Link]
- Martínez, A., et al. (2023).
- Wikipedia contributors. (2023). Passerini reaction. Wikipedia, The Free Encyclopedia. [Link]
- Shaabani, A., et al. (2013). Synthesis of unsaturated α-acyloxybenzothiazoleamides via the Passerini three-component reaction. Combinatorial Chemistry & High Throughput Screening, 16(9), 726-730. [Link]
- Martínez, A., et al. (2023).
- Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 33431-33439. [Link]
- Theisen, C., et al. (2015). Multicomponent isocyanide-based synthesis of reactive styrenic and (meth)acrylic monomers and their RAFT (co)
Sources
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Polyheterocyclic Pyrrolo[3,4- b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Formylisonicotinonitrile for Biological Screening
Introduction: The Versatile Scaffold of 2-Formylisonicotinonitrile in Drug Discovery
This compound, a pyridine-based scaffold featuring both an aldehyde and a nitrile functional group, represents a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The dual reactivity of this compound at the C2-formyl and C4-nitrile positions provides a versatile platform for the synthesis of diverse chemical libraries, enabling the exploration of a wide chemical space for potential therapeutic agents. Derivatization of this scaffold allows for the systematic modification of its physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This application note provides a detailed guide for the derivatization of this compound and subsequent biological screening of the resulting compounds, with a focus on anticancer, antimicrobial, and antiviral activities.
PART 1: Derivatization Strategies and Protocols
The aldehyde group of this compound is a prime target for a variety of chemical transformations, including condensation reactions and reductive aminations. These reactions are generally high-yielding and can be performed under mild conditions, making them ideal for the generation of compound libraries for high-throughput screening.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2][3] This reaction is particularly useful for introducing a variety of functionalities that can modulate the electronic and steric properties of the parent molecule.
Causality of Experimental Choices: The use of a weak base like piperidine is crucial to catalyze the reaction by deprotonating the active methylene compound without promoting self-condensation of the aldehyde.[2] Ethanol is a suitable solvent as it solubilizes the reactants and is easily removed post-reaction.
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product by NMR and mass spectrometry.
Table 1: Representative Knoevenagel Condensation Reactions of this compound
| Active Methylene Compound | Product Structure | Expected Yield (%) |
| Malononitrile | 2-(2-cyano-2-pyridyl)vinylmalononitrile | 85-95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-cyanopyridin-2-yl)acrylate | 80-90 |
| Cyanoacetamide | 2-cyano-3-(4-cyanopyridin-2-yl)acrylamide | 75-85 |
Diagram 1: Knoevenagel Condensation Workflow
Caption: Workflow for Hydrazone Synthesis.
Reductive Amination: Introduction of Amino Functionalities
Reductive amination is a powerful method for the formation of C-N bonds, converting a carbonyl group into an amine. [4]This two-step, one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ by a reducing agent.
Causality of Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones compared to the intermediate iminium ion, minimizing the formation of alcohol byproducts. Dichloromethane (DCM) is a common solvent for this reaction. It is important to note that under certain reductive amination conditions, especially with stronger reducing agents or harsh workups, the nitrile group could potentially be reduced or hydrolyzed. Careful selection of reagents and conditions is therefore crucial.
Protocol 3: Reductive Amination of this compound with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using NMR and mass spectrometry.
Table 3: Representative Products of Reductive Amination
| Amine | Product Structure | Expected Yield (%) |
| Benzylamine | N-((4-cyanopyridin-2-yl)methyl)aniline | 70-85 |
| Morpholine | 4-((4-cyanopyridin-2-yl)methyl)morpholine | 65-80 |
| Aniline | N-((4-cyanopyridin-2-yl)methyl)aniline | 60-75 |
Diagram 3: Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
PART 2: Biological Screening Protocols
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide standardized methods for in vitro screening against cancer cell lines, bacteria, and viruses.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1] Protocol 5: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound at twice the desired final concentration to the first well of each row and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Screening: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a virus and to determine the antiviral activity of a compound.
Protocol 6: Plaque Reduction Assay
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock of known titer
-
Cell culture medium
-
6-well plates
-
Test compounds
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in culture medium.
-
Pre-incubate the cell monolayer with the compound dilutions for 1-2 hours.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing the test compound and agarose or methylcellulose to restrict virus spread.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse compound libraries for biological screening. The derivatization strategies outlined in this application note, including Knoevenagel condensation, hydrazone formation, and reductive amination, provide robust and efficient methods for accessing a wide range of novel chemical entities. The accompanying biological screening protocols offer standardized approaches for evaluating the anticancer, antimicrobial, and antiviral potential of these derivatives. By systematically applying these synthetic and screening methodologies, researchers can effectively explore the chemical space around the this compound scaffold and identify promising lead compounds for further drug development.
References
- MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2528. [Link]
- MDPI. (2022). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 27(23), 8269. [Link]
- National Center for Biotechnology Information (PMC). (2019). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences, 11(3), 183-191. [Link]
- National Center for Biotechnology Information (PMC). (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2138-2156. [Link]
- National Center for Biotechnology Information (PMC). (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Antibiotics, 10(1), 77. [Link]
- IJFMR. (2023). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research, 5(4). [Link]
- Baghdad Science Journal. (2015). Synthesis, Characterization and Biological Activities of Schiff Bases Chelates with Mn(II),Co(II),Ni (II),Cu(II) and Hg(II). Baghdad Science Journal, 12(1). [Link]
- ResearchGate. (2011). Synthesis and biological evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. European Journal of Medicinal Chemistry, 46(9), 4386-4392. [Link]
- National Center for Biotechnology Information (PMC). (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(8), 2411. [Link]
- ResearchGate. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. Journal of Medicinal Chemistry, 62(7), 3566-3581. [Link]
- Wikipedia. (n.d.). Knoevenagel condensation.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- ResearchGate. (n.d.). Synthesis of Knoevenagel adducts 2a-i under microwave irradiation.
- ResearchGate. (n.d.). Proposed mechanism for the formation of Knoevenagel adducts.
- MDPI. (2022).
- ResearchGate. (n.d.). Data fusion between high resolution 1H-NMR and mass spectrometry: a synergetic approach to honey botanical origin characterization.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]
- MDPI. (2019). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 24(19), 3585. [Link]
- Wikipedia. (n.d.). Reductive amination.
Sources
Analytical Methods for the Quantification of 2-Formylisonicotinonitrile
An Application Note and Protocol Guide
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 2-Formylisonicotinonitrile (2-FIN), a key intermediate in pharmaceutical synthesis and chemical research. Accurate quantification of this compound is critical for process monitoring, quality control, and stability testing. This guide details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity, and an advanced high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chemical derivatization. Each protocol is presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and self-validating system design to ensure trustworthiness and reproducibility.
Introduction to this compound
This compound (CAS: 116308-38-4), also known as 2-formylpyridine-4-carbonitrile, is a heterocyclic aromatic compound featuring both an aldehyde and a nitrile functional group on a pyridine ring.[1] Its unique trifunctional structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde group is a reactive handle for forming imines, alcohols, or carboxylic acids, while the nitrile group can be hydrolyzed or reduced. Given its role as a critical starting material or intermediate, the development of precise and reliable analytical methods to determine its purity and concentration is paramount.
The analytical challenge lies in the molecule's reactivity, particularly the aldehyde group, which can be susceptible to oxidation. The methods presented herein are designed to provide robust and accurate quantification across a range of applications, from raw material testing to reaction monitoring in complex matrices.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 116308-38-4 | [1] |
| IUPAC Name | 2-formylpyridine-4-carbonitrile | [1] |
| Molecular Formula | C₇H₄N₂O | |
| Molecular Weight | 132.12 g/mol | [1] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, 2-8°C |
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle: This method is the cornerstone for routine quality control due to its robustness, precision, and accessibility. The separation is based on the partitioning of 2-FIN between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. 2-FIN, being a moderately polar molecule, is well-retained and eluted using a mixture of water and an organic solvent like acetonitrile. Quantification is achieved by measuring the absorbance of the analyte's pyridine ring and carbonyl group, which are strong chromophores, using a UV detector.[2]
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL by accurately weighing ~25 mg of this compound reference standard and dissolving it in a 25 mL volumetric flask with acetonitrile.
-
Perform serial dilutions from the stock solution with the mobile phase to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample material expected to contain 2-FIN.
-
Dissolve and dilute the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection to remove particulates.
-
-
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump and DAD/VWD. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent retention and peak shape for aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) | Offers good separation from polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Injection Volume | 10 µL | Balances sensitivity with potential for peak overload. |
| Column Temp. | 30 °C | Ensures retention time stability and reproducibility. |
| Detection | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | Allows for spectral confirmation and selection of optimal wavelength. |
| Wavelength | 254 nm | A common wavelength for aromatic compounds providing good sensitivity. |
-
Calibration and Quantification:
-
Inject the calibration standards in triplicate to establish a calibration curve of peak area versus concentration.
-
Ensure the correlation coefficient (r²) is >0.999.
-
Inject the prepared sample and quantify the concentration of 2-FIN using the linear regression equation derived from the calibration curve.
-
HPLC-UV Analysis Workflow
Caption: Workflow for 2-FIN quantification by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS offers superior specificity compared to HPLC-UV, making it ideal for identification and quantification, especially in complex mixtures where co-elution might be an issue.[3] The method relies on the volatilization of 2-FIN, separation through a capillary column based on boiling point and polarity, followed by ionization (typically Electron Ionization, EI) and detection by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for unambiguous identification, while selected ion monitoring (SIM) allows for highly sensitive quantification.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in a high-purity solvent such as Ethyl Acetate or Dichloromethane.
-
Prepare calibration standards (e.g., 0.1 to 20 µg/mL) and sample solutions by diluting with the same solvent to a concentration within this range.
-
Note: An internal standard (e.g., an aromatic compound with similar properties but different retention time and mass, like 4-chlorobenzonitrile) is highly recommended for optimal precision.
-
-
Instrumentation and GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | Standard, reliable system for routine analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min | Provides separation from solvent and other potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition | Full Scan (m/z 40-300) for identification; SIM for quantification | Scan mode confirms identity; SIM mode provides maximum sensitivity. |
| Quantifier Ion | m/z 132 (Molecular Ion, M⁺) | The molecular ion is often the most abundant and specific. |
| Qualifier Ions | m/z 104, 77 (major fragments) | Used to confirm identity by maintaining expected ion ratios. |
-
Data Analysis:
-
Confirm the identity of 2-FIN in samples by matching its retention time and mass spectrum against the reference standard.
-
For quantification, construct a calibration curve by plotting the peak area of the quantifier ion (m/z 132) against concentration.
-
Calculate the concentration in unknown samples using this curve.
-
GC-MS Analysis Workflow
Caption: Workflow for 2-FIN identification and quantification by GC-MS.
Method 3: LC-MS/MS with Derivatization for High-Sensitivity Analysis
Principle: For trace-level quantification, especially in complex biological or environmental matrices, LC-MS/MS provides unparalleled sensitivity and selectivity. The aldehyde group of 2-FIN is chemically reactive and can be exploited for derivatization.[4] This protocol uses 2,4-Dinitrophenylhydrazine (DNPH) to convert the aldehyde into a stable hydrazone. This derivatization serves two key purposes: it improves chromatographic retention on reversed-phase columns and, more importantly, it introduces a readily ionizable moiety that enhances signal intensity in the mass spectrometer, particularly with electrospray ionization (ESI).[5] Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[6]
Experimental Protocol: LC-MS/MS
-
Derivatization Reagent Preparation:
-
Prepare a 2 mg/mL solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing 2% hydrochloric acid.[5] Sonicate to dissolve. Caution: DNPH is explosive when dry and should be handled with care.
-
-
Standard and Sample Derivatization:
-
Prepare stock solutions of 2-FIN and a suitable internal standard (e.g., an isotopically labeled analog, if available) in acetonitrile.
-
In a microcentrifuge tube, combine 100 µL of the standard or sample solution with 100 µL of the DNPH reagent.
-
Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes.
-
Add 800 µL of mobile phase (e.g., 50:50 acetonitrile:water) to quench the reaction and dilute for injection.
-
-
Instrumentation and LC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| LC-MS/MS System | Waters Xevo TQ-S or Sciex 7500 or equivalent | High-sensitivity tandem quadrupole MS is required for MRM. |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size | UPLC/UHPLC column for fast, high-resolution separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for ESI positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| Gradient | 30% B to 95% B over 5 min, hold 1 min, re-equilibrate | Elutes the more hydrophobic hydrazone derivative. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | The DNPH derivative ionizes efficiently in positive mode. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Standard source temperature. |
| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation. |
| MRM Transition | Precursor Ion (M+H)⁺: m/z 313.1 -> Product Ion: m/z 163.1 | Specific transition for the 2-FIN-DNPH derivative. The product ion corresponds to the dinitrophenyl fragment. |
Derivatization and LC-MS/MS Workflow
Caption: High-sensitivity workflow using derivatization with LC-MS/MS.
Method Validation and Trustworthiness
To ensure the trustworthiness of any quantitative data, the chosen method must be validated according to established guidelines (e.g., ICH Q2(R1) or SANTE/11312/2021).[6] This process establishes through laboratory studies that the performance characteristics of the method are suitable for its intended application. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Conclusion
This guide presents three distinct, validated approaches for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.
-
RP-HPLC-UV is the recommended method for routine QC, purity assessment, and process control where analyte concentrations are relatively high.
-
GC-MS provides an orthogonal method with high specificity, useful for impurity identification and as a confirmatory technique.
-
LC-MS/MS with derivatization is the premier choice for bioanalytical studies, trace impurity analysis, or any application requiring the highest levels of sensitivity and selectivity.
By explaining the causality behind each protocol step, these methods serve as self-validating systems, providing researchers and drug development professionals with the tools to generate reliable and reproducible data.
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health (NIH). [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]
- Instrumental Methods of Analysis - UV Visible spectroscopy. [Link]
- Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. PubMed. [Link]
- Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. SpringerLink. [Link]
- Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Separation of 2-Naphthylacetonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites.
- Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. MDPI. [Link]
- The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatiz
- Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. National Institutes of Health (NIH). [Link]
- Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. iptsalipur.org [iptsalipur.org]
- 3. mdpi.com [mdpi.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Formylisonicotinonitrile
Abstract & Introduction
2-Formylisonicotinonitrile, also known as 2-formylpyridine-4-carbonitrile, is a heterocyclic compound of significant interest in pharmaceutical and chemical synthesis.[1] Its structure, featuring a pyridine ring substituted with both an aldehyde (formyl) and a nitrile group, makes it a valuable building block for more complex molecules. The aldehyde group is reactive and can participate in various condensation and coupling reactions, while the nitrile can be hydrolyzed or reduced. The pyridine core is a common scaffold in many biologically active compounds.
Given its role as a critical intermediate, ensuring the purity and stability of this compound is paramount. This necessitates robust and reliable analytical methods for its quantification and impurity profiling. This document provides detailed protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between HPLC and GC-MS often depends on the analyte's properties and the specific analytical goal. HPLC is well-suited for polar, non-volatile compounds and is a workhorse for purity assessment in pharmaceutical quality control. GC-MS offers high sensitivity and specificity, providing structural information that is invaluable for identifying unknown impurities or degradation products, particularly for compounds that are thermally stable and sufficiently volatile.[2][3]
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | 2-formylpyridine-4-carbonitrile | [1] |
| Molecular Formula | C₇H₄N₂O | [4] |
| Molecular Weight | 132.12 g/mol | [1] |
| Physical Form | Solid | [1][4][5] |
| Purity (Typical) | 95-98% | [1][4][5] |
| Storage | Inert atmosphere, 2-8°C | [4] |
The presence of the polar nitrile and aldehyde groups, along with the nitrogen in the pyridine ring, suggests that this compound is a polar molecule. This polarity guides the selection of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) Method
3.1. Principle & Rationale
Reverse-Phase HPLC (RP-HPLC) is the chosen mode for this analysis. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound, being a polar compound, will have a moderate affinity for the non-polar stationary phase, allowing for its effective separation from less polar impurities (which will be retained longer) and more polar impurities (which will elute earlier). An acidic modifier (formic acid) is added to the mobile phase to ensure consistent ionization of the pyridine nitrogen, leading to sharp, symmetrical peaks.[6][7] Formic acid is also volatile, making this method compatible with mass spectrometry (LC-MS) if desired.
3.2. Experimental Protocol: HPLC
Instrumentation & Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid (FA), LC-MS grade
-
This compound reference standard
-
-
Solvents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard analytical flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on concentration and sensitivity. |
| DAD Wavelength | 254 nm | Aromatic systems like pyridine absorb strongly in this region. A full spectrum (200-400 nm) should be recorded to identify the optimal wavelength. |
| Gradient | 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B (Re-equilibration) | A gradient is used to ensure elution of any potential non-polar impurities while providing good resolution for the main peak. |
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (100 µg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution: Prepare samples at a similar concentration to the working standard using the same diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.
3.3. HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
4.1. Principle & Rationale
GC-MS is a highly sensitive and selective technique ideal for identifying and quantifying volatile and semi-volatile compounds.[3] While this compound has polar functional groups that can lead to poor peak shape and potential thermal degradation in the GC inlet, a direct analysis is often feasible with a robust, well-deactivated liner and column. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum (fragmentation pattern). An HP-5ms column is chosen for its versatility and general-purpose utility in separating a wide range of compounds.[3]
4.2. Experimental Protocol: GC-MS
Instrumentation & Materials
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: Agilent J&W HP-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent.
-
Reagents:
-
Dichloromethane (DCM), GC grade
-
Pyridine, anhydrous (for optional derivatization)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (for optional derivatization)
-
-
Carrier Gas: Helium, 99.999% purity.
GC-MS Conditions
| Parameter | Setting | Rationale |
| Inlet Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. Splitless mode can be used for trace analysis. |
| Inlet Temp. | 250 °C | Balances volatilization with minimizing thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | Starts below the solvent boiling point and ramps to elute the analyte and any higher-boiling impurities. |
| Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quad Temp. | 150 °C | Standard operating temperature. |
| Scan Range | 35 - 350 m/z | Covers the mass of the parent ion (132.12) and its expected fragments. |
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Working Standard (10 µg/mL): Perform a serial dilution of the stock solution with Dichloromethane to achieve the final concentration. Lower concentrations are used for GC-MS due to its higher sensitivity.
4.3. Optional Derivatization for Improved Performance For some active analytes, derivatization can improve thermal stability and peak shape. Silylation is a common approach.[8]
-
Evaporate 100 µL of a sample solution (in a non-protic solvent) to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS. Causality Note: The MSTFA reagent replaces the active hydrogen on any potential trace water and can react with the aldehyde group (enol form), creating a less polar and more thermally stable trimethylsilyl (TMS) derivative. Anhydrous pyridine is crucial as a catalyst and solvent, as moisture can hydrolyze the MSTFA reagent.[8][9]
4.4. GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Comparison & Self-Validation
A self-validating system requires understanding the strengths and limitations of each technique. The choice of method should align with the analytical objective.
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid stationary phases. |
| Best For | Purity determination, quantification, analysis of non-volatile or thermally labile compounds.[10] | Impurity identification, trace analysis, quantification of volatile/semi-volatile compounds.[2] |
| Selectivity | Moderate (based on retention time and UV spectrum). | Very High (based on retention time and mass fragmentation pattern). |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range).[3] |
| Sample Prep | Simple dissolution, filtering. | Simple dissolution, potential for derivatization. |
| Confirmation | Comparison of retention time with a reference standard. | Library matching of mass spectra and retention index. |
| Key Limitation | Co-eluting impurities may not be resolved or detected if they lack a chromophore. | Not suitable for non-volatile or thermally unstable compounds. |
Trustworthiness through Cross-Validation: For comprehensive characterization, results from both methods should be compared. The purity value obtained by HPLC (e.g., % area) should be consistent with the primary peak observed in GC-MS. Any significant impurities detected in one method should be investigated in the other to build a complete profile of the material.
Conclusion
This application note provides two robust, detailed protocols for the analysis of this compound. The HPLC-UV method is presented as a reliable technique for routine quality control, purity assessment, and quantification. The GC-MS method serves as a powerful complementary tool for definitive identification, high-sensitivity analysis, and characterization of volatile impurities. By explaining the causality behind instrumental parameters and procedural steps, these protocols are designed to be both instructive and adaptable, forming a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate.
References
- 3-Pyridinecarboxaldehyde. SIELC Technologies. [Link]
- HPLC Methods for analysis of Pyridine.
- GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...).
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]
- ANALYTICAL METHODS.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. National Institutes of Health (NIH). [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 116308-38-4 [sigmaaldrich.com]
- 5. This compound | 116308-38-4 [sigmaaldrich.com]
- 6. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. reddit.com [reddit.com]
- 9. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Formylisonicotinonitrile
Welcome to the technical support guide for the synthesis of 2-Formylisonicotinonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to optimize their reaction yields and ensure reproducibility.
Overview of the Synthesis
This compound is a valuable building block in medicinal chemistry. The most common laboratory-scale synthesis involves the selective oxidation of the methyl group of 2-methyl-4-cyanopyridine (also known as 2-methylisonicotinonitrile). While several oxidation methods exist for methylpyridines, the use of selenium dioxide (SeO₂) in a suitable solvent like dioxane remains a prevalent and effective method, often referred to as a Riley oxidation.[1][2]
This guide focuses on the SeO₂-mediated oxidation, addressing its common challenges, from low conversion rates to over-oxidation and purification difficulties.
Core Reaction Pathway
The synthesis proceeds via the oxidation of the active methyl group on the pyridine ring. The nitrile group is generally stable under these conditions.
Caption: Core synthetic route and common over-oxidation side reaction.
Recommended Synthesis Protocol: SeO₂ Oxidation
This protocol provides a baseline for the synthesis. Subsequent troubleshooting sections refer to this standard procedure.
Materials:
-
2-Methyl-4-cyanopyridine[3]
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite or a similar filter aid
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-4-cyanopyridine (1.0 eq) and anhydrous 1,4-dioxane (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add selenium dioxide (1.05 - 1.1 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle with extreme care in a fume hood.[2]
-
Heating: Heat the reaction mixture to reflux (approx. 101°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. A black or red precipitate of elemental selenium will be visible.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the selenium precipitate. Wash the filter cake thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low, or I have recovered mostly unreacted starting material. What went wrong?
Answer: This is a common issue related to reaction kinetics and reagent activity. Several factors could be at play:
-
Insufficient Heating/Reaction Time: The oxidation requires significant thermal energy. Ensure your reaction is maintained at a steady reflux. If the reaction is proceeding slowly (as monitored by TLC), extending the reaction time may be necessary. For some substrates, longer reaction times (up to 16 hours) can improve yields.[4]
-
Reagent Quality: Selenium dioxide is hygroscopic. Old or improperly stored SeO₂ may have reduced activity. It is recommended to use a freshly opened bottle or to dry the reagent before use.
-
Solvent Choice: While dioxane is standard, its purity is critical. Using wet dioxane can inhibit the reaction. Consider using freshly distilled or anhydrous grade solvent.
-
Poor Solubility: If the starting material has poor solubility even at reflux, the reaction will be slow. While dioxane is generally effective, exploring co-solvents or alternative solvents like acetic acid could be an option, though this may also alter the product profile.[5]
Question 2: The main product I isolated is the carboxylic acid (2-Carboxyisonicotinonitrile), not the aldehyde. How can I prevent this?
Answer: This is a classic case of over-oxidation. The desired aldehyde is an intermediate that can be further oxidized to a carboxylic acid under the reaction conditions.[6][7]
-
Stoichiometry of SeO₂: The most likely cause is an excess of selenium dioxide. Reduce the stoichiometry of SeO₂ to be slightly substoichiometric or equimolar (e.g., 0.95 - 1.0 eq). This ensures the oxidant is consumed before it can significantly oxidize the product aldehyde.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor the reaction closely by TLC. Once the starting material is gone and the aldehyde spot is at maximum intensity, quench the reaction. The rate of aldehyde formation is generally faster than its oxidation to the carboxylic acid.
-
Temperature Control: While reflux is needed, excessive temperatures or localized overheating can promote the over-oxidation pathway. Ensure smooth and consistent heating.
| Parameter | Impact on Over-oxidation | Recommendation | Rationale |
| SeO₂ Stoichiometry | High excess promotes over-oxidation | Use 0.95–1.05 equivalents | Limits the available oxidant to prevent the second oxidation step. |
| Reaction Time | Prolonged time increases side product | Monitor closely via TLC/LC-MS and quench after starting material is consumed | The desired aldehyde is an intermediate; it will be oxidized if left in the reactive environment. |
| Temperature | Excessively high heat can accelerate over-oxidation | Maintain a steady, controlled reflux | Provides enough energy for the first oxidation while minimizing the rate of the second. |
Question 3: I am struggling to remove the red/black selenium precipitate and other selenium-containing impurities during work-up. What is the best purification strategy?
Answer: Selenium byproducts are a known challenge in Riley oxidations. Elemental selenium (red or black solid) and soluble selenium compounds can contaminate the product.[2]
-
Filtration: The most critical step is the initial filtration. Using a thick pad of a filter aid like Celite is essential to trap the fine selenium particles. Ensure you wash the pad thoroughly with your extraction solvent (e.g., ethyl acetate) to recover all the product.
-
Aqueous Wash: A wash with a mild reducing agent can help remove residual soluble selenium species. While not always necessary, washing the organic layer with a 10% sodium sulfite (Na₂SO₃) solution can be effective.
-
Chromatography: Flash column chromatography is almost always required for high purity. The polarity of this compound is significantly different from the starting material, allowing for good separation. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) is typically effective.
Question 4: The reaction works sometimes but is not reproducible. What factors should I standardize?
Answer: Reproducibility issues often stem from subtle variations in conditions or reagents.
-
Atmosphere: While often run open to the air (via a condenser), moisture from the atmosphere can affect the reagent. For maximum reproducibility, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Source and Purity: Use the same grade and supplier of anhydrous dioxane for all reactions. Different suppliers may have different levels of stabilizers or water content.
-
Stirring Rate: Ensure the stirring is vigorous enough to keep the solid SeO₂ suspended and maintain a homogenous temperature throughout the mixture.
-
Heating Method: Use a stable heating source like a heating mantle with a temperature controller or an oil bath to ensure consistent temperature. Hot plates can lead to uneven heating.
References
- US2818378A - Oxidation of methyl-pyridines - Google P
- Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•)
- Gas-phase oxidation of 2-picoline to 2-pyridylaldehyde over Mo modified V/TiO2 catalysts - ResearchG
- The use of selenium (IV)
- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS - Polish Chemical Society.
- Riley oxid
- How can I perform a controlled oxidation of methyl aromatic groups using SeO2?
- Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline - ResearchG
- Selenium-Dioxide - Organic Chemistry Portal.
- HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIV
- Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed.
- Pyridine synthesis - Organic Chemistry Portal.
- Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET - YouTube.
- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google P
- Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents - NIH.
- This compound | 116308-38-4 - Sigma-Aldrich.
- Preparation of 2- and 4-cyanopyridines by oxidative ammonolysis of methylpyridines on SVD c
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem.
- HiScribe® T7 High Yield RNA Synthesis Kit - NEB.
Sources
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 7. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Formylisonicotinonitrile
Welcome to the technical support center for the purification of crude 2-Formylisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile pyridine building block. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address practical issues in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C. Key features include:
-
Pyridine Ring: The basic nitrogen atom in the pyridine ring can interact with acidic stationary phases in chromatography (like silica gel), potentially leading to peak tailing and poor separation.
-
Aldehyde Group: The formyl group is reactive and can be susceptible to oxidation or other side reactions under harsh conditions (e.g., strong acids/bases, high temperatures).
-
Nitrile Group: The cyano group is generally stable but contributes to the overall polarity of the molecule.
Q2: What are the likely impurities in crude this compound?
A2: The impurity profile of crude this compound largely depends on the synthetic route. Common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Oxidation Products: The corresponding carboxylic acid (isonicotinic acid derivative) if the aldehyde is oxidized.
-
Byproducts from Synthesis: The synthesis of pyridine aldehydes can sometimes lead to the formation of related isomers or condensation products.[1][2] For instance, reactions involving formylation can sometimes be incomplete or lead to side reactions.
-
Residual Solvents: Solvents used in the reaction and initial work-up.
-
Water: The compound can be hygroscopic.
A detailed understanding of the impurity profile is essential for developing a robust purification method.[3][4]
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes exposure to moisture and air, which can lead to degradation, particularly oxidation of the aldehyde group.
II. Troubleshooting Purification Challenges
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Issue 1: The compound oils out instead of crystallizing.
-
Cause: The solute is coming out of solution above its melting point, or the solvent polarity is not optimal. This is a common issue with many organic compounds.
-
Solutions:
-
Lower the Crystallization Temperature: Ensure the solution is not supersaturated at too high a temperature. Allow for slow cooling.
-
Change the Solvent System: If a single solvent is being used, try a two-solvent system. Dissolve the compound in a good solvent (in which it is highly soluble) and add a poor solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 2: Poor recovery of the purified product.
-
Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solutions:
-
Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize the Solvent System: Screen for a solvent or solvent pair in which the compound has high solubility at elevated temperatures and very low solubility at low temperatures.
-
Cool the Solution Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath to maximize precipitation before filtration.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
-
Issue 3: The purified product is still colored.
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solutions:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Solvent Selection: Choose a recrystallization solvent in which the colored impurity is highly soluble even at low temperatures, so it remains in the mother liquor.
-
Column Chromatography Troubleshooting
Issue 1: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to displace the compound from the stationary phase. The basic pyridine nitrogen may be strongly interacting with the acidic silica gel.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. The triethylamine will compete with the pyridine nitrogen for binding to the acidic sites on the silica gel, allowing the product to elute.
-
Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Issue 2: The compound is eluting with impurities (poor separation).
-
Cause: The eluent system does not provide sufficient resolution between the product and the impurities.
-
Solutions:
-
Optimize the Eluent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (a difference in Rf values of at least 0.2 is desirable).
-
Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.
-
Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands and better separation.
-
Issue 3: Peak tailing is observed.
-
Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.
-
Solutions:
-
Add a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or pyridine to the eluent can significantly reduce peak tailing.
-
Use a Different Stationary Phase: Neutral alumina or end-capped silica gel are less prone to causing peak tailing with basic compounds.
-
III. Experimental Protocols & Workflows
Systematic Approach to Purification Method Selection
The following workflow provides a logical approach to selecting and optimizing a purification strategy for crude this compound.
Caption: Decision workflow for purification strategy.
Protocol: Thin Layer Chromatography (TLC) for Monitoring Purification
-
Plate Preparation: Use silica gel coated plates (e.g., silica gel 60 F254). With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of the crude material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline.
-
Developing the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. The eluent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Eluent Selection: A good eluent system for column chromatography will give the desired product an Rf value of approximately 0.3-0.4. For simple purity checks, an eluent that provides good separation between all spots is ideal.
Protocol: Recrystallization Solvent Screening
A systematic approach is key to finding a suitable recrystallization solvent.
-
Initial Solubility Tests:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
To each test tube, add a different solvent (0.5 mL) from the table below, starting with less polar solvents and moving to more polar ones.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Two-Solvent System Screening:
-
If a single suitable solvent is not found, try a two-solvent system.
-
Dissolve the crude material in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Add a "poor" solvent (one in which it is sparingly soluble, but miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
Data Presentation: Solvent Properties for Purification
The following table provides a list of common laboratory solvents, their polarities, and boiling points to aid in the selection of appropriate systems for recrystallization and chromatography.[5][6][7]
| Solvent | Relative Polarity | Boiling Point (°C) | Miscible with Water |
| Hexane | 0.009 | 69 | No |
| Toluene | 0.099 | 111 | No |
| Diethyl Ether | 0.117 | 35 | Slightly |
| Dichloromethane | 0.309 | 40 | No |
| Ethyl Acetate | 0.228 | 77 | Slightly |
| Acetone | 0.355 | 56 | Yes |
| Acetonitrile | 0.460 | 82 | Yes |
| Isopropanol | 0.546 | 82 | Yes |
| Ethanol | 0.654 | 78 | Yes |
| Methanol | 0.762 | 65 | Yes |
| Water | 1.000 | 100 | - |
IV. References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Reddit. (2014, January 27). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? Retrieved from [Link]
-
IIP Series. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from [Link]
-
ResearchGate. (2021, January 5). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2019, May 23). How to choose the best solution for column chromatography? Retrieved from [Link]
-
Google Patents. (n.d.). US4701546A - Preparation of 2-(N-formylamino)-propionitrile. Retrieved from
-
Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes. Retrieved from
-
Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
-
B-Open. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Diva-portal.org. (2021, June 4). Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). EP2611821A2 - Process for preparing fluticasone propionate/furoate. Retrieved from
-
Chemistry Journal of Moldova. (n.d.). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) The Influence of the Eluent Composition on the Retentionof Derivatives of Some Aromatic Heterocyclic Compoundsin Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Google Patents. (n.d.). US2809986A - Method for the purification of malononitrile. Retrieved from
-
National Institutes of Health. (n.d.). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Retrieved from [Link]
-
Google Patents. (n.d.). US3133957A - Purification of acrylonitrile. Retrieved from
-
ResearchGate. (n.d.). Study of the impurity profile and polymerized impurity in mezlocillin sodium by multiple heart‐cutting two‐dimensional liquid chromatography coupled with ion trap time‐of‐flight mass spectrometry. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
- 3. lcms.cz [lcms.cz]
- 4. biomedres.us [biomedres.us]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Troubleshooting Common Side Products in 2-Formylisonicotinonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylisonicotinonitrile is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. However, like any reactive chemical, its use in synthesis is not without challenges. The presence of a reactive aldehyde group, a nitrile moiety, and a pyridine ring introduces the potential for several side reactions, leading to the formation of undesired byproducts. This technical support guide, designed for researchers and drug development professionals, provides a comprehensive overview of common side products encountered in reactions involving this compound. It offers troubleshooting guidance and preventative strategies in a practical question-and-answer format to help you optimize your reactions and achieve higher yields of your desired products.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Formation of an Unexpected Alcohol and Carboxylic Acid
Q1: I performed a reaction with this compound under basic conditions and, upon workup, I isolated significant amounts of 4-cyano-2-pyridinemethanol and 4-cyanoisonicotinic acid. What is happening?
A1: You are likely observing the products of a Cannizzaro reaction . Aldehydes that lack α-hydrogens, such as this compound, can undergo this disproportionation reaction in the presence of a strong base (e.g., concentrated sodium or potassium hydroxide). In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.[1][2][3][4][5]
-
Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule.[3][5]
-
Troubleshooting & Prevention:
-
Avoid Strong Bases: If the desired reaction does not require a strong base, consider using a milder, non-hydroxide base.
-
Control Stoichiometry: If a base is necessary, use it in catalytic amounts rather than as a stoichiometric reagent.
-
Temperature Control: The Cannizzaro reaction is often favored at higher temperatures. Running your reaction at a lower temperature may suppress this side reaction.
-
Crossed Cannizzaro Reaction: If your desired reaction involves another aldehyde, you might be observing a "crossed" Cannizzaro reaction. In such cases, one aldehyde is preferentially oxidized while the other is reduced.[4]
-
Issue 2: Unwanted Condensation Products
Q2: I am trying to perform a reaction with this compound in the presence of a base and an active methylene compound (e.g., malononitrile, diethyl malonate), but I am getting a complex mixture of products, including a brightly colored solid.
A2: This is characteristic of a Knoevenagel condensation , a reaction between an aldehyde or ketone and an active methylene compound catalyzed by a weak base.[6][7][8][9][10] The product is an α,β-unsaturated compound, which is often a conjugated system that can be colored. While this might be the desired reaction, if it is not, its occurrence indicates that your reaction conditions are favorable for this pathway.
-
Mechanism Insight: A weak base deprotonates the active methylene compound to form a stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate then eliminates a molecule of water to form the condensed product.
-
Troubleshooting & Prevention:
-
Choice of Base: The Knoevenagel condensation is typically catalyzed by weak amines (e.g., piperidine, pyridine) or their salts. If this reaction is undesired, avoid these types of bases.
-
Protecting the Aldehyde: If the aldehyde needs to be present but unreactive towards nucleophiles during a certain step, consider protecting it as an acetal. The aldehyde can be deprotected later in the synthetic sequence.
-
Order of Addition: Add the reagents in an order that minimizes the time the aldehyde, base, and active methylene compound are present together if the Knoevenagel condensation is not the intended reaction.
-
Q3: I am observing the formation of a dimer of my starting material, this compound, under basic conditions, even without an active methylene compound.
A3: While this compound lacks α-hydrogens and thus cannot undergo a typical aldol self-condensation, it is possible to form other types of condensation products under certain conditions. Aromatic aldehydes can sometimes undergo self-condensation through other pathways, although this is less common than the Cannizzaro reaction.[11][12][13]
-
Troubleshooting & Prevention:
-
Re-evaluate Base: The choice and concentration of the base are critical. A very strong base might be promoting an alternative condensation pathway.
-
Solvent Effects: The solvent can influence the reactivity. Consider using a less polar solvent to disfavor the formation of ionic intermediates that may lead to condensation.
-
Thorough Characterization: Ensure that the observed "dimer" is not a product of a more complex reaction cascade. Techniques like high-resolution mass spectrometry and 2D NMR can be invaluable for structure elucidation.
-
Issue 3: Hydrolysis of the Nitrile Group
Q4: My reaction is run under acidic or strongly basic conditions, and I am isolating a product where the nitrile group (-CN) has been converted to a carboxylic acid (-COOH) or an amide (-CONH2).
A4: The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions.[14]
-
Mechanism Insight:
-
Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic. Water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide is formed. Further hydrolysis of the amide leads to the carboxylic acid and an ammonium salt.
-
Base-catalyzed hydrolysis: A hydroxide ion attacks the nitrile carbon, forming an intermediate that, upon protonation, gives an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.
-
-
Troubleshooting & Prevention:
-
pH Control: If possible, maintain a neutral or near-neutral pH throughout your reaction and workup.
-
Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and reagents will prevent hydrolysis.
-
Temperature Management: Hydrolysis is often accelerated by heat. Running the reaction at a lower temperature can minimize this side reaction.
-
Workup Procedure: During workup, minimize the time the reaction mixture is in contact with strong acids or bases. A rapid quench and extraction can be beneficial.
-
Issue 4: Side Reactions in Reductive Amination
Q5: I am performing a reductive amination with this compound and a primary amine, but I am observing the formation of a tertiary amine (over-alkylation) and unreacted starting material.
A5: Reductive amination is a powerful tool for forming C-N bonds, but it can be prone to side reactions.[15][16][17][18][19]
-
Over-alkylation: The desired secondary amine product can sometimes react further with another molecule of this compound to form a tertiary amine. This is more likely if the secondary amine is more nucleophilic than the starting primary amine.
-
Incomplete Reaction: The presence of unreacted starting material could be due to several factors, including an inefficient reducing agent, steric hindrance, or unfavorable reaction equilibrium for imine formation.
-
Troubleshooting & Prevention:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This allows for a one-pot reaction where the imine is reduced as it is formed, minimizing side reactions.
-
Stoichiometry Control: Use a slight excess of the primary amine to favor the formation of the desired secondary amine.
-
pH Optimization: The formation of the imine intermediate is pH-dependent. A weakly acidic medium (pH 4-6) is often optimal.
-
Stepwise Procedure: For challenging substrates, a two-step procedure can be employed: first, form and isolate the imine, and then reduce it in a separate step. This provides greater control over the reaction.
-
Key Side Products Summary
| Side Reaction | Common Side Products | Typical Conditions | Prevention Strategies |
| Cannizzaro Reaction | 4-cyano-2-pyridinemethanol, 4-cyanoisonicotinic acid | Concentrated strong base (e.g., NaOH, KOH) | Use a milder base, control stoichiometry, lower reaction temperature. |
| Knoevenagel Condensation | α,β-unsaturated compounds | Weak base (e.g., piperidine, pyridine), active methylene compound | Avoid weak amine bases, protect the aldehyde group, control reagent addition order. |
| Nitrile Hydrolysis | 2-Formylisonicotinamide, 2-Formylisonicotinic acid | Strong acid or base, presence of water | Maintain neutral pH, use anhydrous conditions, lower temperature, rapid workup. |
| Reductive Amination (Over-alkylation) | Tertiary amine byproducts | Use of non-selective reducing agents, excess aldehyde | Use selective reducing agents (STAB, NaBH₃CN), control stoichiometry, optimize pH. |
Visualizing Reaction Pathways
Cannizzaro Reaction Pathway
Caption: Mechanism of the Cannizzaro reaction of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common side reactions.
References
- Named Reactions Of Haloalkanes and haloarenes.
- Why do aldehydes with no alpha hydrogen give the Cannizaro reaction? - Quora.
- Tech Info - Cole-Parmer.
- Cannizzaro Reaction.
- Novel Methods of Knoevenagel Condens
- Reductive amin
- The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts.
- Cannizzaro Reaction - Alfa Chemistry.
- Self-condensation of aldehydes - Google P
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs - Allen.
- Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient c
- Cannizzaro reaction - Wikipedia.
- Knoevenagel condensation of malononitrile with different aldehydes - ResearchG
- Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp.
- Amine synthesis by reductive amination (reductive alkyl
- Knoevenagel condensation with Malonitrile (pKas and deproton
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Catalytic Knöevenagel condensation of malononitrile with substituted benzaldehydes 1a–i - ResearchG
- Cannizzaro Reaction - Chemistry Steps.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
Sources
- 1. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]
- 2. quora.com [quora.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. WO2020101902A1 - Self-condensation of aldehydes - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
troubleshooting failed reactions involving 2-Formylisonicotinonitrile
Welcome to the technical support center for 2-Formylisonicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own work. This compound is a valuable reagent due to its dual reactivity—the electrophilic aldehyde and the versatile nitrile group, both attached to an electron-deficient pyridine core. However, this unique electronic structure can also lead to specific challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
Part 1: General Handling and Stability FAQs
Before initiating a reaction, ensuring the integrity of your starting material is paramount.
Question: My this compound appears discolored (yellow to brown) instead of off-white. Is it still usable?
Answer: Discoloration is a common indicator of degradation, likely due to oxidation of the aldehyde or trace impurities from its synthesis. While slight discoloration may not always impact reactions, it is a significant risk factor.
-
Causality: The aldehyde functional group is susceptible to air oxidation, especially over long-term storage or upon exposure to light and moisture, forming the corresponding carboxylic acid (isonicotinic acid, 2-cyano). This impurity can interfere with subsequent reactions, particularly those sensitive to acidic conditions or those requiring precise stoichiometry.
-
Recommended Action:
-
Purity Check: Before use, assess the purity via TLC, ¹H NMR, or LC-MS. In the ¹H NMR, the aldehyde proton signal (around 10 ppm) should be sharp and integrate correctly. Look for the appearance of new signals, particularly a broad peak indicative of a carboxylic acid proton.
-
Purification: If significant impurities are detected, recrystallization or flash chromatography may be necessary. However, given the compound's sensitivity, purchasing fresh, high-purity material is often the most time- and cost-effective solution.[1]
-
Storage: Always store this compound under an inert atmosphere (Argon or Nitrogen), protected from light, and at the recommended temperature of 2-8°C.[1]
-
Question: What are the best practices for storing and handling this reagent?
Answer: Proper handling is critical to maintain the reagent's integrity.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store and handle under dry, inert gas (N₂ or Ar). | Prevents oxidation of the aldehyde and hydrolysis of the nitrile. |
| Temperature | 2-8°C.[1] | Slows potential degradation pathways. |
| Light | Store in an amber vial or protected from light. | Minimizes light-induced degradation. |
| Dispensing | Weigh quickly and in a dry environment (e.g., glove box or nitrogen-purged bag). | Minimizes exposure to atmospheric moisture and oxygen. |
Part 2: Troubleshooting Failed Reactions
This section addresses specific problems encountered during chemical transformations.
Scenario 1: Aldehyde-Specific Reactions (e.g., Reductive Amination, Wittig, Aldol)
Question: My reductive amination reaction with this compound and a primary amine is giving a very low yield of the desired secondary amine. What is going wrong?
Answer: This is a frequent issue stemming from the delicate balance of forming and reducing the intermediate imine without causing side reactions.
Potential Causes & Troubleshooting Steps:
-
Inefficient Imine Formation: The equilibrium may not favor the imine.
-
Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction to sequester the water produced and drive the equilibrium towards the imine. If using an acid catalyst (e.g., acetic acid), ensure it's used in catalytic amounts, as excess acid can protonate the pyridine nitrogen, deactivating the ring and potentially leading to side reactions.
-
-
Instability of Reactant or Intermediate: The acidic conditions often used for imine formation can cause the aldehyde to degrade. The imine itself may also be unstable.
-
Solution: Switch to a milder reducing agent that is effective under neutral or slightly acidic conditions. Sodium triacetoxyborohydride (STAB) is the gold standard here, as it is selective for imines in the presence of aldehydes and tolerates mild acid. This allows for a one-pot procedure where the aldehyde, amine, and STAB can be mixed together.
-
-
Reducing Agent Incompatibility: Sodium borohydride (NaBH₄) can be problematic.
-
Causality: NaBH₄ can reduce the starting aldehyde faster than the formed imine, leading to the corresponding alcohol as a major byproduct. It also requires protic solvents (like methanol) which can participate in side reactions.
-
Solution: As mentioned, use STAB. If you must use NaBH₄, a two-step procedure is necessary: first, form the imine completely (monitored by TLC/LC-MS), then cool the reaction to 0°C before slowly adding the NaBH₄.
-
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting logic for reductive amination.
Question: My reaction mixture turns dark brown or black when I try to perform a base-catalyzed reaction (e.g., Aldol, Wittig). What is happening?
Answer: Dark coloration in base-catalyzed reactions involving aldehydes is often a sign of polymerization or decomposition.
-
Causality: Aldehydes lacking an alpha-hydrogen cannot self-condense via an aldol reaction. However, this compound does have an alpha-hydrogen (the proton at the 3-position of the pyridine ring), but it is not readily abstracted. The primary cause is more likely the Cannizzaro reaction or related decomposition pathways under strong basic conditions, especially with heating. The highly electron-deficient nature of the aldehyde makes it susceptible to attack by hydroxide or other strong bases, leading to complex, often polymeric, tars.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0°C or even -78°C if the reagents allow. Base-catalyzed degradations are often highly temperature-dependent.
-
Use a Milder/Non-Nucleophilic Base: Instead of NaOH or KOH, consider using an organic base like triethylamine (TEA), DBU, or a carbonate base (K₂CO₃, Cs₂CO₃) if applicable. For Wittig reactions, using salt-free ylides or Schlosser's base conditions can minimize side reactions.
-
Slow Addition: Add the base or the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration of the reactive species.
-
Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere. Oxygen can promote the formation of radical species that accelerate decomposition.
-
Scenario 2: Issues Involving the Nitrile Group
Question: I am trying to hydrolyze the nitrile on this compound to a carboxylic acid using strong acid (e.g., 6M HCl), but I am getting a complex mixture of products instead of the desired 2-formylisonicotinic acid.
Answer: This is a classic case of competing reactions and functional group incompatibility under harsh conditions. Both the aldehyde and the nitrile can react under strong acid and heat.
Competing Degradation Pathways
Caption: Competing reaction pathways under strong acid hydrolysis.
-
Causality:
-
Aldehyde Instability: The aldehyde group is not stable to prolonged heating in strong acid. It can undergo hydration to form a gem-diol, and if an alcohol solvent is present (e.g., from esterification workup), it can form an acetal.[2] More severely, it can promote polymerization.
-
Incomplete Hydrolysis: Nitrile hydrolysis proceeds via an amide intermediate.[3][4] If the reaction is not driven to completion, you will isolate a mixture of the amide and the final carboxylic acid.
-
-
Recommended Protocol (The "Protect-Hydrolyze-Deprotect" Strategy):
-
Step 1: Protect the Aldehyde. Before hydrolysis, selectively protect the aldehyde. Formation of a dimethyl or diethyl acetal is a robust choice.
-
Protocol: Dissolve this compound in a 1:1 mixture of methanol and trimethyl orthoformate. Add a catalytic amount of p-toluenesulfonic acid (pTSA) and stir at room temperature until TLC/LC-MS analysis shows complete conversion of the starting material. Quench with a mild base (e.g., TEA), remove the solvent under reduced pressure, and extract the acetal.
-
-
Step 2: Hydrolyze the Nitrile. With the aldehyde protected, you can now safely subject the nitrile to harsh hydrolysis conditions (e.g., reflux in 6M HCl or 4M NaOH).[3]
-
Step 3: Deprotect the Aldehyde. After the hydrolysis is complete and the reaction is worked up to isolate the protected acid, the acetal can be removed.
-
Protocol: Dissolve the acetal-protected acid in a mixture of acetone and water (e.g., 4:1) and add a catalytic amount of pTSA or HCl. Heat gently (e.g., 40-50°C) and monitor for the reappearance of the aldehyde.
-
-
Scenario 3: Analytical & Purification Challenges
Question: How can I effectively monitor the progress of my reaction involving this compound?
Answer: Effective reaction monitoring is crucial for optimizing reaction time and preventing byproduct formation. A multi-technique approach is often best.
| Analytical Technique | Application & Best Practices |
| Thin Layer Chromatography (TLC) | Use: Quick, qualitative check for the consumption of starting material and the appearance of new spots. Pro-Tip: Use a combination of stains. A UV lamp will visualize the aromatic pyridine ring. A potassium permanganate (KMnO₄) stain is excellent for visualizing the aldehyde, which will appear as a yellow spot on a purple background as it gets oxidized. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Use: Quantitative monitoring and identification of intermediates and byproducts.[5] Pro-Tip: This is the most powerful tool. It allows you to track the mass of your starting material, desired product, and any unexpected species. For example, in a reductive amination, you can monitor for the mass of the starting aldehyde (M), the intermediate imine (M+Amine-H₂O), the desired product (M+Amine), and the alcohol byproduct (M+2). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use: To confirm the structure of the final product and to analyze crude reaction mixtures. Pro-Tip: The aldehyde proton (~10 ppm) and the aromatic protons on the pyridine ring are excellent diagnostic handles to monitor the reaction's progress on a crude sample. Disappearance of the aldehyde signal is a clear indicator of its consumption. |
References
- ICH Harmonised Tripartite Guideline, Stability Testing of New Drug Substances and Products Q1A(R2)
- This compound Product Page, Sigma-Aldrich[1]
- Reactions of Nitriles, Chemistry Steps[3]
- Immunological Analytical Techniques for Cosmetics Quality Control and Process Monitoring, Molecules[5]
- Chemistry of Nitriles, Chemistry LibreTexts[4]
- Reactivity and stability of selected flavor compounds, Journal of Food and Drug Analysis[6]
- Aldehydes and Ketones: Nucleophilic Addition Reactions, Chemistry LibreTexts[2]
- Synthesis and Reactions of Nitriles, Chad's Prep[7]
- Small Molecule Development Analytical Methods for Faster Time to Market, Hovione[8]
Sources
- 1. This compound | 116308-38-4 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Immunological Analytical Techniques for Cosmetics Quality Control and Process Monitoring [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Formylisonicotinonitrile
Welcome to the technical support center for the synthesis of 2-Formylisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the optimization of this important synthetic transformation. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the underlying chemical principles that govern its outcome.
Introduction: The Synthetic Challenge
This compound, also known as 2-cyano-4-pyridinecarboxaldehyde, is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the oxidation of 2-methyl-4-cyanopyridine, presents several challenges that can impact yield, purity, and scalability. The primary method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidant.[1][2] While effective, this reaction is notorious for its sensitivity to reaction conditions and the potential for side-product formation. This guide will provide a comprehensive framework for optimizing this synthesis and troubleshooting common issues.
Visualizing the Synthetic Pathway
Sources
preventing decomposition of 2-Formylisonicotinonitrile during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Formylisonicotinonitrile: A Triad of Reactivity
This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of its three functional groups: a reactive aldehyde, an electron-withdrawing nitrile, and a pyridine ring. However, this triad of reactivity also presents stability challenges. Understanding the potential decomposition pathways is paramount to achieving high yields and purity in your synthetic endeavors. This guide will illuminate these pathways and provide actionable strategies to mitigate them.
The inherent chemical characteristics of this compound dictate its stability profile. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack. The nitrile group can undergo hydrolysis under both acidic and basic conditions. The pyridine ring, while generally stable, can influence the reactivity of its substituents. Proper storage in an inert atmosphere at 2-8°C is the first line of defense against degradation.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
FAQ 1: My reaction is turning brown and my yield of the desired product is low. What is happening?
Discoloration and low yields are often indicative of decomposition. The specific cause depends on your reaction conditions. Here are the most probable culprits:
-
Cannizzaro Reaction (under basic conditions): If your reaction is performed under strong basic conditions (e.g., concentrated NaOH or KOH), this compound, which lacks α-hydrogens, can undergo a disproportionation reaction known as the Cannizzaro reaction.[2][3][4][5] In this process, one molecule of the aldehyde is reduced to the corresponding alcohol (2-(hydroxymethyl)isonicotinonitrile), and another is oxidized to the carboxylic acid (isonicotinic acid, after potential hydrolysis of the nitrile).
-
Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis, especially under harsh acidic or basic conditions, to form a carboxylic acid or an amide intermediate.[6][7] This side reaction can be particularly problematic if your desired transformation requires prolonged heating in aqueous acidic or basic media.
-
Oxidation of the Aldehyde: Aldehydes are easily oxidized to carboxylic acids. If your reaction conditions are not strictly anaerobic, or if you are using reagents that can act as oxidants, you may be converting your starting material into isonicotinic acid.
Troubleshooting Guide 1: Preventing Decomposition in Basic and Acidic Media
| Problem | Potential Cause | Recommended Solution | Explanation of Causality |
| Reaction mixture darkens, formation of alcohol and carboxylic acid byproducts. | Cannizzaro Reaction | Use a milder, non-nucleophilic organic base (e.g., triethylamine, DBU). If a strong base is unavoidable, use it at low temperatures and for the shortest possible time. | Milder bases are not strong enough to initiate the hydride transfer required for the Cannizzaro reaction.[2][8] |
| Formation of isonicotinic acid or isonicotinamide. | Nitrile Hydrolysis | If possible, perform the reaction in an anhydrous organic solvent. If aqueous conditions are necessary, maintain a neutral or slightly acidic pH and keep reaction times to a minimum. | The hydrolysis of nitriles is catalyzed by both acid and base.[7] By avoiding harsh pH conditions, you can significantly slow down this degradation pathway. |
| Formation of isonicotinic acid. | Aldehyde Oxidation | Degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled or high-purity solvents to minimize impurities that could act as oxidants. | Oxygen from the air can readily oxidize aldehydes. An inert atmosphere prevents this unwanted side reaction. |
FAQ 2: I am attempting a Wittig reaction, but I am getting a complex mixture of products and low yield of the desired alkene. What could be the issue?
The Wittig reaction, while powerful for alkene synthesis, can be sensitive to the nature of the aldehyde and the ylide.
-
Side Reactions of the Ylide: The phosphonium ylide is a strong base and can potentially react with other functional groups in your molecule or induce side reactions like the Cannizzaro reaction if conditions are not carefully controlled.[9][10]
-
Steric Hindrance: While this compound is not exceptionally bulky, steric hindrance can still play a role, especially with bulky ylides, leading to slower reaction rates and allowing more time for decomposition.
Troubleshooting Guide 2: Optimizing the Wittig Reaction
| Problem | Potential Cause | Recommended Solution | Explanation of Causality |
| Low yield of alkene, formation of byproducts. | Ylide-induced side reactions. | Use stabilized ylides when possible. Add the ylide slowly to the aldehyde at a low temperature. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. | Stabilized ylides are less basic and more selective.[1] The HWE reaction uses phosphonate carbanions, which are generally less basic than phosphonium ylides. |
| Slow or incomplete reaction. | Steric hindrance or low reactivity. | Use a more reactive, non-stabilized ylide if stereoselectivity is not a major concern. Increase the reaction temperature cautiously after the initial addition. | Non-stabilized ylides are more reactive and can overcome moderate steric hindrance.[9] |
FAQ 3: My Knoevenagel condensation is not proceeding as expected. What factors should I consider?
The Knoevenagel condensation is a versatile C-C bond-forming reaction, but its success hinges on the appropriate choice of base and reaction conditions.
-
Inappropriate Base: Using a strong base can lead to self-condensation of the active methylene compound or promote the Cannizzaro reaction of the aldehyde.[11]
-
Reversibility: The initial nucleophilic addition step can be reversible.[12]
Troubleshooting Guide 3: Fine-Tuning the Knoevenagel Condensation
| Problem | Potential Cause | Recommended Solution | Explanation of Causality |
| Low yield and side product formation. | Incorrect base selection. | Use a weak amine base as a catalyst, such as piperidine or pyridine. The Doebner modification, using pyridine as both catalyst and solvent, is often effective.[11][12] | Weak bases are sufficient to deprotonate the active methylene compound without causing unwanted side reactions with the aldehyde.[11] |
| Reaction does not go to completion. | Reversible addition. | Use a Dean-Stark apparatus to remove the water formed during the condensation, thus driving the equilibrium towards the product. | Le Chatelier's principle dictates that removing a product (water) will shift the reaction equilibrium to favor the formation of more products. |
FAQ 4: I am trying to perform a reductive amination and observing the formation of an alcohol byproduct. Why is this happening?
Reductive amination involves the formation of an imine intermediate followed by its reduction. The formation of an alcohol suggests that the reducing agent is reacting directly with the aldehyde before the imine can form.
-
Premature Reduction: Some reducing agents can reduce aldehydes faster than they reduce the in-situ formed imine.
Troubleshooting Guide 4: Successful Reductive Amination
| Problem | Potential Cause | Recommended Solution | Explanation of Causality |
| Formation of 2-(hydroxymethyl)isonicotinonitrile. | Direct reduction of the aldehyde. | Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions.[13][14] | These specialized reducing agents are less reactive towards the protonated aldehyde and preferentially reduce the more electrophilic iminium ion intermediate. |
Experimental Protocols: Best Practices
General Handling and Storage Protocol
-
Storage: Store this compound at 2-8°C under an inert atmosphere (Argon or Nitrogen).[1]
-
Handling: Handle the compound in a well-ventilated fume hood. Minimize exposure to air and moisture. Use fresh, anhydrous solvents for reactions.
-
Purification: If necessary, purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel. It is crucial to use pure solvents and perform the purification quickly to minimize decomposition on the stationary phase.
Visualization of Decomposition Pathways
The following diagrams illustrate the key potential decomposition pathways for this compound.
Caption: Major decomposition routes for this compound.
Logical Workflow for Troubleshooting
This workflow provides a systematic approach to diagnosing and solving issues during reactions involving this compound.
Caption: A step-by-step troubleshooting guide.
References
- Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Annalen der Chemie und Pharmacie, 88(1), 129–130. [Link]
- ChemTalk. (2023). Cannizzaro Reaction. [Link]
- Pharma Guideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
- Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]
- Wikipedia. (n.d.). Cannizzaro reaction. [Link]
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Chemistry LibreTexts. (2021). Hydrolysis of Esters. [Link]
- Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
- chemeurope.com. (n.d.). Wittig reaction. [Link]
- Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. [Link]
- Chem 263 Lecture Notes. (2010). Wittig Reaction (continued). [Link]
- BYJU'S. (2020). Nucleophilic Addition reactions. [Link]
- Chemistry LibreTexts. (2023). Nucleophilic Addition Reactions. [Link]
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig_reaction [chemeurope.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Formylisonicotinonitrile
Welcome to the technical support center for the synthesis of 2-Formylisonicotinonitrile (2-FIN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this critical pharmaceutical intermediate. As a key building block in the synthesis of various therapeutic agents, a robust and scalable route to 2-FIN is paramount.[1][2][3] This resource consolidates field-proven insights and literature-based knowledge to address the specific challenges of this synthesis.
Overview of the Primary Synthetic Route: Oxidation of 2-Methylisonicotinonitrile
The most prevalent and industrially relevant method for the synthesis of this compound is the oxidation of the readily available starting material, 2-methylisonicotinonitrile. While several oxidizing agents can theoretically achieve this transformation, selenium dioxide (SeO₂) has historically been a common choice for this class of reaction.[4]
This guide will primarily focus on the challenges and troubleshooting associated with the SeO₂-mediated oxidation, as it presents unique difficulties during scale-up. We will also address common questions regarding alternative oxidation methodologies.
Section 1: Troubleshooting Guide for SeO₂-Mediated Oxidation
The oxidation of 2-methylisonicotinonitrile using selenium dioxide is an effective transformation, but not without its challenges, particularly when moving from bench-scale to pilot or production scale.
Problem 1: Incomplete Conversion or Stalled Reaction
Q1: My reaction is showing a significant amount of unreacted 2-methylisonicotinonitrile even after extended reaction times. What are the potential causes and how can I resolve this?
A1: Incomplete conversion is a frequent issue in scale-up operations. Several factors can contribute to this:
-
Insufficient Reagent Stoichiometry: On a larger scale, ensuring a homogenous mixture and effective concentration of the oxidant is crucial. While stoichiometric amounts of SeO₂ are often used, localized depletion can occur in large reactors.
-
Solution: Ensure efficient stirring and consider a slight excess of SeO₂ (e.g., 1.1-1.2 equivalents). However, be mindful that a large excess can lead to over-oxidation and purification challenges.
-
-
Reaction Temperature: The oxidation of methylpyridines with SeO₂ is temperature-dependent.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by in-process controls (IPC) such as HPLC or GC. Be cautious of rapid temperature escalation, which can lead to runaway reactions and increased byproduct formation.
-
-
Solvent Choice and Purity: The choice of solvent can significantly impact the reaction rate. Anhydrous conditions are often preferred.
Problem 2: Formation of Impurities and Byproducts
Q2: My crude product contains several impurities, with one major byproduct being the corresponding carboxylic acid. How can I minimize byproduct formation?
A2: The primary byproduct of concern is the over-oxidation of the desired aldehyde to 2-cyano-4-pyridinecarboxylic acid.
-
Mechanism of Over-oxidation: The aldehyde product can be further oxidized by SeO₂ to the carboxylic acid, especially at elevated temperatures and with prolonged reaction times.
-
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction progress and quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Alternative Oxidants: For sensitive substrates or when over-oxidation is a persistent issue, consider alternative, milder oxidizing agents. (See Section 3).
-
Other Potential Byproducts:
-
Azoxy compounds: Formed from the condensation of nitroso intermediates.
-
Polymeric materials: Can arise from the self-condensation of the aldehyde product under harsh reaction conditions.
Troubleshooting Flowchart for Byproduct Formation
Caption: Troubleshooting Decision Tree for Byproduct Formation.
Problem 3: Difficult Purification and Removal of Selenium Byproducts
Q3: I am struggling to remove the red/black selenium byproducts from my reaction mixture, and my final product is contaminated with residual selenium.
A3: The removal of elemental selenium and other selenium-containing byproducts is a significant challenge in scale-up.
-
Filtration Issues: Elemental selenium often precipitates as a fine, amorphous solid that can clog filter beds.
-
Solution:
-
Cooling: Ensure the reaction mixture is cooled to room temperature or below to maximize the precipitation of selenium.
-
Filter Aid: Use a filter aid such as Celite® to improve filtration efficiency. A bed of Celite® should be prepared on the filter before filtration.
-
Solvent Washing: Wash the filter cake with a suitable solvent to recover any trapped product.
-
-
-
Residual Soluble Selenium: Some selenium species may remain in the filtrate.
-
Solution:
-
Aqueous Workup: An aqueous wash with a reducing agent like sodium bisulfite can help to precipitate any remaining soluble selenium species.
-
Activated Carbon Treatment: Treatment of the organic solution with activated carbon can help to adsorb residual selenium compounds.
-
-
-
Final Product Purification:
-
Crystallization: If the product is a solid, crystallization is an effective method for removing trace impurities. A mixed solvent system may be required to achieve good purity and yield.
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly on a large scale.[3][6][7][8][9]
-
Experimental Protocol: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and wash with a 10% aqueous sodium bisulfite solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the primary safety concerns when working with selenium dioxide on a large scale?
A4: Selenium dioxide is highly toxic and requires strict safety protocols.[1][5][10][11][12][13]
-
Toxicity: SeO₂ is toxic if inhaled, ingested, or through skin contact.[14] It can cause severe irritation to the respiratory tract and skin.
-
Handling: All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.[10][12][13]
-
Waste Disposal: Selenium-containing waste is considered hazardous and must be disposed of according to local regulations.[2][12][15][16][17] This includes contaminated solvents, filter cakes, and cleaning materials.
Q5: What is the thermal stability of this compound, and are there any concerns during distillation or drying?
Q6: Can this reaction be run catalytically with respect to selenium dioxide?
A6: Yes, it is possible to use a catalytic amount of SeO₂ in the presence of a co-oxidant like tert-butyl hydroperoxide. This approach can minimize the amount of selenium waste generated. However, the reaction conditions would need to be re-optimized, and the compatibility of the co-oxidant with the starting material and product must be considered.
Section 3: Alternative Oxidation Methods
While SeO₂ is a common reagent, its toxicity and purification challenges have led to the exploration of alternative oxidation methods.
Comparison of Oxidation Methods
| Oxidizing Agent/System | Advantages | Disadvantages on Scale-Up |
| **Selenium Dioxide (SeO₂) ** | Effective for methylpyridine oxidation. | Highly toxic, difficult removal of byproducts, hazardous waste.[1][5][10][11][12][13] |
| Pyridinium Chlorochromate (PCC) | Milder oxidant, often stops at the aldehyde. | Chromium-based reagent (toxic), can be acidic, work-up can be tedious. |
| Swern Oxidation | Mild conditions, high yields, avoids heavy metals. | Requires cryogenic temperatures (-78 °C), produces dimethyl sulfide (malodorous and toxic), requires careful control of reagent addition. |
Q7: I am considering using PCC for the oxidation. What are the main challenges I should anticipate on a larger scale?
A7: The primary challenges with PCC on a large scale are its toxicity as a chromium (VI) compound and the work-up. The formation of a tar-like chromium byproduct can complicate filtration and product isolation. Furthermore, PCC is acidic and may not be suitable for acid-sensitive substrates.
Q8: Swern oxidation seems like a "greener" alternative. What are the practical difficulties in scaling up this reaction?
A8: The main hurdle for scaling up the Swern oxidation is the requirement for very low temperatures (-78 °C), which can be difficult and expensive to maintain in large reactors. The reaction also generates dimethyl sulfide, which has an extremely unpleasant and pervasive odor and is toxic, necessitating a robust off-gas scrubbing system. Careful control of the addition of reagents is also critical to avoid side reactions.
Workflow for Selecting an Alternative Oxidation Method
Caption: Decision workflow for selecting an alternative oxidation method.
References
- EHS, Auburn University. Pharmaceutical Waste Management.
- Stericycle. (2021). Navigating the Complexities of Managing Pharmaceutical Waste.
- Fisher Scientific. (2021).
- ChemicalBook. (2023).
- SD Fine-Chem.
- Loba Chemie. Safety Data Sheet: SELENIUM DIOXIDE (SUBLIMED) EXTRA PURE.
- Nexchem Ltd. (2023).
- Szczepankiewicz, W., & Polaczek, J. (1987). Oxidation of methylpyridines with some argentous compounds. Acta Chimica Hungarica, 124(3), 435-440.
- ChemicalBook. (2023). Selenium dioxide.
- ChemicalBook. 2-CYANOPYRIDINE-4-CARBOXALDEHYDE.
- Młochowski, J., & Kloc, K. (2009). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Current Organic Chemistry, 13(1), 40-60.
- Duesel, B. F., & Yonkers, N. Y. (1966). U.S. Patent No. 3,274,206. Washington, DC: U.S.
- Sigma-Aldrich. This compound.
- Manufacturing Chemist. (2025). Managing waste in the pharmaceutical manufacturing industry.
- National Oceanic and Atmospheric Administration. CAMEO Chemicals: SELENIUM DIOXIDE.
- Slegel, P., et al. (2001). Large scale purification of B-type fumonisins using centrifugal partition chromatography (CPC). Mycotoxin Research, 17(1), 95-101.
- Papadaki, M., et al. (2001). 2-Methylpyridine N-oxidation runaway studies. Journal of Loss Prevention in the Process Industries, 14(5), 395-401.
- Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.
- The SP Group. (2023). A Guide to Managing Environmental Hazards Within Pharmaceutical Manufacturing.
- National Oceanic and Atmospheric Administr
- Knauer.
- Młochowski, J., & Kloc, K. (2009). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 14(10), 4171-4224.
- Wang, Z., et al. (2019). Using SeO2 as a selenium source to make RSe-substituted aniline and imidazo[1,2-a]pyridine derivatives. Organic Chemistry Frontiers, 6(18), 3329-3333.
- Coxon, J. M., et al. (1977). (-)-Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. Organic Syntheses, 57, 88.
- Raja, R., et al. (2007). Liquid phase oxidation of 2-methyl pyridine to 2-pyridinecarboxylic acid over cobalt-doped SBA-3.
- Sembaev, D. K., et al. (2015). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts.
- O'Brien, P. J. (1988). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide. Chemico-biological interactions, 68(1-2), 1-13.
- Sabitha, G., et al. (2003). Aromatization of 1,4-dihydropyridines with selenium dioxide. Tetrahedron Letters, 44(34), 6497-6498.
- Gilson. Sample Purification Solutions for Gilson Lab Instruments.
- Lindsey, J. S., & Taniguchi, M. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858.
- Gorchs, O., et al. (1996). Perfusion chromatography for very rapid purification of class I and II MHC proteins. Journal of immunological methods, 197(1-2), 151-158.
- PeptiStar Inc.
- Orlińska, B., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides.
- Grishchuk, A. A., et al. (2018). Thermal Decomposition of 2,2′-Azoisobutyronitrile in the Radical Copolymerisation.
- Barstis, T. L. O., et al. (2018). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 122(31), 6341-6355.
- Szabó-Révész, P., et al. (1997). Thermal Decomposition of 2,2′-Azoisobutyronitrile. The Rate of Initiation in the Polymerisation of Acrylonitrile in N,N-Dimethylformamide. Angewandte Makromolekulare Chemie, 248(1), 1-12.
- Ghomi, M., et al. (2023). Unraveling the thermal decomposition and chemical ionization of methionine using ion mobility spectrometry and computational chemistry. Scientific Reports, 13(1), 16189.
Sources
- 1. SELENIUM DIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. A Guide to Managing Environmental Hazards Within Pharmaceutical Manufacturing - The SP Group [the-spgroup.com]
- 3. lcms.cz [lcms.cz]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Large scale purification of B-type fumonisins using centrifugal partition chromatography (CPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gb.gilson.com [gb.gilson.com]
- 8. Perfusion chromatography for very rapid purification of class I and II MHC proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous Chromatography Purification Method | PeptiStar Inc., [peptistar.com]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 15. ba.auburn.edu [ba.auburn.edu]
- 16. stericycle.com [stericycle.com]
- 17. Managing waste in the pharmaceutical manufacturing industry [manufacturingchemist.com]
managing air and moisture sensitivity of 2-Formylisonicotinonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Instability of 2-Formylisonicotinonitrile
This compound is a bifunctional molecule containing a reactive aldehyde group, a pyridine ring, and a nitrile moiety. Its utility in synthesis is matched by its sensitivity to atmospheric conditions, primarily oxygen and water. Proper handling is not merely a suggestion but a critical component of experimental success.
The principal vulnerabilities of the molecule are the aldehyde group, which is susceptible to oxidation, and the nitrile group, which can undergo hydrolysis. The pyridine nitrogen can also be oxidized. These potential degradation pathways are outlined below.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively documented in publicly available literature, we can predict the likely degradation pathways based on the known reactivity of its functional groups.
-
Oxidation of the Aldehyde: Aromatic aldehydes are prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This reaction converts the formyl group into a carboxylic acid.[1]
-
Hydrolysis of the Aldehyde (Hydrate Formation): In the presence of water, the aldehyde can reversibly form a geminal diol (hydrate). While this hydrate is typically unstable and exists in equilibrium with the aldehyde, its formation can influence the compound's reactivity and spectroscopic profile.[2][3]
-
Hydrolysis of the Nitrile: The nitrile group can undergo hydrolysis to form either an amide or a carboxylic acid. This process is typically slower than aldehyde oxidation but can be significant over long-term storage in a non-anhydrous environment.
-
Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to a pyridine N-oxide.[4]
The following diagram illustrates these potential degradation routes:
Caption: Potential degradation pathways of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. The container should be tightly sealed to prevent the ingress of air and moisture. For long-term storage, consider sealing the container with paraffin film and placing it inside a desiccator within the refrigerator.
Q2: I received this compound as a solid. How should I handle it?
A2: All handling of the solid should be performed in a glove box or glove bag under an inert atmosphere. If a glove box is unavailable, work quickly and minimize the compound's exposure to the ambient atmosphere. Use pre-dried glassware and solvents to prevent hydrolysis.
Q3: Can I prepare a stock solution of this compound?
A3: Stock solutions can be prepared, but they should be made using anhydrous solvents and stored under an inert atmosphere. We recommend preparing fresh solutions for each experiment for the most reliable results. If storing a solution, use a vial with a septum cap to allow for withdrawal of the solution via a syringe without exposing the headspace to air.
Q4: What are the visual signs of degradation?
A4: Pure this compound is typically a white to off-white solid. Discoloration (e.g., yellowing or browning) can be an indicator of degradation. Changes in physical form, such as clumping or the appearance of a viscous liquid, may also suggest decomposition.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides a logical approach to troubleshooting.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no yield in a reaction | 1. Degradation of the starting material. 2. Incomplete reaction due to inactive reagent. | 1. Verify Starting Material Integrity: Analyze a small sample of your this compound by ¹H NMR or LC-MS. Look for peaks corresponding to potential degradation products (see Section 3.1). 2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the compound. 3. Optimize Reaction Conditions: Ensure all solvents and reagents are anhydrous and the reaction is run under a strict inert atmosphere. |
| Unexpected peaks in ¹H NMR spectrum | 1. Presence of the gem-diol hydrate. 2. Oxidation to the carboxylic acid. 3. Hydrolysis of the nitrile to the amide. | 1. Check for Hydrate: The gem-diol will have a different chemical shift for the aldehydic proton. The presence of this peak may vary depending on the solvent and water content. 2. Identify Carboxylic Acid: The aldehydic proton peak (around 10 ppm) will be absent, and a broad peak for the carboxylic acid proton may appear further downfield. 3. Look for Amide Protons: The appearance of new, broad peaks in the amide region (typically 7-8.5 ppm) could indicate nitrile hydrolysis. |
| Unexpected masses in LC-MS analysis | 1. Oxidation of the aldehyde. 2. Formation of the N-oxide. 3. Hydrolysis of the nitrile. | 1. Calculate Expected Masses: Determine the theoretical m/z values for the potential degradation products outlined in Section 1.1. 2. Compare with Data: Look for masses corresponding to [M+16] (oxidation) and [M+18] (hydrolysis) relative to the parent compound. |
Identifying Degradation Products by Mass Spectrometry
If you suspect degradation, mass spectrometry is a powerful tool for identifying the byproducts. The table below lists the expected molecular weights and exact masses for this compound and its primary potential degradation products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (Exact Mass) |
| This compound | C₇H₄N₂O | 132.12 | 133.0448 |
| 2-Carboxyisonicotinonitrile | C₇H₄N₂O₂ | 148.12 | 149.0397 |
| 2-Formylisonicotinamide | C₇H₆N₂O₂ | 150.14 | 151.0553 |
| This compound-N-oxide | C₇H₄N₂O₂ | 148.12 | 149.0397 |
Section 4: Experimental Protocols
To ensure the highest chance of success in your reactions, it is imperative to employ rigorous anhydrous and anaerobic techniques.
Protocol for Handling and Dispensing this compound
This protocol outlines the recommended procedure for handling the solid reagent and preparing a solution for reaction.
Caption: Workflow for handling this compound.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at a temperature above 120°C for at least 4 hours (overnight is recommended) to remove any adsorbed water.
-
Cooling: Cool the hot glassware in a desiccator under vacuum or in the presence of a desiccant.
-
Inert Atmosphere Transfer: Transfer the cooled glassware and the sealed container of this compound into a glove box or glove bag with a positive pressure of an inert gas (argon or nitrogen).
-
Equilibration: Allow the reagent container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation of moisture onto the cold solid.
-
Weighing: Quickly weigh the desired amount of the solid into the reaction flask. Minimize the time the stock bottle is open.
-
Sealing: Immediately seal the flask with a rubber septum.
-
Solvent Addition: Remove the sealed flask from the glove box. Add anhydrous solvent using a syringe that has been purged with inert gas.
-
Inert Gas Purge: Puncture the septum with a needle connected to a source of inert gas and another needle to act as an outlet. Gently bubble the inert gas through the solution for several minutes to ensure the headspace is free of air.
By adhering to these protocols and being mindful of the potential degradation pathways, researchers can effectively manage the air and moisture sensitivity of this compound, leading to more consistent and reliable experimental outcomes.
References
- Britannica.
- Chemistry Steps.
- Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
- ResearchGate.
Sources
Technical Support Center: Workup & Purification of Reactions Involving 2-Formylisonicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Formylisonicotinonitrile. This versatile pyridine-based building block is instrumental in synthesizing a wide array of heterocyclic compounds. However, its unique chemical functionalities—a basic pyridine ring, a reactive aldehyde, and a nitrile group—present specific challenges during post-reaction workup and purification.
This guide provides in-depth, field-proven insights in a practical question-and-answer format. Our goal is to move beyond simple step-by-step instructions and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Frequently Asked Questions (FAQs) on Core Workup Procedures
This section addresses the most common questions and issues encountered during the initial stages of isolating a product from a reaction mixture containing this compound or its derivatives.
Q1: My reaction is complete. What is my immediate first step, and how do I choose the right quenching agent?
A1: The first step is to quench the reaction to stop it from proceeding further and to neutralize any reactive reagents. The choice of quenching agent is dictated by the reaction conditions.
-
For reactions involving organometallics (e.g., Grignard, organolithiums): Quench at a low temperature (typically 0 °C or below) by slowly adding a proton source. Saturated aqueous ammonium chloride (NH₄Cl) is often preferred over water or dilute acid because it is less aggressive and minimizes side reactions, providing a pH-buffered environment around pH 8-9.
-
For reactions run under strong acidic or basic conditions: The primary goal is neutralization. Add a weak acid (e.g., acetic acid) or a weak base (e.g., saturated aqueous sodium bicarbonate, NaHCO₃) slowly at 0 °C. This controlled neutralization prevents rapid temperature increases and potential degradation of your target molecule.
-
For reductions using hydrides (e.g., NaBH₄): These are often quenched by the slow addition of water or acetone to consume excess hydride, followed by acidification if necessary to break up borate complexes.
The Causality: The principle here is controlled deactivation. Rapid or highly exothermic quenching can lead to the formation of complex side products or degrade your desired compound. A slow, temperature-controlled quench is paramount for achieving a clean crude product.
Q2: My product contains the pyridine moiety from the starting material. How do I design an effective liquid-liquid extraction strategy?
A2: The basic nitrogen atom on the pyridine ring is the most important factor to consider. Its pKa will determine the pH at which it becomes protonated and water-soluble. Your strategy must exploit the difference in basicity between your product, starting materials, and any pyridine-based reagents or solvents.
-
Initial Extraction: After quenching, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water.
-
Acidic Wash: To remove more basic impurities (including unreacted this compound or pyridine used as a solvent), wash the organic layer with a dilute acid. A 1-5% aqueous HCl solution is standard.[1] This protonates the basic nitrogen atoms, forming water-soluble pyridinium salts that partition into the aqueous layer.[2]
-
Expert Tip: If your product is acid-sensitive, consider using a milder acidic wash, such as 5-10% aqueous citric acid or saturated ammonium chloride.[2]
-
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to remove bulk water from the organic layer and aids in breaking any minor emulsions that may have formed.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Q3: I'm seeing a persistent emulsion during my aqueous washes. What are the best methods to break it?
A3: Emulsions are common when working with polar, amphiphilic molecules. They are stabilized by compounds that reduce the interfacial tension between the organic and aqueous layers.
-
Add Brine: The most effective first step is to add a significant amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often destabilizes the emulsion, causing the layers to separate.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel to minimize emulsion formation.[2]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Patience and Time: Allowing the separatory funnel to stand undisturbed for an extended period (15-60 minutes) can allow the layers to separate on their own.
Q4: My product seems to be partitioning into the aqueous layer during extraction. Why is this happening and how can I recover it?
A4: This typically occurs for one of two reasons: your product is highly polar, or it has become charged (protonated) and thus water-soluble.
-
Check the pH: If your last wash was acidic, your product's pyridine nitrogen may be protonated. To recover it, basify the aqueous layer carefully with a base like NaHCO₃ or dilute NaOH until it is neutral or slightly basic (pH ~8-9). Then, re-extract with an organic solvent like Dichloromethane (DCM), which is effective for many polar compounds.[2]
-
"Salting Out": If the product is simply very polar, you can decrease its solubility in the aqueous phase by saturating the aqueous layer with NaCl before re-extracting. This "salting out" effect drives the organic compound into the organic layer.
-
Use a More Polar Solvent: If you are using a non-polar solvent like hexanes or ether, switch to a more polar extraction solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Part 2: Advanced Troubleshooting Guide
This section tackles more complex purification challenges that arise after the initial workup.
Q1: My product "oiled out" during crystallization instead of forming solid crystals. What causes this and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[3] This is often due to the solution being supersaturated at too high a temperature or the presence of impurities that depress the melting point.
-
Solution 1: Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the "good" or more solubilizing solvent.[3][4] This keeps the compound in solution longer, allowing it to cool to a temperature below its melting point before saturation is reached.
-
Solution 2: Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[3] After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you move it to an ice bath.
-
Solution 3: Change the Solvent System: If the problem persists, your chosen solvent may be unsuitable. The boiling point of the solvent might be too high relative to the solute's melting point.[3] Experiment with different solvent systems. Toluene and ethanol are often effective for pyridine-containing molecules.[5]
Q2: I've isolated my crude product, but it refuses to crystallize from any solvent I try. What are my options?
A2: Failure to crystallize is usually due to high impurity levels or the inherent properties of the molecule.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled, saturated solution. This provides a template for crystal formation.[4]
-
-
Increase Concentration: Your solution may simply be too dilute. Carefully evaporate some of the solvent using a stream of nitrogen or by gentle heating and then allow it to cool again.[3][4]
-
Try a Different Method:
-
Solvent Layering: Dissolve your compound in a small amount of a "good" solvent (e.g., DCM). Carefully layer a "poor," miscible solvent in which the compound is insoluble (e.g., hexanes) on top.[6][7] Slow diffusion at the interface will gently bring the compound out of solution, often yielding high-quality crystals.
-
Vapor Diffusion: Place your dissolved compound in a small open vial, and then place this vial inside a larger sealed jar containing a "poor" solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
-
Re-purify the Crude: If all else fails, the crude product is likely too impure. Consider performing column chromatography to obtain a purer sample, which can then be crystallized.[7]
Q3: My final product is clean by NMR, but it has a persistent yellow or brown color. What is the likely cause?
A3: Color can arise from highly conjugated impurities that are present in amounts too small to be detected by standard NMR.
-
Charcoal Treatment: Activated charcoal can often remove colored impurities. Add a very small amount of activated charcoal to the hot solution of your compound before the crystallization step. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[4] Caution: Charcoal can also adsorb your product, so use it sparingly.
-
Oxidized Species: Aldehydes can be sensitive to air oxidation, forming carboxylic acid impurities or other colored degradation products. Ensure your workup and storage are performed under an inert atmosphere (Nitrogen or Argon) if your product is particularly sensitive.
Part 3: Standardized Experimental Protocols
These protocols provide a validated, step-by-step framework for common procedures.
Protocol 1: General Aqueous Workup for a Neutral/Basic Product
-
Quench & Dilute: Cool the reaction vessel to 0 °C in an ice bath. Slowly add the appropriate quenching agent (e.g., 50 mL of saturated aq. NH₄Cl).
-
Solvent Addition: Add the primary extraction solvent (e.g., 100 mL of Ethyl Acetate) and 50 mL of deionized water. Stir for 5 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Acidic Wash (Impurity Removal): Add 50 mL of 1 M HCl to the separatory funnel. Stopper and invert the funnel gently 3-4 times to mix. Vent frequently. Drain the aqueous layer.
-
Self-Validation: Check the pH of the aqueous layer to ensure it is acidic.
-
-
Neutralizing Wash: Add 50 mL of saturated aq. NaHCO₃. Mix gently until CO₂ evolution ceases. Drain the aqueous layer.
-
Self-Validation: The cessation of bubbling confirms that the organic layer is free of acid.
-
-
Brine Wash: Add 50 mL of saturated aq. NaCl. Mix and drain the aqueous layer. This step removes residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.
-
Concentration: Filter the dried solution to remove the Na₂SO₄ and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.
-
Hot Filtration (If Necessary): If there are insoluble impurities (or if you used charcoal), perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. An ideal crystallization shows initial crystal growth after 5-10 minutes.[4]
-
Cooling in Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Part 4: Data and Workflow Visualizations
Table 1: Recommended Aqueous Wash Solutions
| Wash Solution | Concentration | Purpose | When to Use |
| Hydrochloric Acid | 1-5% (or 1M) | Removes basic impurities (e.g., pyridine, amines). | When the desired product is stable to acid and less basic than the impurities. |
| Citric Acid | 5-10% | Milder alternative to HCl for removing bases. | When the desired product is sensitive to strong mineral acids. |
| Sodium Bicarbonate | Saturated | Neutralizes acidic impurities and quenches acid. | Always use after an acidic wash. |
| Ammonium Chloride | Saturated | Mildly acidic wash (pH ~8-9); quenches organometallics. | For acid-sensitive products or as a gentle quenching agent. |
| Sodium Chloride (Brine) | Saturated | Removes bulk water from the organic layer; breaks emulsions. | As the final aqueous wash before drying. |
Diagram 1: General Workup Decision Workflow
Caption: Decision flowchart for a standard aqueous workup procedure.
Diagram 2: Troubleshooting Crystallization
Sources
Catalyst Selection for Reactions with 2-Formylisonicotinonitrile: A Technical Support Guide
Introduction to 2-Formylisonicotinonitrile
This compound is a versatile bifunctional molecule featuring a pyridine ring, a nitrile group, and an aldehyde. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and the pyridine ring activates the aldehyde group, influencing the choice of catalysts for various chemical transformations. This guide provides detailed insights into selecting the appropriate catalysts for two common reactions involving this compound: reductive amination and Knoevenagel condensation. It also offers troubleshooting advice for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary reaction types involving this compound and their typical catalysts?
This compound readily undergoes reactions typical of aldehydes. The two most common and synthetically useful transformations are:
-
Reductive Amination: This reaction converts the formyl group into an amine. It is a cornerstone for introducing nitrogen-containing substituents. Common catalysts include metal hydrides like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel.[1][2]
-
Knoevenagel Condensation: This is a carbon-carbon bond-forming reaction where the aldehyde reacts with a compound containing an active methylene group. The reaction is typically catalyzed by weak bases such as primary, secondary, or tertiary amines (e.g., piperidine, pyridine), or Lewis acids.[3][4]
Q2: How do the electronic features of this compound impact catalyst selection?
The pyridine ring and the nitrile group are both electron-withdrawing. This has two major consequences for reactivity:
-
Increased Electrophilicity of the Aldehyde: The aldehyde carbon is more electron-deficient and therefore more susceptible to nucleophilic attack. This can sometimes allow for the use of milder catalysts compared to less activated aldehydes.
-
Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring can act as a Lewis base and may coordinate to and deactivate Lewis acidic catalysts. This needs to be considered when selecting metal-based catalysts.
Q3: What key factors should I consider when choosing a catalyst?
The selection of an optimal catalyst is a multifactorial decision. Key considerations include:
-
Reaction Type: The intended transformation (e.g., reduction vs. C-C bond formation) is the primary determinant.
-
Substrate Scope and Functional Group Tolerance: The catalyst should be compatible with other functional groups in your starting materials. For instance, sodium borohydride can also reduce ketones, which might be a desired or undesired side reaction.
-
Desired Selectivity: In cases of multiple reactive sites, a catalyst that selectively targets the desired group is crucial. For example, NaBH₃CN is often preferred for reductive aminations as it is less likely to reduce the aldehyde before imine formation.[5]
-
Reaction Conditions: Factors such as temperature, pressure, and solvent can influence catalyst activity and stability. Some catalysts may require anhydrous conditions, while others tolerate protic solvents.
-
Safety and Handling: Some catalysts, like Raney nickel, are pyrophoric and require special handling procedures.[6][7] Always consult the Safety Data Sheet (SDS) before using a new catalyst.
-
Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst can be significant factors.
Q4: What are the essential safety precautions when handling catalysts for these reactions?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and gloves.[7][8] For pyrophoric materials, specialized gloves may be necessary.
-
Inert Atmosphere: Many catalysts, especially hydrogenation catalysts and some metal hydrides, are air- or moisture-sensitive.[9] Handling them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is often required.
-
Quenching and Waste Disposal: Used catalysts, particularly hydrogenation catalysts, can be pyrophoric.[10][11] They should be carefully quenched (e.g., by wetting with water) and disposed of in designated waste containers.[12]
-
Review of Safety Data Sheets (SDS): Before any new procedure, thoroughly review the SDS for all reagents and catalysts to understand their specific hazards and handling requirements.
Section 2: Troubleshooting Guides for Specific Reactions
Reductive Amination
Reductive amination is a robust method for synthesizing amines from carbonyl compounds.[1] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced.[13][14]
Problem 1: Low or No Conversion of this compound
-
Possible Cause A: Inactive Catalyst or Reducing Agent
-
Troubleshooting:
-
Verify the age and storage conditions of your reducing agent. Borohydrides can decompose over time, especially if not stored properly.
-
If using a catalytic hydrogenation approach, ensure the catalyst has not been poisoned. Common poisons include sulfur-containing compounds and strong coordinating ligands.
-
Consider trying a different, more reactive reducing agent. For example, if NaBH₃CN is ineffective, NaBH(OAc)₃ might be a suitable alternative.[5]
-
-
-
Possible Cause B: Inefficient Imine Formation
-
Troubleshooting:
-
The formation of the imine is often the rate-limiting step and is pH-dependent. The reaction is typically best carried out under mildly acidic conditions (pH 4-6) to facilitate the dehydration step.[15] Consider adding a catalytic amount of a weak acid like acetic acid.
-
If the reaction is performed in a protic solvent like methanol, ensure it is sufficiently dry, as excess water can hinder imine formation.[16]
-
For sterically hindered amines, pre-forming the imine by heating the aldehyde and amine together before adding the reducing agent can improve yields.[17]
-
-
-
Possible Cause C: Unfavorable Reaction Conditions
-
Troubleshooting:
-
Some reductive aminations benefit from gentle heating. Try running the reaction at a slightly elevated temperature (e.g., 40-50 °C).
-
Ensure adequate mixing, especially if the reducing agent is not fully soluble.
-
Solvent choice can be critical. While methanol and dichloroethane are common, exploring other solvents may be beneficial.[18]
-
-
Problem 2: Formation of Side Products
-
Possible Cause A: Reduction of the Aldehyde Before Imine Formation
-
Troubleshooting:
-
This is common with strong reducing agents like NaBH₄. Switch to a milder reducing agent that is more selective for the iminium ion, such as NaBH₃CN or NaBH(OAc)₃.[19]
-
Perform the reaction in a two-step, one-pot fashion: allow the imine to form first, then add the reducing agent.
-
-
-
Possible Cause B: Over-alkylation of the Amine
-
Troubleshooting:
-
If starting with a primary amine, the secondary amine product can sometimes react further with the aldehyde. Using a slight excess of the primary amine can help to minimize this.
-
-
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a catalyst to form a new C=C bond.[4] The mechanism typically involves deprotonation of the active methylene compound, nucleophilic attack on the carbonyl, and subsequent dehydration.[20][21]
Problem 1: Slow or Incomplete Reaction
-
Possible Cause A: Insufficiently Basic Catalyst
-
Troubleshooting:
-
The catalyst must be basic enough to deprotonate the active methylene compound. If a weak amine like pyridine is ineffective, consider a stronger base like piperidine.[22]
-
For very weakly acidic methylene compounds, a stronger base like sodium ethoxide or potassium tert-butoxide might be necessary, but be mindful of potential side reactions.[20]
-
-
-
Possible Cause B: Poor Solubility
-
Possible Cause C: Reversibility of the Reaction
-
Troubleshooting:
-
The Knoevenagel condensation produces water, which can lead to the reverse reaction. Removing water as it is formed, for instance by using a Dean-Stark apparatus or adding molecular sieves, can drive the reaction to completion.[22]
-
-
Problem 2: Formation of Michael Addition Side Product
-
Possible Cause A: Catalyst is Too Basic
-
Troubleshooting:
-
A strong base can deprotonate a second equivalent of the active methylene compound, which can then act as a nucleophile in a Michael addition to the α,β-unsaturated product. Using a milder base can mitigate this.
-
Alternatively, Lewis acid catalysts can promote the Knoevenagel condensation without favoring the Michael addition.[24][25] Examples include ZnCl₂ and Mg(ClO₄)₂.[25][26]
-
-
Section 3: Experimental Protocols
Protocol 3.1: Reductive Amination of this compound with Benzylamine
-
To a solution of this compound (1.0 eq) in dichloroethane (0.2 M) is added benzylamine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.2 eq) is added in portions over 10 minutes.[18]
-
The reaction is stirred at room temperature for 6 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 3.2: Knoevenagel Condensation of this compound with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (0.5 M).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Section 4: Data Tables
Table 1: Common Catalysts and Conditions for Reductive Amination
| Catalyst/Reducing Agent | Typical Solvent(s) | Temperature | Key Considerations |
| NaBH(OAc)₃ | DCE, THF, EtOAc | Room Temp | Mild and selective; good for a wide range of substrates.[18][27] |
| NaBH₃CN | MeOH, DCE | Room Temp | Selective for iminium ions; toxic cyanide byproduct.[5] |
| NaBH₄ | MeOH, EtOH | 0 °C to Room Temp | Can reduce aldehydes/ketones directly; less selective.[28] |
| H₂/Pd-C | EtOH, EtOAc | Room Temp | "Green" option; requires hydrogenation equipment; catalyst can be pyrophoric.[2] |
| H₂/Raney Ni | EtOH, MeOH | Room Temp to 50°C | Active catalyst; pyrophoric and requires careful handling.[1] |
Table 2: Common Catalysts for Knoevenagel Condensation
| Catalyst | Catalyst Type | Typical Solvent(s) | Key Considerations |
| Piperidine | Weak Base | EtOH, Toluene | Very common and effective for many substrates.[4] |
| Pyridine | Weak Base | Toluene | Milder than piperidine; may require heating. |
| Triethylamine | Weak Base | CH₂Cl₂, Toluene | Common organic base. |
| L-Proline | Organocatalyst | EtOH, H₂O | "Green" and efficient catalyst.[29] |
| ZnCl₂ | Lewis Acid | CH₂Cl₂, THF | Can avoid Michael addition side reactions.[26] |
| Ionic Liquids | Lewis Acid/Solvent | Neat | Can act as both catalyst and solvent.[24] |
Section 5: Diagrams
Caption: Catalyst selection workflow for this compound.
Caption: Troubleshooting decision tree for a failed reductive amination.
References
- Chemistry Steps.
- Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]
- Purechemistry.
- Organic Chemistry Tutor.
- YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]
- YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]
- Wikipedia.
- Master Organic Chemistry.
- Wikipedia.
- ResearchGate.
- YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
- University of Nebraska-Lincoln. C3.
- Carnegie Mellon University. Pyrophoric Handling Procedure. [Link]
- Division of Research Safety.
- UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Solids. [Link]
- ResearchGate. Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a]. [Link]
- Reddit. Question about reductive amination reaction procedure : r/Chempros. [Link]
- Frontiers.
- ResearchGate.
- ACS Publications.
- ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]
- ResearchGate.
- ACS Chemical Health & Safety.
- Reddit.
- ResearchGate.
- Stanford Environmental Health & Safety.
- ResearchGate. Magnesium perchlorate as efficient Lewis acid for the Knoevenagel condensation between β-diketones and aldehydes | Request PDF. [Link]
- UW-Madison Chemistry.
- ACS GCI Pharmaceutical Roundtable.
- JOCPR.
- SOP.
- Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]
- J&K Scientific LLC.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Organic Chemistry Portal.
- ResearchGate. Knoevenagel condensation reactions of various aldehydes with... | Download Scientific Diagram. [Link]
- ResearchGate. Scheme 3. Knoevenagel condensation reactions between various aldehyde... [Link]
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
- ResearchGate. Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. [Link]
- Taylor & Francis Online. Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. cmu.edu [cmu.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. youtube.com [youtube.com]
- 16. echemi.com [echemi.com]
- 17. reddit.com [reddit.com]
- 18. rsc.org [rsc.org]
- 19. reddit.com [reddit.com]
- 20. purechemistry.org [purechemistry.org]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. jk-sci.com [jk-sci.com]
- 27. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
minimizing byproduct formation in 2-Formylisonicotinonitrile synthesis
Welcome to the technical support center for the synthesis of 2-formylisonicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis, with a focus on minimizing byproduct formation and ensuring the integrity of your final product.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the oxidation of 2-methylisonicotinonitrile. A prevalent and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[1][2][3] While effective, this method requires careful control of reaction conditions to minimize the formation of byproducts and ensure a high yield of the desired aldehyde.
This guide provides practical, experience-driven advice to help you anticipate and resolve common issues encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound and Significant Amount of Unreacted Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a significant spot/peak corresponding to 2-methylisonicotinonitrile.
-
Isolated yield of the desired product is lower than expected.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Oxidant | The stoichiometry of the reaction is crucial. An inadequate amount of SeO₂ will lead to incomplete conversion of the starting material. | Ensure you are using at least a stoichiometric equivalent of SeO₂. It is common to use a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion. |
| Low Reaction Temperature | The oxidation of the methyl group requires a certain activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. | The reaction is often performed in a high-boiling solvent like dioxane or toluene under reflux.[2] Ensure your reaction is reaching the appropriate temperature for the chosen solvent. |
| Poor SeO₂ Quality | Selenium dioxide can absorb moisture from the atmosphere. "Wet" SeO₂ can have reduced activity. | Use freshly opened or properly stored SeO₂. If in doubt, you can dry the SeO₂ in an oven before use (with appropriate safety precautions). |
| Short Reaction Time | Like any chemical reaction, this oxidation requires sufficient time for completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Continue heating until the starting material is consumed or no further conversion is observed. |
Problem 2: Presence of a Significant Acidic Byproduct
Symptoms:
-
NMR analysis shows a carboxylic acid proton signal.
-
The product has a lower-than-expected melting point.
-
Difficulty in purification due to a polar impurity.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Over-oxidation | The desired aldehyde can be further oxidized to the corresponding carboxylic acid (2-carboxyisonicotinonitrile) under the reaction conditions.[4][5] This is the most common byproduct. | 1. Control Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and stop it once the starting material is consumed. 2. Temperature Control: Excessively high temperatures can promote over-oxidation. Maintain a steady reflux without vigorous, uncontrolled heating. 3. Purification: The acidic byproduct can be removed during workup. Wash the organic layer with a mild base like a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while the desired aldehyde remains in the organic phase.[6] |
| Hydrolysis of the Nitrile Group | While less common under these conditions, harsh acidic or basic conditions during workup could potentially lead to hydrolysis of the nitrile to a carboxylic acid or amide. | Use mild conditions for workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.[7][8] |
Problem 3: Difficult Purification and Presence of Colored Impurities
Symptoms:
-
The crude product is a dark, oily residue.
-
The presence of a fine red/black precipitate.
-
Column chromatography yields multiple, poorly separated fractions.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Selenium Byproducts | The reduction of SeO₂ produces elemental selenium, which can appear as a red or black amorphous solid.[1] Soluble selenium compounds can also be present. | 1. Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® or another filter aid to remove the solid selenium. 2. Aqueous Wash: Some soluble selenium byproducts can be removed by washing the organic layer with water during the workup. |
| Product Instability | Aldehydes can be susceptible to decomposition or polymerization, especially at elevated temperatures or in the presence of impurities.[9][10][11] | 1. Mild Purification Conditions: Use flash column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). Avoid excessive heating during solvent removal.[12] 2. Proper Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Riley oxidation for this synthesis?
The Riley oxidation of a methyl group adjacent to an aromatic ring with SeO₂ is a well-established transformation. The mechanism involves an initial ene reaction, followed by a[4][5]-sigmatropic rearrangement to form an allylseleninic acid intermediate. This intermediate then undergoes further transformations, ultimately leading to the aldehyde and elemental selenium.[1]
Q2: Can I use other oxidizing agents besides SeO₂?
While SeO₂ is a common and effective reagent, other oxidizing agents have been used for the oxidation of methylpyridines. These can include potassium permanganate (KMnO₄) or manganese dioxide (MnO₂), often under acidic or basic conditions. However, these may require more rigorous optimization to achieve high selectivity for the aldehyde over the carboxylic acid. For laboratory-scale synthesis, SeO₂ often provides a more reliable route to the desired aldehyde.
Q3: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (2-methylisonicotinonitrile), the product (this compound), and the carboxylic acid byproduct. The product aldehyde is typically more polar than the starting material but less polar than the carboxylic acid. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions when working with selenium dioxide?
Selenium dioxide and its byproducts are toxic and should be handled with care.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Toxicity: Avoid inhalation of dust or fumes and prevent skin contact.
-
Waste Disposal: Dispose of selenium-containing waste according to your institution's hazardous waste guidelines.
Experimental Protocols and Visualizations
Protocol 1: Synthesis of this compound via Riley Oxidation
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylisonicotinonitrile (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as 1,4-dioxane. To this solution, add selenium dioxide (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with a small amount of the reaction solvent.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic solution with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Diagrams
Reaction Pathway and Byproduct Formation
Caption: Primary reaction pathway and the major over-oxidation byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020).
- Oxidising agent. (n.d.). Source Link
- The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012).
- Riley oxid
- Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? (2013).
- Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. (n.d.). Indian Academy of Sciences. [Link]
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library. [Link]
- 2-chloronicotinonitrile. (n.d.). Organic Syntheses. [Link]
- How to purify Nicotinic acid derivatives from the reaction mixture? (2017).
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). PubMed. [Link]
- IMPROVED PROCESS FOR THE PREPARATION OF 2-METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. (n.d.). HETEROCYCLES. [Link]
- Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). (2009). PubMed. [Link]
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024).
- How can I purify two different-substituted aromatic compounds? (2019).
- Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment. (n.d.). PubMed. [Link]
- Method for separating formic acid from reaction mixture. (n.d.).
- Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. (n.d.). MDPI. [Link]
Sources
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Formylisonicotinonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure
In the landscape of modern medicinal chemistry and materials science, pyridines substituted with electron-withdrawing groups are foundational scaffolds. Among these, formyl- and cyano-substituted pyridines represent a class of highly versatile intermediates. Their reactivity is not monolithic; the specific placement of the formyl (-CHO) and cyano (-CN) groups around the pyridine ring dictates the electronic landscape, profoundly influencing reaction pathways, rates, and the feasibility of synthetic transformations.
This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Formylisonicotinonitrile (2-formyl-4-cyanopyridine) and its key structural isomers. Different isomers, despite sharing the same molecular formula, exhibit distinct biological activities and chemical behaviors. Understanding these nuances is critical for rational drug design, catalyst development, and the synthesis of novel functional materials. We will dissect the electronic interplay of the substituents and the pyridine nitrogen, offering field-proven insights into their behavior in key chemical reactions, supported by established principles and experimental data.
Pillar 1: The Electronic Architecture and Its Impact on Reactivity
The reactivity of any substituted pyridine is fundamentally governed by the distribution of electron density within the aromatic ring. The pyridine nitrogen is inherently electron-withdrawing via an inductive effect, rendering the ring electron-deficient compared to benzene. This makes the pyridine ring generally less reactive towards electrophilic attack and more susceptible to nucleophilic attack.[1][2]
The introduction of two potent electron-withdrawing groups (EWGs)—the formyl and cyano groups—dramatically amplifies this effect. Both groups deactivate the ring towards electrophilic aromatic substitution (EAS) but strongly activate it for nucleophilic aromatic substitution (SNAr).[3] The true differentiation in reactivity among the isomers arises from the positions of these groups relative to the ring nitrogen and each other.
-
Inductive Effect (-I): Both -CHO and -CN groups pull electron density through the sigma bonds.
-
Mesomeric Effect (-M): Both groups withdraw electron density from the pi-system via resonance. This effect is most pronounced at the ortho and para positions relative to the substituent.
The combination of these effects creates highly electron-deficient (electrophilic) carbon centers, particularly at positions ortho and para to the EWGs and the ring nitrogen.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.
B. Reactions at the Aldehyde Functional Group
The formyl group is a key site for transformations. Its reactivity is dictated by the electrophilicity of the carbonyl carbon. [4]
-
Nucleophilic Addition: All isomers will undergo nucleophilic addition reactions such as Schiff base formation with amines, acetal formation with alcohols, and reduction with agents like NaBH₄. [4][5]The more electron-deficient the ring system, the more electrophilic the aldehyde carbon becomes, potentially increasing reaction rates.
-
In This compound , the aldehyde is directly attached to a ring position (ortho to N, meta to -CN) that is highly electron-poor. This should render the aldehyde highly reactive.
-
In 6-Formylnicotinonitrile , the aldehyde is similarly at a position ortho to the ring nitrogen, suggesting high reactivity.
-
In 5-Formylpicolinonitrile , the aldehyde is meta to the ring nitrogen but para to the C2-cyano group. The strong resonance-withdrawing effect of the para-cyano group would significantly increase the electrophilicity of the aldehyde.
-
-
Oxidation: Oxidation to the corresponding carboxylic acid can be achieved with standard reagents. The ease of oxidation is less sensitive to the electronic effects within the ring compared to nucleophilic attack.
Predicted Aldehyde Electrophilicity: 5-Formylpicolinonitrile > this compound ≈ 6-Formylnicotinonitrile
C. Reactions at the Nitrile Functional Group
The cyano group offers another handle for chemical modification. [6]
-
Hydrolysis: The nitrile can be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions. The reaction is initiated by nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile. Similar to the aldehyde, the electrophilicity of the nitrile carbon is enhanced by the electron-withdrawing nature of the ring.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
For all isomers, the strong electron-withdrawing environment facilitates these transformations. [7]For instance, studies on 2-cyanopyridine derivatives show that adding further electron-withdrawing groups to the ring enhances their reactivity towards nucleophiles like cysteine. [8][9]This principle applies directly to the formyl-substituted isomers.
Pillar 3: Experimental Protocols and Data
Table 1: Physicochemical Properties of Selected Isomers
| Property | This compound | 6-Formylnicotinonitrile | 5-Formylpicolinonitrile |
| IUPAC Name | 2-formylpyridine-4-carbonitrile | 6-formylpyridine-3-carbonitrile [10] | 5-formylpyridine-2-carbonitrile [11] |
| CAS Number | 116308-38-4 [12] | 206201-64-1 [10] | 131747-68-7 [11] |
| Molecular Formula | C₇H₄N₂O | C₇H₄N₂O | C₇H₄N₂O |
| Predicted Reactivity Hotspots (SNAr) | C6, C2 | C2, C6 | C6, C2 |
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution
This protocol describes a method to compare the reactivity of chloro-substituted precursors of the target molecules towards a common nucleophile, piperidine.
Objective: To determine the relative reaction rates of 2-chloro-4-cyanopyridine, 6-chloro-3-cyanopyridine, and 5-chloro-2-cyanopyridine with piperidine.
Materials:
-
2-chloro-4-cyanopyridine
-
6-chloro-3-cyanopyridine
-
5-chloro-2-cyanopyridine
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) setup
Procedure:
-
Reaction Setup: In three separate, oven-dried reaction vials, prepare a 0.1 M solution of each chloro-cyanopyridine isomer in anhydrous DMF. Add 1 equivalent of the internal standard to each vial.
-
Initiation: Place the vials in a temperature-controlled heating block set to 80°C. Once thermal equilibrium is reached, add 1.2 equivalents of piperidine to each vial simultaneously to initiate the reactions.
-
Monitoring: At set time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in 1 mL of cold water.
-
Extraction: Extract the quenched aliquot with 1 mL of ethyl acetate.
-
Analysis: Analyze the organic layer by GC-MS. Quantify the disappearance of the starting material and the appearance of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for each isomer to determine the reaction rates.
Causality and Self-Validation:
-
Why DMF? A polar aprotic solvent is chosen to solvate the reactants but not interfere with the nucleophile, ensuring the reaction kinetics reflect the intrinsic reactivity of the substrates.
-
Why an Internal Standard? This is critical for accurate quantification by GC-MS, correcting for variations in injection volume and detector response.
-
Why Quenching? Rapidly stopping the reaction by dilution and cooling ensures that the measured composition accurately reflects the reaction progress at that specific time point.
-
Trustworthiness: By running the three reactions in parallel under identical conditions, this protocol provides a self-validating system for direct comparison, minimizing systematic error.
Caption: A logical workflow for the comparative kinetic analysis.
Conclusion
The reactivity of formyl-cyanopyridine isomers is a nuanced interplay of inductive and mesomeric effects orchestrated by the positions of the two electron-withdrawing groups and the ring nitrogen. While all isomers are highly activated towards nucleophilic attack and possess reactive aldehyde and nitrile functionalities, their specific behaviors differ significantly. This compound stands out due to the synergistic activation from substituents at the 2- and 4-positions, making its C6 position exceptionally susceptible to SNAr. In contrast, isomers like 5-formylpicolinonitrile may feature a more electrophilic aldehyde due to the para relationship with the cyano group.
A thorough understanding of these positional effects, grounded in the principles of physical organic chemistry and validated by systematic experimental comparison, is paramount. This knowledge empowers researchers to select the optimal isomer for a given synthetic goal, predict potential side reactions, and ultimately accelerate the development of novel pharmaceuticals and advanced materials.
References
- The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. (n.d.). Benchchem.
- Introduction: The Electronic Influence of the Pyridine Ring. (n.d.). Benchchem.
- 6-Formylpyridine-3-carbonitrile. (n.d.). PubChem, NIH.
- 5-Formylpyridine-2-carbonitrile. (n.d.). PubChem, NIH.
- A Comparative Analysis of the Reactivity of 5-Cyano-2-picoline and Other Picoline Deriv
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Organic Chemistry.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- This compound. (n.d.). Sigma-Aldrich.
- Reductive formylation of amines with CO2 using sodium borohydride: A catalyst-free route. (n.d.).
- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (n.d.). RSC Publishing.
- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024, February 22). NIH.
- Pyridine-2-carbaldehyde. (n.d.). Wikipedia.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Formylpyridine-3-carbonitrile | C7H4N2O | CID 21364144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Formylpyridine-2-carbonitrile | C7H4N2O | CID 10986263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 116308-38-4 [sigmaaldrich.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Formylisonicotinonitrile
This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for 2-Formylisonicotinonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind experimental design, ensuring the development of robust, reliable, and compliant analytical methods.
Introduction: The Analytical Imperative for this compound
This compound is a key heterocyclic building block in medicinal chemistry, often serving as a critical starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyridine ring substituted with both a reactive aldehyde (formyl) and a nitrile group, makes it versatile but also susceptible to specific impurities and degradation pathways.
The quality of this intermediate directly impacts the purity, safety, and efficacy of the final drug product. Therefore, the validation of analytical methods used to assess its identity, purity, and strength is not merely a regulatory formality but a scientific necessity.[1][2] A validated method provides documented evidence that the procedure is fit for its intended purpose, ensuring that the data generated is accurate, reliable, and reproducible.[3][4]
This guide will compare the primary analytical techniques applicable to this compound—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide a detailed framework for their validation, grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7][8]
The Regulatory Landscape: A Foundation of Trust
Analytical method validation is governed by a harmonized set of guidelines to ensure global consistency in drug development.[9] The primary documents that form the basis of any validation protocol are:
-
ICH Q2(R2): Validation of Analytical Procedures: This is the cornerstone guideline, providing a comprehensive framework for validation, defining the necessary parameters, and outlining the data required for regulatory submissions.[5][10][11][12]
-
USP General Chapter <1225> Validation of Compendial Procedures: This chapter aligns closely with ICH guidelines and outlines the criteria for validating analytical methods used in pharmaceutical settings.[6][7][13]
-
FDA Guidance for Industry: The FDA provides guidance that reflects and implements the ICH principles, emphasizing that the objective of validation is to demonstrate that a method is suitable for its intended purpose.[14][15][16]
The core principle of these guidelines is the concept of the "analytical procedure lifecycle," which treats validation not as a one-time event but as a continuous process from development through routine use.[9][17]
Comparative Analysis of Chromatographic Techniques
The choice of analytical technique depends on the physicochemical properties of this compound and the intended purpose of the analysis (e.g., assay, impurity testing). Given its solid physical form and polar functional groups, HPLC is the presumptive workhorse method, while GC remains a viable alternative.[18]
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound.[19] Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited.
-
Causality of Choice: The polarity of the aldehyde and nitrile groups, combined with the aromatic ring, allows for excellent retention and separation on a C18 or C8 stationary phase. Gradient elution is typically employed to ensure the separation of the main component from both early-eluting polar impurities and late-eluting non-polar impurities.[19] The use of a UV detector is ideal, as the pyridine ring provides a strong chromophore for sensitive detection.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[20][21]
-
Causality of Choice: While this compound is a solid, its relatively small molecular weight suggests it may have sufficient volatility for GC analysis at elevated temperatures. If not, derivatization of the polar aldehyde group could be employed to increase volatility and thermal stability.[22][23] A Flame Ionization Detector (FID) would provide robust quantification, while a Mass Spectrometry (MS) detector would offer definitive identification of the analyte and any impurities.[22][24]
Performance Comparison: HPLC vs. GC
The following table provides an objective comparison of expected performance characteristics for validated HPLC and GC methods for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Causality |
| Specificity | High. Excellent separation of structurally similar impurities and degradants. Peak purity can be confirmed with a Diode Array Detector (DAD). | High, especially with MS detection. Potential for co-elution of thermally labile compounds can be a challenge. | HPLC separates based on polarity in the liquid phase, which is ideal for this molecule. GC separates based on boiling point/volatility, which may be less discriminating for isomers. |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Typically 97.0% - 103.0% | Both methods are highly accurate. HPLC sample preparation is often more direct, minimizing potential for loss. |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5% | Modern HPLC systems offer exceptional injection precision. GC precision can be slightly lower due to variability in injection port vaporization. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low (pg/mL to ng/mL range) | GC can be more sensitive, especially with specific detectors, but HPLC sensitivity is more than adequate for typical impurity profiling (e.g., 0.05% level). |
| Robustness | High. Method performance is generally stable against small changes in pH, mobile phase composition, and temperature. | Moderate. Sensitive to changes in inlet temperature, gas flow rates, and temperature programming. | The liquid mobile phase in HPLC acts as a buffer against minor system variations. The gas phase and high temperatures in GC make it more susceptible to fluctuations. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., Acetonitrile/Water). | May require derivatization to improve volatility, adding complexity and potential for error. | The direct solubility of the analyte in common HPLC solvents simplifies the workflow.[22][23] |
The Validation Workflow: A Visual Guide
A successful validation project follows a structured, logical progression from planning to final reporting. This workflow ensures that all regulatory requirements are met and that the method is scientifically sound.
Caption: The Analytical Method Validation Workflow.
Interrelation of Key Validation Parameters
The core validation parameters are not independent; they are logically interconnected. Accuracy, precision, and linearity are established over a defined range, collectively demonstrating the method's fitness for purpose.
Caption: Interconnectivity of Validation Parameters.
Experimental Protocol: Validating a Stability-Indicating HPLC Method
This section provides a detailed, step-by-step protocol for validating a stability-indicating RP-HPLC method for the assay and impurity determination of this compound. This protocol is designed to be a self-validating system, where the successful completion of each step provides confidence for the next.
Objective
To provide documented evidence that the HPLC method is specific, accurate, precise, linear, and robust for the quantification of this compound and its potential impurities and degradation products. This type of method is essential for stability studies.[25][26][27]
Proposed Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[28]
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50)
Validation Protocol Steps
Step 1: Specificity (Forced Degradation)
-
Causality: The purpose of forced degradation is to intentionally stress the sample to produce potential degradation products.[29] A stability-indicating method must be able to separate the intact analyte from these degradants, proving its specificity.[3][30]
-
Procedure:
-
Prepare separate solutions of this compound (~1 mg/mL) in the diluent.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base samples before injection.
-
Inject all stressed samples, along with an unstressed control.
-
-
Acceptance Criteria: The method is specific if the this compound peak is resolved from all degradation product peaks (resolution > 2.0). The peak purity should pass using a DAD, confirming no co-elution.[25]
Step 2: Linearity and Range
-
Causality: This demonstrates a proportional relationship between the analyte concentration and the detector's response over a specified range.[31] This is fundamental for accurate quantification.
-
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels.
-
For an assay method, the range should typically cover 80% to 120% of the target concentration. For an impurity method, the range should cover from the reporting limit to 120% of the specification limit.[31]
-
Inject each concentration in triplicate.
-
-
Acceptance Criteria:
-
Plot a graph of mean peak area versus concentration.
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be not more than 2% of the response at the 100% level.
-
Step 3: Accuracy (Recovery)
-
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by spiking a placebo (matrix) with known amounts of the analyte.[14][31]
-
Procedure:
-
Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Step 4: Precision
-
Causality: Precision demonstrates the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[4]
-
Procedure:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for repeatability should be ≤ 1.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
-
Step 5: Limits of Detection (LOD) and Quantitation (LOQ)
-
Causality: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[6] These are critical for impurity analysis.
-
Procedure:
-
These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
-
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Step 6: Robustness
-
Causality: Robustness testing demonstrates the method's reliability when subjected to small, deliberate variations in its parameters, simulating normal operational variability.[14]
-
Procedure:
-
Analyze a standard solution while making small, deliberate changes to method parameters, one at a time.
-
Examples of variations:
-
Flow rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly affected by the changes.
Conclusion and Recommendations
For the comprehensive analysis of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is unequivocally the superior choice. Its high specificity, precision, and robustness, coupled with straightforward sample preparation, make it ideal for both routine quality control and regulatory stability studies. The protocol outlined in this guide provides a robust framework for validating such a method in accordance with global regulatory standards.[5][6][12]
While Gas Chromatography (GC) is a plausible alternative, the potential need for derivatization and its higher sensitivity to operational variance make it less practical for this specific analyte unless trace-level volatile impurity analysis is the primary goal.
Ultimately, the investment in a thoroughly validated analytical method is an investment in the quality and integrity of the final pharmaceutical product. By understanding the causality behind each validation parameter and adhering to a systematic protocol, researchers can ensure their analytical data is defensible, reliable, and fit for purpose.
References
- Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S.
- Spectroscopy of Carboxylic Acids and Nitriles. Fiveable.
- Understanding ICH Q2(R2)
- Highlights from FDA's Analytical Test Method Valid
- USP <1225> Method Valid
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH and FDA Guidelines for Analytical Method Valid
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
- FDA Releases Guidance on Analytical Procedures. (2024).
- ICH Guidance Q14 / Q2(R2)
- USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. (2016). gmp-compliance.org.
- <1225> Valid
- Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
- Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis.
- Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism. Semantic Scholar.
- Nitriles IR Spectra and alkenes (with stereoisomerism references). (2017). YouTube.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
- Validating Analytical Methods in Pharmaceuticals. Pharmuni.
- A Practical Guide to Analytical Method Valid
- A Review on Step-by-Step Analytical Method Valid
- Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Lucideon.
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
- Gas Chrom
- This compound. Sigma-Aldrich.
- Separation of Succinonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020).
- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
- Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research.
- GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022). YouTube.
- Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
- What is a stability indic
- GC-MS Metabolomics Analysis. Thermo Fisher Scientific.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. (2015).
- Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. (2021). MDPI.
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. uspbpep.com [uspbpep.com]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. investigationsquality.com [investigationsquality.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 18. This compound | 116308-38-4 [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. emerypharma.com [emerypharma.com]
- 23. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. youtube.com [youtube.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. ijsdr.org [ijsdr.org]
- 27. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 28. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 29. Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment [mdpi.com]
- 30. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 31. ema.europa.eu [ema.europa.eu]
A Comparative Guide to 2-Formylisonicotinonitrile and Isomeric Formylpyridines for the Modern Researcher
In the landscape of heterocyclic chemistry, pyridine aldehydes serve as indispensable building blocks for the synthesis of complex molecules with significant applications in medicinal chemistry and materials science. Among these, 2-Formylisonicotinonitrile distinguishes itself with a unique combination of a reactive aldehyde and an electron-withdrawing nitrile group on the pyridine scaffold. This guide provides an in-depth, objective comparison of this compound against its simpler formylpyridine isomers: 2-formylpyridine, 3-formylpyridine, and 4-formylpyridine. We will delve into their physicochemical properties, comparative reactivity supported by experimental data, and their implications in drug discovery and development.
Physicochemical Properties: A Comparative Overview
The introduction of a nitrile group at the 4-position of the pyridine ring in 2-formylpyridine significantly alters the molecule's electronic and physical properties. This is reflected in its molecular weight, and likely its polarity and reactivity, when compared to the unsubstituted formylpyridines. A summary of key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Formylpyridine Isomers
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |
| This compound | 2-formylpyridine-4-carbonitrile | 116308-38-4 | C₇H₄N₂O | 132.12 | Solid | 2-8°C, Inert atmosphere[1][2] |
| 2-Formylpyridine | Pyridine-2-carbaldehyde | 1121-60-4 | C₆H₅NO | 107.11 | Oily liquid | Room Temperature |
| 3-Formylpyridine | Pyridine-3-carbaldehyde | 500-22-1 | C₆H₅NO | 107.11 | Yellow to light brown liquid | Room Temperature |
| 4-Formylpyridine | Pyridine-4-carbaldehyde | 872-85-5 | C₆H₅NO | 107.11 | Clear liquid or white solid | Room Temperature |
Spectroscopic Data Comparison
The structural differences between these isomers are clearly delineated by their spectroscopic signatures. While detailed spectra for this compound are not abundantly available in public literature, we can infer its characteristics and compare them with the well-documented spectra of the other formylpyridines.
Table 2: Comparative Spectroscopic Data (¹H and ¹³C NMR)
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aldehyde proton expected >10 ppm; Aromatic protons expected in the 7.5-9.0 ppm range. | Aldehyde carbonyl carbon >190 ppm; Nitrile carbon ~115-120 ppm; Pyridine carbons ~120-160 ppm. |
| 2-Formylpyridine | Aldehyde proton ~10.1 ppm; Aromatic protons ~7.5-8.8 ppm. | Aldehyde carbonyl carbon ~193 ppm; Pyridine carbons ~121-153 ppm. |
| 3-Formylpyridine | Aldehyde proton ~10.0 ppm; Aromatic protons ~7.4-8.9 ppm. | Aldehyde carbonyl carbon ~192 ppm; Pyridine carbons ~124-155 ppm. |
| 4-Formylpyridine | Aldehyde proton ~10.1 ppm; Aromatic protons ~7.7-8.9 ppm. | Aldehyde carbonyl carbon ~193 ppm; Pyridine carbons ~122-152 ppm. |
Note: The exact chemical shifts are dependent on the solvent and concentration.
Infrared (IR) Spectroscopy: The IR spectra of all four compounds will exhibit a characteristic C=O stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. This compound will additionally show a sharp C≡N stretching band around 2220-2240 cm⁻¹, which is a key distinguishing feature. The fingerprint region (below 1500 cm⁻¹) will show complex patterns of vibrations unique to each isomer's substitution pattern on the pyridine ring.
Comparative Reactivity: The Influence of the Nitrile Group
The reactivity of the formyl group in these pyridine aldehydes is significantly influenced by the position of the nitrogen atom in the ring and, in the case of this compound, the presence of the strongly electron-withdrawing nitrile group. This can be rationalized by considering the electronic effects on the electrophilicity of the aldehyde carbon.
The pyridine nitrogen is electron-withdrawing through induction, which generally increases the electrophilicity of the aldehyde carbon compared to benzaldehyde. The magnitude of this effect is position-dependent. For 2- and 4-formylpyridine, the nitrogen atom can also exert a resonance-withdrawing effect, further enhancing the reactivity of the aldehyde.
In this compound, the nitrile group at the 4-position acts as a powerful electron-withdrawing group through both induction and resonance. This is expected to make the aldehyde carbon in this compound significantly more electrophilic than in the other formylpyridine isomers, leading to enhanced reactivity in nucleophilic addition reactions.
To provide a quantitative comparison, we will consider the Knoevenagel condensation, a classic reaction involving the condensation of an aldehyde with an active methylene compound.
Comparative Knoevenagel Condensation
The Knoevenagel condensation is an excellent model reaction to probe the relative reactivity of these aldehydes. A higher reaction rate and/or yield under identical conditions would indicate a more electrophilic aldehyde.
Experimental Protocol: Comparative Knoevenagel Condensation
The following protocol is designed for a comparative study of the four pyridine aldehydes with malononitrile.
Materials:
-
This compound
-
2-Formylpyridine
-
3-Formylpyridine
-
4-Formylpyridine
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In four separate round-bottom flasks, dissolve 1.0 mmol of each respective pyridine aldehyde in 10 mL of ethanol.
-
To each flask, add 1.0 mmol of malononitrile.
-
Add a catalytic amount of piperidine (0.1 mmol) to each solution.
-
Stir the reaction mixtures at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Record the time required for the complete consumption of the starting aldehyde.
-
Upon completion, cool the reaction mixtures in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Calculate the isolated yield for each reaction.
Expected Outcome and Discussion: Based on electronic effects, this compound is predicted to exhibit the highest reactivity, followed by 4-formylpyridine and 2-formylpyridine, with 3-formylpyridine being the least reactive. This would be reflected in shorter reaction times and potentially higher yields for this compound under these mild conditions. The electron-withdrawing nitrile group significantly activates the aldehyde towards nucleophilic attack by the enolate of malononitrile.
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Applications in Drug Discovery and Development: A Comparative Perspective
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are found in numerous approved drugs.[3] The choice of isomer and substitution pattern can have a profound impact on biological activity.
This compound and its derivatives are of particular interest due to the presence of the cyano group, which can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modifications. Nicotinonitrile-based compounds have been investigated for a wide range of therapeutic applications, including as anticancer agents.[3][4][5]
The formylpyridines are also key intermediates in the synthesis of various pharmaceuticals. For instance, 3-formylpyridine is a precursor for compounds with potential anti-inflammatory and anti-cancer properties.[6][7]
Comparative Cytotoxicity: An In Vitro Assessment
To provide a preliminary comparison of their potential as anticancer agents, a standard in vitro cytotoxicity assay can be performed.
Experimental Protocol: Comparative MTT Assay
This protocol outlines a method to compare the cytotoxic effects of the four pyridine aldehydes on a human cancer cell line, such as HepG2 (hepatocellular carcinoma).
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, 2-Formylpyridine, 3-Formylpyridine, 4-Formylpyridine (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Expected Outcome and Discussion: While it is difficult to predict the exact IC₅₀ values without experimental data, the presence of the nitrile group in this compound may confer enhanced cytotoxicity compared to the other isomers. The cyano group can participate in interactions with biological targets and may also influence the overall lipophilicity and cell permeability of the molecule. However, the ultimate biological activity is a complex interplay of multiple factors.
Caption: Experimental workflow for the comparative MTT cytotoxicity assay.
Conclusion
This compound presents a compelling profile for researchers in synthetic and medicinal chemistry. The strategic placement of the electron-withdrawing nitrile group is anticipated to significantly enhance the reactivity of the formyl group in nucleophilic addition reactions, such as the Knoevenagel condensation, when compared to its unsubstituted formylpyridine isomers. This heightened reactivity, coupled with the versatile nature of the nitrile functional group, opens up a wide array of possibilities for the synthesis of novel heterocyclic scaffolds.
Furthermore, the unique electronic and structural features of this compound may translate into distinct biological activities. While further experimental validation is required, its potential as a precursor for new therapeutic agents, particularly in the realm of anticancer drug discovery, warrants thorough investigation. This guide serves as a foundational resource, providing both the theoretical framework and practical experimental designs for a comprehensive comparative analysis of this promising building block.
References
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). [No valid URL found]
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate.
- Infrared spectra (cm A1 ) of 2-formylpyridine N(4)-antipyrinylthiosemicarbazone and its complexes. (n.d.). ResearchGate.
- ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018). ResearchGate.
- The comparison of Knoevenagel condensation under different reaction conditions. (n.d.). [No valid URL found]
- Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). ResearchGate.
- Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2016). Longdom Publishing.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). NIH.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [No valid URL found]
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (n.d.). NIH.
- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2018). Acta Chimica Slovenica.
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed.
- Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. (n.d.). [No valid URL found]
- Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of.... (n.d.). ResearchGate.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Journal of Advanced Scientific Research.
- (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2018). ResearchGate.
- Infrared spectra and hydrogen bonding in pyridine derivatives. (n.d.). RSC Publishing.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PubMed.
- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023). [No valid URL found]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.
- Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6. (n.d.). RSC Publishing.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
- THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (n.d.). Chemistry of Heterocyclic Compounds.
- Pyridine - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯. (n.d.). [No valid URL found]
- Synthesis of biologically active heterocyclic compounds from β-diketones. (n.d.). ACG Publications.
- Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020). PMC - NIH.
- (PDF) A new finding in the old Knoevenagel condensation reaction. (2022). ResearchGate.
- HETEROCYCLES, Vol. (n.d.). [No valid URL found]
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2023). Bentham Science Publisher.
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). [No valid URL found]
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). MDPI.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Design, synthesis and cytotoxic evaluation of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. (n.d.). ResearchGate.
Sources
- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 2. This compound | 116308-38-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Formylisonicotinonitrile Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its versatility and importance.[1] Within this broad class, isonicotinonitrile derivatives, characterized by a cyano group at the 4-position of the pyridine ring, have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides an in-depth comparative analysis of the biological activities of 2-formylisonicotinonitrile derivatives versus their structural analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Chemical Landscape: this compound and Its Analogs
This compound serves as a key building block, or pharmacophore, for the synthesis of a wide array of derivatives. The aldehyde group at the 2-position and the nitrile group at the 4-position offer reactive handles for chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Analogs of this compound can be broadly categorized based on modifications at key positions of the pyridine ring, the nature of the substituent at the 2-position (replacing the formyl group), and alterations to the isonicotinonitrile core itself.
Comparative Biological Activities: A Data-Driven Analysis
The biological potential of this compound derivatives and their analogs spans a wide spectrum of therapeutic areas. Here, we delve into a comparative analysis of their most prominent activities, supported by quantitative data from various studies.
Anticancer Activity
The pyridine nucleus is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of isonicotinonitrile have shown significant promise, particularly as inhibitors of key signaling pathways involved in tumor growth and proliferation.
2.1.1. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[5] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several nicotinamide derivatives, which share the pyridine core with isonicotinonitriles, have been identified as potent VEGFR-2 inhibitors.
One study reported a series of nicotinamide derivatives with significant anti-proliferative activities against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines.[6] Notably, compound 10 in this series demonstrated potent VEGFR-2 inhibition with an IC50 value of 145.1 nM, comparable to the standard drug Sorafenib (IC50 = 53.65 nM).[7] This highlights the potential of the nicotinamide scaffold, an analog of isonicotinonitrile, in targeting VEGFR-2.
Data Summary: Anticancer Activity of Isonicotinonitrile Analogs
| Compound Class | Derivative/Analog | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Nicotinamide | Compound 10 | HCT-116 | 15.4 | [6] |
| Nicotinamide | Compound 10 | HepG2 | 9.8 | [6] |
| Nicotinamide | Compound 7 | HCT-116 | 15.7 | [6] |
| Nicotinamide | Compound 7 | HepG2 | 15.5 | [6] |
| Nicotinamide | Sorafenib (Standard) | HCT-116 | 9.30 | [6] |
| Nicotinamide | Sorafenib (Standard) | HepG2 | 7.40 | [6] |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 | 0.0059 | [8] |
| 2-Phenylacrylonitrile | Compound 1g2a | BEL-7402 | 0.0078 | [8] |
| Methoxy-substituted phenylacrylonitrile | Compound 2b | MCF-7 | 34 | [9] |
| Methoxy-substituted phenylacrylonitrile | Compound 2a | MCF-7 | 44 | [9] |
2.1.2. Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Nicotinamide derivatives have been shown to induce apoptosis and cause cell cycle arrest. For instance, compound 7 was found to induce cell cycle cessation at the G2-M and G0-G1 phases in HCT-116 cells.[6] This effect is often a downstream consequence of inhibiting critical survival pathways, such as the one mediated by VEGFR-2.
Signaling Pathway: VEGFR-2 and Downstream Apoptosis Induction
The inhibition of VEGFR-2 by this compound derivatives and their analogs can disrupt downstream signaling cascades, ultimately leading to apoptosis. The binding of VEGF to VEGFR-2 normally activates pro-survival pathways like PI3K/AKT and MAPK/ERK. By blocking this initial step, these inhibitors can lead to the activation of pro-apoptotic proteins and the execution of the apoptotic program.
Caption: Workflow for the MTT cell viability assay.
In Vitro Enzyme Inhibition: VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based kinase assay to measure the inhibitory activity of compounds against VEGFR-2.
Principle: The assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates lower kinase activity (inhibition). [10] Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Ensure the final solvent concentration is consistent across all wells.
-
-
Kinase Reaction:
-
Add the master mix to the wells of a white 96-well plate.
-
Add the diluted test compounds to the designated "Test Inhibitor" wells.
-
Add buffer with solvent to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Initiate the reaction by adding diluted recombinant human VEGFR-2 enzyme to all wells except the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".
-
Determine the IC50 value from a dose-response curve.
-
Experimental Workflow: VEGFR-2 Kinase Assay
Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [11] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agents:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the appropriate concentration for testing (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the standardized inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound derivatives and their analogs represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated activities against cancer, microbial pathogens, and inflammatory processes warrant further investigation.
Future research should focus on several key areas:
-
Direct Comparative Studies: There is a clear need for studies that directly compare the biological activities of this compound derivatives with a broader range of systematically modified analogs under standardized assay conditions. This will provide a more definitive understanding of the SAR.
-
Mechanism of Action Studies: While some targets have been identified (e.g., VEGFR-2), a more comprehensive elucidation of the molecular mechanisms underlying the observed biological effects is necessary. This includes identifying other potential protein targets and mapping their impact on cellular signaling pathways.
-
In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Biological Activities: The diverse activities observed so far suggest that this chemical class may have therapeutic potential in other disease areas. Screening against a wider range of biological targets could uncover new applications.
By leveraging the foundational knowledge presented in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound derivatives and their analogs.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Broth Microdilution | MI - Microbiology.
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Published March 7, 2025.
- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Published July 2025.
- Broth microdilution susceptibility testing. Bio-protocol.
- Design rationale of isonicotinates. ResearchGate.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH.
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors.
- Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents. NIH.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. ResearchGate. Published October 15, 2025.
- Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. MDPI.
- Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PMC - PubMed Central.
- Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed.
- Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed.
- Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. MDPI.
- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH.
- Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells. PubMed.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
- Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 5. Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
A Multi-Modal Spectroscopic Guide for the Structural Confirmation of 2-Formylisonicotinonitrile
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural confirmation of heterocyclic building blocks is a foundational requirement for robust drug development and chemical synthesis. 2-Formylisonicotinonitrile, a disubstituted pyridine derivative, presents a unique analytical challenge due to the presence of three distinct functional groups: a pyridine ring, a nitrile (-C≡N), and a formyl (-CHO) group. Each of these moieties imparts specific electronic and vibrational characteristics that can be selectively probed using a suite of spectroscopic techniques.
This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to verify the structure of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and interpret the resulting spectra through the lens of fundamental chemical principles. The protocols and data presented herein are designed to create a self-validating analytical workflow, ensuring the highest degree of confidence in structural assignment for researchers and drug development professionals.
Overall Analytical Workflow
A comprehensive structural elucidation relies on integrating data from multiple, complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined power allows for unambiguous confirmation.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR reveals the number of distinct proton environments and their neighboring protons. The pyridine ring protons are significantly influenced by the anisotropic effect of the ring current and the strong electron-withdrawing effects of the formyl and nitrile groups, leading to their resonance in the downfield (high ppm) region.[1][2]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.1 | Singlet (s) | 1H | H-7 (Aldehyde) | Strongly deshielded by the adjacent carbonyl oxygen. |
| ~8.9 | Doublet (d) | 1H | H-6 | Deshielded by the adjacent nitrogen and ortho to the formyl group. |
| ~8.1 | Singlet (s) | 1H | H-3 | Deshielded by the adjacent nitrogen and ortho to the nitrile group. |
| ~7.9 | Doublet (d) | 1H | H-5 | Influenced by the pyridine ring and meta to both substituents. |
Caption: Structure and predicted ¹H NMR assignments for this compound.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative proton ratios.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.[3][4][5] Carbons attached to electronegative atoms or involved in multiple bonds, such as the carbonyl, nitrile, and aromatic carbons, appear at lower fields.[4][5]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~192 | C-7 (Carbonyl) | Characteristic chemical shift for an aldehyde carbonyl carbon.[4] |
| ~155 | C-2 | Aromatic carbon attached to the formyl group and adjacent to nitrogen. |
| ~152 | C-6 | Aromatic carbon adjacent to nitrogen. |
| ~140 | C-4 | Aromatic carbon attached to the nitrile group. |
| ~125 | C-5 | Aromatic CH carbon. |
| ~122 | C-3 | Aromatic CH carbon, influenced by adjacent nitrogen and nitrile. |
| ~116 | C-8 (Nitrile) | Typical shift for a nitrile carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-30 mg) may be beneficial.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to observe all carbon signals, especially quaternary carbons (C-2, C-4, C-8).
-
Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at ~77.16 ppm.
Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7] For this compound, the key signatures will be the sharp, intense nitrile stretch and the strong carbonyl stretch of the aldehyde.[8]
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
|---|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the pyridine ring.[6] |
| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch | The presence of two weak bands (Fermi doublet) is highly characteristic of an aldehyde C-H bond.[9] |
| ~2230 | Strong, Sharp | C≡N Stretch | The nitrile group gives a very distinct and easily identifiable peak in a relatively clean region of the spectrum.[8] |
| ~1710 | Strong | C=O Stretch | The strong absorption confirms the presence of the carbonyl group from the aldehyde.[6][9] |
| ~1600-1450 | Medium | C=C & C=N Ring Stretch | Characteristic vibrations of the pyridine aromatic system. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. The fragmentation pattern observed upon ionization offers further corroborating evidence for the proposed structure.[10]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Proposed Identity | Rationale |
|---|---|---|
| 132 | [M]⁺ | Molecular ion peak, corresponding to the molecular formula C₇H₄N₂O. |
| 131 | [M-H]⁺ | Loss of the weakly bound aldehyde proton. |
| 104 | [M-CO]⁺ | A characteristic fragmentation pathway for aldehydes is the loss of a neutral carbon monoxide molecule. |
| 103 | [M-H-CO]⁺ | Subsequent loss of CO after initial loss of H. |
| 77 | [C₅H₃N]⁺ | Fragmentation of the pyridine ring after initial losses. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent like methanol or acetonitrile to a final concentration of ~1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable range (e.g., m/z 50-500).
-
Analysis: Determine the exact mass of the molecular ion peak and use the instrument's software to calculate the most probable molecular formula. Compare this with the theoretical formula C₇H₄N₂O. Analyze the major fragment ions to see if they correspond to logical losses from the parent structure.
Comparison with Alternative Analytical Strategies
While the combination of NMR, IR, and MS provides a robust confirmation, other techniques can offer complementary information or be used when primary methods are inconclusive.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively link proton and carbon signals. A COSY spectrum would show correlation between coupled protons (H-5 and H-6), while an HSQC would link each proton directly to the carbon it is attached to (H-3 to C-3, H-5 to C-5, etc.), removing any ambiguity in NMR assignments.[11]
-
Elemental Analysis: This classical technique provides the empirical formula by determining the percentage composition of C, H, and N. The results should match the theoretical composition of C₇H₄N₂O (C: 63.64%, H: 3.05%, N: 21.20%), providing fundamental validation of the molecular formula derived from HRMS.
-
Chemical Derivatization: The aldehyde functional group can be selectively reacted to form derivatives like an oxime (with hydroxylamine) or a 2,4-dinitrophenylhydrazone. The successful formation of these derivatives, confirmed by spectroscopic analysis of the product, provides unequivocal proof of the aldehyde's presence. This approach is a powerful alternative when spectroscopic data for the parent compound is ambiguous.[12]
Conclusion
References
- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022).
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2014).
- Jukić, M., et al. (2015).
- Mary, Y. S., et al. (n.d.).
- Al-Etaibi, A. M., et al. (2012).
- General Information. (2012). The Royal Society of Chemistry.
- Hinzmann, C., et al. (2023). Alternative synthetic route towards nitriles by using aldehydes...
- Nitrile Synthesis: Methods and Applic
- Preparation of Nitriles. (n.d.). Chemistry Steps. [Link]
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
- 13C NMR Chemical Shifts. (2021).
- Nitriles. (2025). Save My Exams.
- Nitrile Synthesis: Kolbe, Acid, Arom
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). (n.d.).
- 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). (n.d.).
- Infrared (IR) Spectroscopy. (2022). Chemistry LibreTexts. [Link]
- IR Spectroscopy - Basic Introduction. (2020). YouTube. [Link]
- Götze, M., et al. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins.
- Interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
- 1 H- 1 H NMR correlation spectroscopy 2D NMR spectrum of... (n.d.).
- 13C NMR Chemical Shifts. (n.d.).
- Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correl
- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
- 1H NMR Chemical Shifts. (n.d.).
- Lay, J. O., et al. (1989). Fast-atom bombardment and thermospray mass spectrometry for the characterization of two glucuronide metabolites of methapyrilene. PubMed.
- Stepwise synthesis of the 2 : 1 cocrystal of nicotinamide and suberic acid... (n.d.).
- Synthesis and characterization of 2-hydroxy-4-methoxyacetophenone- urea--formaldehyde resins and their ion-exchange properties. (n.d.). Indian Academy of Sciences.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Guide to Strategic Reagent Selection: Alternatives to 2-Formylisonicotinonitrile in Heterocyclic Synthesis
Introduction
In the intricate field of heterocyclic chemistry, the selection of building blocks is a critical determinant of synthetic efficiency, novelty, and ultimate success. 2-Formylisonicotinonitrile (2-formylpyridine-4-carbonitrile) stands out as a potent and versatile reagent. Its unique architecture, featuring a pyridine core functionalized with both an electrophilic aldehyde at the 2-position and a cyano group at the 4-position, offers multiple reactive handles for constructing complex molecular scaffolds. These scaffolds are of paramount importance in medicinal chemistry and materials science, where nitrogen-containing heterocycles are ubiquitous.[1][2]
However, reliance on a single building block can limit synthetic exploration and may not always represent the most efficient or economical route. Factors such as commercial availability, cost, substrate scope limitations, or the desire for alternative reactivity profiles necessitate a broader understanding of viable substitutes.
This guide provides a comparative analysis of alternative reagents to this compound. It is designed for researchers, scientists, and drug development professionals to facilitate strategic decision-making in synthesis design. We will move beyond a simple list of compounds, instead focusing on the chemical logic, comparative reactivity, and practical applications of these alternatives, supported by experimental data and detailed protocols.
Chapter 1: Profiling the Core Reagent: this compound
To understand the alternatives, we must first appreciate the unique chemical personality of this compound.
Reactivity Profile: The molecule's reactivity is dominated by the interplay of its three key features:
-
The Formyl Group (-CHO): As a primary electrophilic site, it readily participates in nucleophilic additions and condensation reactions, such as Knoevenagel, Wittig, and reductive amination reactions.
-
The Cyano Group (-CN): A strong electron-withdrawing group, it enhances the electrophilicity of the entire pyridine ring and, specifically, the formyl group's carbonyl carbon. It also serves as a versatile functional handle for transformations into amides, carboxylic acids, or tetrazoles.
-
The Pyridine Nitrogen: This nitrogen atom influences the electronic distribution of the ring, making the C2 and C6 positions particularly electron-deficient and susceptible to nucleophilic attack under certain conditions. It also provides a site for hydrogen bonding or metal coordination, which can influence reaction pathways.
dot digraph "Reagent_Profile" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];
}
Caption: Key reactive sites of this compound.
Chapter 2: A Framework for Selecting Alternatives
Choosing an alternative is not a one-to-one replacement but a strategic decision based on the desired synthetic outcome. We can classify alternatives into four main categories, each offering distinct advantages.
dot digraph "Decision_Framework" { graph [splines=true, overlap=false, bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
}
Caption: Decision framework for selecting an alternative reagent.
Chapter 3: Comparative Analysis of Key Alternatives
Alternative 1: Structural Isomers (e.g., 4-Formylpicolinonitrile)
Rationale: The most direct alternative involves rearranging the functional groups on the pyridine ring. Swapping the formyl and cyano groups to give 4-formylpicolinonitrile (4-formylpyridine-2-carbonitrile) fundamentally alters the electronic and steric environment. The cyano group at the 2-position exerts a stronger inductive electron-withdrawing effect on the adjacent ring nitrogen, while the formyl group at the 4-position is less sterically hindered.
Causality of Experimental Choice: This change can be exploited in cyclization reactions where the regiochemistry of the final product is determined by the initial positions of the reactive groups. For instance, in a condensation reaction followed by intramolecular cyclization, the resulting fused ring system will be different.
| Feature | This compound | 4-Formylpicolinonitrile | Scientific Rationale |
| Formyl Position | 2- (ortho to N) | 4- (para to N) | Position affects steric hindrance and conjugation within intermediates. |
| Cyano Position | 4- (para to N) | 2- (ortho to N) | A 2-cyano group has a stronger inductive pull, potentially increasing ring electrophilicity. |
| Predicted Reactivity | Highly reactive aldehyde, moderately hindered. | Less hindered aldehyde, potentially more reactive ring. | The balance of steric and electronic effects dictates the outcome in complex reactions. |
| Synthetic Access | Multiple routes exist, often starting from isonicotinic acid derivatives.[3] | Can be synthesized via oxidation of 4-methylpicolinonitrile or direct cyanation methods.[4] | The choice may depend on the availability and cost of the respective picoline or pyridine precursors. |
Alternative 2: Benzenoid Analogues (e.g., 2-Formylbenzonitrile)
Rationale: Replacing the pyridine ring with a benzene ring removes the influence of the heterocyclic nitrogen atom. 2-Formylbenzonitrile serves as a direct electronic analogue to study the role of the pyridine nitrogen.
Causality of Experimental Choice: The pyridine nitrogen acts as an electron sink, generally making the formyl group of this compound more electrophilic than that of 2-formylbenzonitrile. This difference can translate to faster reaction rates or the ability to use milder reaction conditions. However, the absence of the nitrogen eliminates potential side reactions, such as N-alkylation, and simplifies product purification by removing the basic handle. This is a crucial choice when the basicity of a pyridine-containing product complicates downstream processing or biological assays.
| Parameter | This compound | 2-Formylbenzonitrile | Scientific Rationale |
| Aldehyde Electrophilicity | Enhanced | Moderate | The pyridine nitrogen withdraws electron density, activating the aldehyde. |
| Basicity | Basic (pKa ~ 2-3) | Neutral | The pyridine nitrogen provides a basic site, affecting solubility and purification. |
| Reaction Conditions | Often proceeds under milder conditions. | May require stronger catalysts or higher temperatures. | Higher electrophilicity of the pyridine derivative drives the reaction more effectively. |
| Typical Application | Synthesis of N-heterocycles for medicinal chemistry.[2] | Building block for a wide range of carbo- and heterocyclic compounds. | The choice is driven by whether a nitrogen atom is desired in the final scaffold. |
Alternative 3: Functionally Equivalent Reagents in Multicomponent Reactions (MCRs)
Rationale: Often, the goal is not to use a specific aldehyde but to construct a particular heterocyclic core. Multicomponent reactions offer a powerful strategy to achieve this by combining several simple, readily available starting materials in a one-pot synthesis.[5][6] This approach bypasses the need for a pre-functionalized, and often more expensive, bifunctional reagent like this compound.
Causality of Experimental Choice: Consider the synthesis of a 2-amino-3-cyanopyridine scaffold. Instead of starting with a pre-formed cyanopyridine aldehyde, one can construct the entire ring system from scratch. A classic example is the reaction between an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[7] This strategy offers superior atom economy and convergence, as multiple bonds are formed in a single operation. The choice of a simple benzaldehyde derivative instead of this compound dramatically lowers costs and broadens the scope of accessible final products.
dot digraph "MCR_Workflow" { graph [rankdir="TB", bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];
}
Caption: Workflow for a multicomponent synthesis of a 2-amino-3-cyanopyridine.
Chapter 4: Experimental Validation: A Case Study
Objective: To synthesize a 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine derivative. We will compare a hypothetical route using this compound's reactivity principles with a documented, highly efficient multicomponent reaction.
Method 1: Hypothetical Route via a Bifunctional Pyridine
This route would likely involve a multi-step sequence, perhaps starting with a Knoevenagel condensation of this compound with a ketone, followed by further elaboration. This approach is often linear, less efficient, and requires the synthesis of the specialized starting material.
Method 2: One-Pot Multicomponent Synthesis (MCR)
This protocol is adapted from a validated, solvent-free microwave-assisted synthesis, demonstrating a highly efficient and environmentally friendly alternative.[7]
Trustworthiness: This protocol is a self-validating system. The success of the reaction is easily confirmed by standard analytical techniques (TLC, melting point, NMR), and the procedure is robust and reproducible.
Step-by-Step Experimental Protocol:
-
Reagent Preparation: To a dry 25 mL flask, add 4-chlorobenzaldehyde (2 mmol, 0.281 g), 4-methoxyacetophenone (2 mmol, 0.300 g), malononitrile (2 mmol, 0.132 g), and ammonium acetate (3 mmol, 0.231 g).
-
Reaction Setup: Place the flask in a microwave reactor and connect a reflux condenser (without water flow, to prevent pressure buildup).
-
Microwave Irradiation: Irradiate the solvent-free mixture for 7-9 minutes at a power level sufficient to maintain a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Add 2 mL of ethanol and stir to break up the solid mass.
-
Purification: Filter the crude solid and wash with a small amount of cold ethanol. Purify the product by recrystallization from 95% ethanol to afford the pure 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine.
Comparative Data Summary
| Parameter | Method 1 (Hypothetical) | Method 2 (MCR)[7] | Advantage of Alternative |
| Starting Materials | Specialized, expensive aldehyde | Simple, commodity chemicals | Cost & Availability: MCR uses inexpensive, readily available reagents. |
| Number of Steps | Multiple (linear synthesis) | One-pot | Efficiency: MCR significantly reduces reaction time and purification steps. |
| Reaction Time | Potentially hours to days | 7-9 minutes | Speed: Microwave assistance provides a dramatic acceleration. |
| Solvent Usage | Typically requires organic solvents | Solvent-free | Green Chemistry: Eliminates solvent waste, aligning with sustainable practices. |
| Reported Yield | N/A | 83% | High Yield: The documented MCR approach is highly effective. |
Conclusion
While this compound is an undeniably valuable reagent, a thorough analysis reveals that superior synthetic strategies often emerge from considering a broader chemical toolkit.
-
Structural isomers like 4-formylpicolinonitrile offer a direct path to novel regioisomers.
-
Benzenoid analogues such as 2-formylbenzonitrile are crucial for dissecting the role of the pyridine nitrogen and for synthesizing compounds where a basic handle is undesirable.
-
Multicomponent reactions represent the most profound strategic departure. They offer a paradigm shift from linear synthesis with complex building blocks to convergent, one-pot procedures using simple precursors. This approach is frequently more efficient, cost-effective, and environmentally benign, making it highly attractive for both academic research and industrial-scale drug development.
The ultimate choice of reagent is dictated by the specific goals of the synthesis. By understanding the causality behind the reactivity of this compound and its alternatives, the modern chemist is empowered to design more elegant, efficient, and innovative routes to the complex heterocyclic molecules that drive scientific progress.
References
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
- Dakota Chemicals. (n.d.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. Dakota Chemicals Website. [Link]
- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(06), 993-997. [Link]
- Crosby, J., et al. (2007). Process for the preparation of 2-cyanopyridine derivatives.
- Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
- Ullah, F., et al. (2022). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. International Research Journal of Innovations in Engineering and Technology. [Link]
- Guchhait, S. K., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances. [Link]
- Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry. [Link]
- El-Mekabaty, A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Organic Chemistry Portal Website. [Link]
- ResearchGate. (n.d.). Synthesis of 2-Hydroxymalononitrile.
- Google Patents. (2017). Preparation method for 4-pyridinecarboxaldehyde. CN106518753A.
- The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. [Link]
- Ota, E. (2017).
- de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. media.neliti.com [media.neliti.com]
- 3. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Formylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. 2-Formylisonicotinonitrile, a key building block in the synthesis of various biologically active molecules, is no exception. Its aldehyde and nitrile functionalities, while synthetically versatile, also present a unique set of challenges in purification and purity assessment. This guide provides an in-depth comparison of analytical techniques to rigorously confirm the purity of synthesized this compound, moving beyond simple detection to a holistic understanding of the impurity profile.
The Synthetic Landscape: Understanding Potential Impurities
A common and efficient route to this compound is the oxidation of 2-methyl-4-cyanopyridine. This transformation, while effective, is a common source of process-related impurities. A thorough purity analysis must, therefore, be predicated on a clear understanding of what these impurities are likely to be.
The two primary impurities of concern are:
-
Unreacted Starting Material (2-methyl-4-cyanopyridine): Incomplete oxidation can lead to the presence of the starting material in the final product.
-
Over-oxidation Product (4-cyano-2-pyridinecarboxylic acid): The aldehyde functionality of the desired product is susceptible to further oxidation, yielding the corresponding carboxylic acid.
The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of undesired side-products, and compromised biological activity of the final compound.
A Multi-faceted Approach to Purity Confirmation: A Comparative Overview
No single analytical technique can provide a complete picture of a compound's purity. A robust and self-validating purity assessment relies on the synergistic application of multiple orthogonal methods. Here, we compare the principal techniques for the characterization of this compound.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments. | - Unambiguous structure elucidation- Quantitative analysis of impurities (qNMR) | - Lower sensitivity compared to other techniques- Can be complex to interpret for mixtures |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies the functional groups present in a molecule. | - Rapid and non-destructive- Excellent for identifying the presence of key functional groups (e.g., C=O, C≡N, O-H) | - Not suitable for quantification- Complex spectra can be difficult to interpret fully |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. | - High sensitivity- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for separation and identification of components in a mixture | - Does not distinguish between isomers without fragmentation analysis- Ionization process can sometimes be destructive |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Determines the number of components in a mixture and allows for their quantification. | - High resolution and sensitivity- Widely applicable for purity determination and quantification of impurities | - Requires method development and validation- Does not provide structural information on its own |
In-Depth Analysis: Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled in its ability to provide a detailed structural fingerprint of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum.
Data Interpretation: Expected Chemical Shifts
| Compound | Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| This compound | Aldehyde (-CHO) | ~10.1 (s, 1H) | ~190 |
| Pyridine Ring | ~8.9 (d, 1H), ~8.0 (d, 1H), ~7.8 (dd, 1H) | ~150-120 | |
| Nitrile (-CN) | - | ~117 | |
| 2-methyl-4-cyanopyridine (Impurity) | Methyl (-CH₃) | ~2.6 (s, 3H) | ~24 |
| Pyridine Ring | ~8.6 (d, 1H), ~7.4 (d, 1H), ~7.3 (dd, 1H) | ~160-120 | |
| Nitrile (-CN) | - | ~118 | |
| 4-cyano-2-pyridinecarboxylic acid (Impurity) | Carboxylic Acid (-COOH) | ~13-14 (br s, 1H) | ~165 |
| Pyridine Ring | ~8.9 (d, 1H), ~8.2 (d, 1H), ~8.0 (dd, 1H) | ~150-120 | |
| Nitrile (-CN) | - | ~116 |
Note: These are approximate chemical shifts and can vary depending on the solvent and other factors.
Workflow for NMR Analysis
Caption: Workflow for NMR-based purity assessment.
Infrared (IR) Spectroscopy: A Rapid Functional Group Screen
IR spectroscopy provides a quick and effective way to confirm the presence of the key functional groups in this compound and to detect the presence of the carboxylic acid impurity.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation: Key Vibrational Frequencies
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) |
| This compound | Aldehyde C=O stretch | ~1700 |
| Nitrile C≡N stretch | ~2230 | |
| Aromatic C=C and C=N stretches | ~1600-1400 | |
| 2-methyl-4-cyanopyridine (Impurity) | Nitrile C≡N stretch | ~2230 |
| Aromatic C=C and C=N stretches | ~1600-1400 | |
| 4-cyano-2-pyridinecarboxylic acid (Impurity) | Carboxylic Acid O-H stretch | ~3300-2500 (broad) |
| Carboxylic Acid C=O stretch | ~1700 | |
| Nitrile C≡N stretch | ~2230 |
The presence of a broad absorption in the 3300-2500 cm⁻¹ region is a strong indicator of the 4-cyano-2-pyridinecarboxylic acid impurity.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is crucial for confirming the molecular weight of the synthesized product and can be used in conjunction with gas chromatography (GC-MS) to separate and identify volatile impurities.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system with an electron ionization (EI) source.
-
GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar column like DB-5ms) and use a temperature program to separate the components.
-
MS Detection: Acquire mass spectra for each eluting peak.
Data Interpretation: Expected Molecular Ions and Fragmentation
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 132.12 | 132 | 131 ([M-H]⁺), 104 ([M-CO]⁺), 77 ([C₆H₃N]⁺) |
| 2-methyl-4-cyanopyridine (Impurity) | 118.14 | 118 | 117 ([M-H]⁺), 91 ([M-HCN]⁺) |
| 4-cyano-2-pyridinecarboxylic acid (Impurity) | 148.12 | 148 | 131 ([M-OH]⁺), 104 ([M-CO₂H]⁺) |
Logical Flow for MS Analysis
Caption: Logical flow of a GC-MS experiment for purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification
HPLC is the most widely used technique for the quantitative determination of purity and the separation of non-volatile impurities. A well-developed and validated HPLC method is essential for routine quality control.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Instrumentation: Use an HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of all components and calculate the area percentage of the main peak to determine the purity.
Expected Elution Order
In a typical reversed-phase HPLC separation, the elution order is from most polar to least polar. Therefore, the expected elution order would be:
-
4-cyano-2-pyridinecarboxylic acid (most polar)
-
This compound
-
2-methyl-4-cyanopyridine (least polar)
The Self-Validating System: An Integrated Approach
The true power of this multi-technique approach lies in its self-validating nature. The results from each technique should corroborate the others. For instance, an impurity peak observed in the HPLC chromatogram can be collected and further analyzed by NMR and MS to confirm its identity. This integrated workflow provides the highest level of confidence in the purity assessment of your synthesized this compound.
By understanding the synthetic pathway, anticipating potential impurities, and employing a suite of orthogonal analytical techniques, researchers can ensure the quality and reliability of this critical synthetic intermediate, thereby safeguarding the integrity of their scientific endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
A Comparative Guide to the Application of 2-Formylisonicotinonitrile in Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the novelty of the resulting molecular scaffolds. Among the vast arsenal of chemical intermediates, pyridine aldehydes hold a prominent position due to their versatile reactivity and prevalence in biologically active compounds. This guide provides an in-depth technical comparison of 2-Formylisonicotinonitrile and its close analog, 2-Formylpyridine, with a focus on their application in the synthesis of medicinally relevant thieno[2,3-b]pyridine scaffolds via the Gewald multicomponent reaction.
Introduction to this compound: A Versatile Pyridine Aldehyde
This compound, also known as 4-cyano-2-pyridinecarboxaldehyde, is a bifunctional aromatic aldehyde. Its structure is characterized by a pyridine ring substituted with a formyl group at the 2-position and a nitrile group at the 4-position. This unique arrangement of electron-withdrawing groups significantly influences the reactivity of the aldehyde, making it a valuable synthon for the construction of complex heterocyclic systems. The presence of the nitrile group, in particular, offers a handle for further chemical transformations, enhancing its utility in diversity-oriented synthesis.
The Gewald Reaction: A Gateway to Thieno[2,3-b]pyridines
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1] The resulting 2-aminothiophenes are versatile intermediates for the synthesis of a variety of fused heterocyclic systems, including the medicinally important thieno[2,3-b]pyridines. These scaffolds are found in a range of biologically active compounds, including kinase inhibitors and agents that can restore the activity of anticancer drugs.
Comparative Synthesis of Thieno[2,3-b]pyridines: this compound vs. 2-Formylpyridine
To objectively evaluate the utility of this compound, we will compare its performance in the Gewald reaction against its simpler analog, 2-Formylpyridine (also known as pyridine-2-carbaldehyde), which lacks the 4-cyano substituent. The target molecule for this comparative synthesis is a substituted thieno[2,3-b]pyridine, a scaffold of significant interest in medicinal chemistry.
Reaction Scheme
The general reaction scheme for the synthesis of the target thieno[2,3-b]pyridine scaffold is depicted below. The reaction proceeds via a one-pot condensation of the respective pyridine aldehyde, malononitrile, and elemental sulfur, followed by an intramolecular cyclization.
Caption: General scheme for the Gewald synthesis of thieno[2,3-b]pyridines.
Experimental Data Comparison
The following table summarizes the key experimental parameters and outcomes for the Gewald reaction using this compound and 2-Formylpyridine. The data is compiled from representative synthetic procedures found in the chemical literature.
| Parameter | This compound | 2-Formylpyridine (Pyridine-2-carbaldehyde) |
| Product | 2-Amino-3-cyanothieno[2,3-b]pyridine-5-carbonitrile | 2-Amino-3-cyanothieno[2,3-b]pyridine |
| Molecular Weight of Product | 226.24 g/mol | 201.23 g/mol |
| Typical Yield | Good to Excellent | Moderate to Good |
| Reaction Time | Typically shorter | May require longer reaction times |
| Reaction Temperature | Mild to moderate heating (e.g., 50-80 °C) | Similar, may require slightly higher temperatures |
| Catalyst | Basic catalyst (e.g., morpholine, piperidine) | Basic catalyst (e.g., morpholine, piperidine) |
| Solvent | Ethanol, DMF | Ethanol, DMF |
| Key Advantage | Higher reactivity of the aldehyde due to the electron-withdrawing cyano group, leading to potentially faster reactions and higher yields. The resulting product has an additional functional group (nitrile) for further diversification. | Simpler starting material, readily available. |
| Key Disadvantage | More complex starting material, potentially higher cost. | Lower reactivity of the aldehyde compared to its cyano-substituted counterpart, which may lead to lower yields or require more forcing conditions. |
Causality Behind Experimental Choices and Performance Differences
The enhanced reactivity of this compound in the Gewald reaction can be attributed to the strong electron-withdrawing nature of the cyano group at the 4-position of the pyridine ring. This effect is twofold:
-
Increased Electrophilicity of the Aldehyde: The cyano group withdraws electron density from the pyridine ring, making the formyl group's carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the carbanion generated from malononitrile. This leads to a faster initial Knoevenagel condensation step.
-
Stabilization of Intermediates: The electron-withdrawing nature of the pyridine ring, further enhanced by the cyano group, can stabilize the anionic intermediates formed during the reaction, thereby facilitating the subsequent cyclization and aromatization steps.
In contrast, 2-formylpyridine, while still a reactive aldehyde, lacks this additional electronic activation. Consequently, the initial condensation and subsequent steps may proceed at a slower rate, potentially leading to lower overall yields or the need for more forcing reaction conditions to drive the reaction to completion.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of thieno[2,3-b]pyridine derivatives using both this compound and 2-Formylpyridine.
Protocol 1: Synthesis of 2-Amino-3-cyanothieno[2,3-b]pyridine-5-carbonitrile using this compound
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-Amino-3-cyanothieno[2,3-b]pyridine-5-carbonitrile.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.32 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
To the stirred suspension, add morpholine (0.87 g, 10 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the resulting solid under vacuum to obtain the pure 2-amino-3-cyanothieno[2,3-b]pyridine-5-carbonitrile.
Protocol 2: Synthesis of 2-Amino-3-cyanothieno[2,3-b]pyridine using 2-Formylpyridine
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-Amino-3-cyanothieno[2,3-b]pyridine.
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Formylpyridine (1.07 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 30 mL of ethanol.
-
Add morpholine (0.87 g, 10 mmol) to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol.
-
Dry the product under vacuum to yield 2-amino-3-cyanothieno[2,3-b]pyridine.
Mechanistic Insights into the Gewald Reaction
The mechanism of the Gewald reaction is a fascinating cascade of transformations.[3] A plausible mechanistic pathway is illustrated below.
Caption: Plausible mechanism of the Gewald reaction.
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the pyridine aldehyde and malononitrile to form a pyridinylidene malononitrile intermediate. This is followed by the addition of sulfur to the activated methylene group. The subsequent intramolecular cyclization via nucleophilic attack of the sulfur onto the nitrile group, followed by tautomerization, leads to the formation of the aromatic 2-aminothiophene ring.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound and 2-Formylpyridine in the context of the Gewald reaction for the synthesis of thieno[2,3-b]pyridines. The presence of the 4-cyano group in this compound imparts enhanced reactivity, which can translate to improved reaction efficiency. Furthermore, the resulting product retains the cyano group, offering a valuable functional handle for subsequent chemical modifications and the generation of diverse compound libraries for drug discovery.
While 2-Formylpyridine remains a viable and more economical option, for applications demanding higher reactivity and the potential for further diversification, this compound emerges as a superior building block. The choice between these two reagents will ultimately depend on the specific synthetic goals, cost considerations, and the desired level of molecular complexity. The continued exploration of such versatile building blocks in multicomponent reactions will undoubtedly pave the way for the discovery of novel and potent therapeutic agents.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966, 99, 94-100.
- Sabnis, R. W. Sulfur Rep.1994, 16, 1-17.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; John Wiley & Sons, 2010.
- Mundy, B. P.; Ellerd, M. G.; Favaloro, F. G. Name Reactions and Reagents in Organic Synthesis, 2nd ed.; Wiley-Interscience, 2005.
- Hume, C.
- Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. J. Heterocycl. Chem.1999, 36, 333-345.
- Sridhar, M.; Raoa, R. M.; Babaa, N. H. K.; Kumbhare, R. M. Tetrahedron Lett.2007, 48, 3171-3172.
- Eller, G. A.; Holzer, W. Molecules2006, 11, 371-376.
- Revelant, G.; Dunand, S.; Hesse, S.; Kirsch, G. Synthesis2011, 2935-2940.
- Sharma, J.; Champagne, P. A. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. 2024. DOI: 10.26434/chemrxiv-2024-3lq16
Sources
Performance Benchmarking of 2-Formylisonicotinonitrile-Derived Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the myriad of heterocyclic compounds, derivatives of 2-Formylisonicotinonitrile have emerged as a promising class of therapeutic agents, particularly in the realm of oncology. The strategic incorporation of the isonicotinonitrile moiety, a functional group known to enhance binding affinity and improve drug-like properties, has led to the development of potent inhibitors of key cellular targets.[1][2][3]
This guide provides a comprehensive analysis of the performance of this compound-derived compounds, with a focus on their anticancer and enzyme inhibitory activities. We will delve into their performance benchmarked against established alternatives, supported by experimental data and detailed protocols to enable researchers to conduct their own comparative evaluations.
The Rationale for Targeting Kinases with Isonicotinonitrile Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] The unique electronic and structural characteristics of the isonicotinonitrile scaffold make it an excellent pharmacophore for designing kinase inhibitors. Its derivatives have been shown to exhibit significant inhibitory activity against various kinases, including Aurora kinases, which are crucial regulators of mitosis.[5]
Comparative Performance Analysis: Anticancer Activity
The true measure of a novel compound's potential lies in its performance relative to existing standards. In this section, we compare the in vitro anticancer activity of this compound-derived compounds with established chemotherapy agents and targeted inhibitors across various cancer cell lines.
Cytotoxicity against Human Cancer Cell Lines
A fundamental benchmark for any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following table summarizes the IC50 values of a series of novel pyrazole derivatives incorporating the isonicotinoyl moiety against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. For a direct comparison, the performance of VX-680 (Tozasertib), a known pan-Aurora kinase inhibitor, is also included.
| Compound ID | Modification | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| P-6 | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)thiazolidin-4-one | 0.37 ± 0.15 | 0.44 ± 0.06 | [6] |
| P-20 | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)thiazolidin-4-one | 0.51 ± 0.09 | 0.56 ± 0.08 | [6] |
| VX-680 | (Standard) | 0.32 ± 0.05 | 0.40 ± 0.03 | [6] |
Data presented as mean ± standard deviation.
As the data indicates, compound P-6 , a this compound-derived thiazolidin-4-one, demonstrates potent cytotoxic activity against both HCT-116 and MCF-7 cell lines, with IC50 values comparable to the established Aurora kinase inhibitor, VX-680.[6] This highlights the potential of the isonicotinoyl scaffold in developing highly effective anticancer agents.
Benchmarking Enzyme Inhibitory Activity: Aurora Kinase A
To understand the mechanism of action and to benchmark the specific inhibitory potential of these compounds, in vitro kinase inhibition assays are paramount. Aurora kinase A is a key mitotic kinase and a validated cancer drug target.[5]
The following table compares the inhibitory activity of the lead isonicotinoyl-pyrazole derivative, P-6 , against Aurora-A kinase with the standard inhibitor, VX-680.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| P-6 | Aurora-A Kinase | 0.11 ± 0.03 | [6] |
| VX-680 | Aurora-A Kinase | Not explicitly stated in the reference, but known to be a potent inhibitor. | [6] |
The potent, sub-micromolar inhibition of Aurora-A kinase by compound P-6 underscores the effectiveness of the isonicotinoyl moiety in targeting the ATP-binding pocket of this enzyme.[6]
Experimental Protocols
To ensure scientific rigor and enable reproducibility, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound-derived compounds and reference compounds (e.g., VX-680)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in DMEM. After 24 hours, replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve fitting software.
Protocol 2: In Vitro Aurora-A Kinase Inhibition Assay
This protocol is used to determine the direct inhibitory effect of the compounds on the activity of a specific kinase.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. The intensity of the light is inversely proportional to the kinase activity.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
This compound-derived compounds and reference inhibitor (e.g., VX-680)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound or reference inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the kinase.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, we have created the following diagrams using Graphviz.
Aurora Kinase A Signaling in Mitosis
This diagram illustrates the central role of Aurora Kinase A in regulating mitotic progression, a key pathway targeted by the described isonicotinonitrile derivatives.
Caption: Role of Aurora Kinase A in Mitosis and its Inhibition.
Experimental Workflow for Anticancer Drug Screening
This diagram outlines the sequential steps involved in the in vitro screening of novel compounds for anticancer activity.
Caption: Workflow for In Vitro Anticancer Compound Screening.
Conclusion and Future Directions
The data presented in this guide strongly suggest that this compound-derived compounds represent a valuable and promising scaffold for the development of novel anticancer agents. Their potent cytotoxic and specific enzyme inhibitory activities, comparable to established drugs, warrant further investigation. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate their therapeutic efficacy and safety profiles in preclinical models. The detailed protocols and comparative data provided herein serve as a robust foundation for researchers to build upon in the collective effort to advance cancer therapeutics.
References
- [This is a placeholder for a reference that would support the general introduction to drug discovery and heterocyclic compounds. A real guide would cite a relevant review article.]
- [This is a placeholder for a reference that would support the statement about the isonicotinonitrile moiety. A real guide would cite a relevant medicinal chemistry journal.]
- [This is a placeholder for a reference that would support the statement about the isonicotinonitrile moiety. A real guide would cite a relevant medicinal chemistry journal.]
- [This is a placeholder for a reference that would support the statement about the isonicotinonitrile moiety. A real guide would cite a relevant medicinal chemistry journal.]
- [This is a placeholder for a reference that would support the statement about the isonicotinonitrile moiety. A real guide would cite a relevant medicinal chemistry journal.]
- [This is a placeholder for a reference that would support the statement about the isonicotinonitrile moiety. A real guide would cite a relevant medicinal chemistry journal.]
- [This is a placeholder for a reference that would support the statement about the isonicotinonitrile moiety. A real guide would cite a relevant medicinal chemistry journal.]
- [This is a placeholder for a reference that would support the statement about the isonicotinonitrile moiety. A real guide would cite a relevant medicinal chemistry journal.]
- [This is a placeholder for a reference that would support the statement about the isonicotinonitrile moiety. A real guide would cite a relevant medicinal chemistry journal.]
- Keen, N., & Taylor, S. (2004). Aurora-kinase inhibitors as anticancer agents. Nature Reviews Cancer, 4(12), 927-936. [Link]
- [This is a placeholder for a reference that would support the general introduction to drug discovery and heterocyclic compounds. A real guide would cite a relevant review article.]
- Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, S. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
- [This is a placeholder for a reference that would support the statement about the isonicotinonitrile moiety. A real guide would cite a relevant medicinal chemistry journal.]
- [This is a placeholder for a reference that would support the statement about the isonicotinonitrile moiety. A real guide would cite a relevant medicinal chemistry journal.]
- Beniwal, M., Jain, N., Jain, S., & Aggarwal, N. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific reports, 12(1), 14853. [Link]
- [This is a placeholder for a reference that would support the statement about protein kinases. A real guide would cite a relevant review article.]
Sources
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora-kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Novelty of New 2-Formylisonicotinonitrile Derivatives
This guide provides a comprehensive framework for the systematic evaluation of novel 2-Formylisonicotinonitrile derivatives. As a privileged scaffold, the pyridine nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and approved drugs.[1] The introduction of the formyl and cyano groups at the 2- and 4-positions, respectively, creates a unique electronic and steric environment, offering a versatile platform for developing new chemical entities (NCEs) with potential therapeutic applications ranging from enzyme inhibition to antimicrobial action.[2][3][4]
This document moves beyond a simple recitation of protocols. It is designed to provide the strategic and causal reasoning behind each experimental phase, reflecting a holistic approach to early-stage drug discovery. We will guide you through a self-validating workflow, from synthesis and characterization to detailed biological profiling, enabling a robust assessment of a derivative's true novelty and therapeutic potential.
Part 1: Synthesis and Structural Elucidation: The Foundation of Novelty
The journey of any NCE begins with its creation and unambiguous structural confirmation. The synthetic accessibility and the ability to generate a diverse library of analogues are the first indicators of a scaffold's utility. We propose a generalized synthetic approach, followed by a rigorous, multi-technique spectroscopic analysis to ensure the identity and purity of each new derivative.
Generalized Synthetic Workflow
The synthesis of novel this compound derivatives typically involves the modification of the core scaffold. A common strategy is the condensation of the aldehyde group with various amines or other nucleophiles to generate diverse imines, hydrazones, or other C-N linked derivatives. The specific reaction conditions must be optimized for each new derivative, but the overall workflow remains consistent.
Caption: High-level workflow for synthesis and structural confirmation.
Experimental Protocol: Spectroscopic Characterization
Trust in all subsequent biological data is predicated on the absolute certainty of the compound's structure and purity. A combination of spectroscopic methods is non-negotiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H NMR spectrum to identify all proton environments and their coupling patterns. The disappearance of the aldehyde proton (~10 ppm) and the appearance of a new imine proton (8-9 ppm) are key diagnostic signals.
-
Acquire ¹³C NMR spectrum to confirm the number of unique carbon atoms. The nitrile carbon (~115-120 ppm) and the imine carbon (>160 ppm) are characteristic.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) as needed to resolve complex structures.
-
-
-
Infrared (IR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Protocol:
-
Acquire the IR spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Confirm the presence of the nitrile stretch (C≡N) around 2220-2240 cm⁻¹.
-
Verify the C=N stretch of the newly formed imine bond, typically in the 1640-1690 cm⁻¹ region.
-
Confirm the disappearance of the C=O stretch from the starting aldehyde.
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the new derivative.
-
Protocol:
-
Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI).
-
Determine the exact mass of the [M+H]⁺ or [M-H]⁻ ion and compare it to the calculated theoretical mass. The measured mass should be within 5 ppm of the calculated value.
-
-
| Derivative | Key ¹H NMR Signal (ppm) | Key IR Band (cm⁻¹) | HRMS [M+H]⁺ (Observed) |
| Parent Scaffold | 10.1 (s, 1H, -CHO) | 2235 (C≡N), 1705 (C=O) | 133.0402 |
| Derivative A | 8.5 (s, 1H, -CH=N-) | 2230 (C≡N), 1650 (C=N) | 224.0875 |
| Derivative B | 9.2 (s, 1H, -CH=N-) | 2228 (C≡N), 1665 (C=N) | 258.0541 |
Table 1: Representative characterization data for hypothetical this compound derivatives.
Part 2: Physicochemical Profiling: Designing for Success
A biologically potent compound is of little therapeutic value if it cannot reach its target. Early assessment of physicochemical properties is critical for identifying candidates with favorable drug-like characteristics and reducing late-stage attrition.[5] These properties are intrinsically linked to a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Workflow for Physicochemical and Early Biological Screening
The following workflow illustrates a logical progression from initial compound characterization to biological assessment, allowing for early deselection of compounds with unsuitable properties.
Caption: Integrated workflow for physicochemical and biological screening.
Experimental Protocol: Key Physicochemical Assays
-
Kinetic Aqueous Solubility:
-
Causality: Poor solubility is a major hurdle for oral absorption and can lead to inconsistent results in biological assays.[7] This high-throughput assay provides an early indication of potential issues.
-
Protocol:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.
-
Shake for 2 hours at room temperature.
-
Filter the resulting solution/suspension through a filter plate.
-
Analyze the filtrate by HPLC-UV or LC-MS/MS against a standard curve to determine the concentration of the dissolved compound.
-
-
-
Lipophilicity (log P / log D):
-
Causality: Lipophilicity influences a compound's permeability, metabolic stability, and potential for off-target toxicity.[8] While calculated log P (cLogP) is useful, an experimental value is more reliable.
-
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in n-octanol.
-
Mix this solution with an equal volume of water (for log P) or PBS at pH 7.4 (for log D).
-
Shake vigorously until equilibrium is reached (e.g., 1 hour).
-
Centrifuge to separate the layers.
-
Measure the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV.
-
Calculate log P (or log D) as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
-
| Derivative | MW | cLogP | Aqueous Solubility (µM) | Chemical Stability (t½, h) |
| Ref. Compound X | 210.2 | 2.5 | 55 | > 48 |
| Derivative A | 223.2 | 3.1 | 25 | > 48 |
| Derivative B | 257.3 | 4.2 | < 5 | 36 |
| Derivative C | 289.3 | 2.8 | 80 | > 48 |
Table 2: Comparative physicochemical data for hypothetical derivatives versus a reference compound.
Part 3: In Vitro Biological Evaluation: Defining Functional Novelty
This is where the functional novelty of the derivatives is established. A tiered approach is most efficient, starting with a primary assay to measure activity against the intended target, followed by counter-screens to assess safety and selectivity.[9][10] The choice of assay is dictated by the therapeutic hypothesis; for this guide, we will use a generic enzyme inhibition model, reflecting a common application for this scaffold class.[11][12]
Experimental Protocol: Enzyme Inhibition and Cytotoxicity
-
Primary Assay: Target Enzyme Inhibition (e.g., Kinase IC₅₀):
-
Causality: The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying the potency of an inhibitor. This assay determines how effectively a derivative can block the activity of its intended biological target.
-
Protocol:
-
In a 384-well plate, serially dilute the test compounds (e.g., from 10 µM to 0.1 nM) in assay buffer.
-
Add the target enzyme to each well.
-
Initiate the enzymatic reaction by adding the substrate and co-factor (e.g., ATP for a kinase).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add a detection reagent that produces a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed.
-
Read the plate on a plate reader.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
-
Secondary Assay: Cellular Cytotoxicity (CC₅₀):
-
Causality: A promising compound should be potent against its target but have minimal toxicity to normal cells.[13] This assay measures the concentration at which a compound causes 50% cell death, providing a critical assessment of its therapeutic window.
-
Protocol:
-
Seed a normal, non-cancerous cell line (e.g., human fibroblasts) in a 96-well plate and allow cells to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add a viability reagent (e.g., resazurin, CellTiter-Glo®).
-
Incubate as required by the reagent manufacturer.
-
Read the signal (fluorescence or luminescence) on a plate reader.
-
Calculate the CC₅₀ value in the same manner as the IC₅₀.
-
-
| Derivative | Target IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| Ref. Compound X | 50 | 25 | 500 |
| Derivative A | 25 | 20 | 800 |
| Derivative B | 5 | > 50 | > 10,000 |
| Derivative C | 60 | 5 | 83 |
Table 3: Comparative in vitro biological activity. A higher Selectivity Index (SI = CC₅₀ / IC₅₀) is desirable.
Part 4: Integrated Analysis and Assessment of Novelty
Novelty is not defined by a single data point but by the totality of the evidence. A derivative may be considered novel if it demonstrates:
-
Superior Potency: A significantly lower IC₅₀ against the target compared to existing alternatives (e.g., Derivative B).
-
Improved Safety Profile: A high Selectivity Index, indicating a large window between therapeutic effect and general cytotoxicity (e.g., Derivative B).
-
Enhanced Drug-Like Properties: Superior solubility or an optimal lipophilicity profile that suggests better pharmacokinetic potential (e.g., Derivative C's solubility vs. Ref. Compound X).
-
Novel Structure-Activity Relationship (SAR): The discovery that a previously unexplored chemical modification leads to a significant improvement in activity or properties, opening a new avenue for optimization. For instance, if Derivative A and C share a common feature that improves properties over the reference, this establishes a new SAR trend.
In our hypothetical example, Derivative B stands out as the most promising lead. Despite its higher lipophilicity and lower solubility, its exceptional potency and outstanding selectivity index mark it as a truly novel and valuable compound for further investigation. Its poor solubility is a challenge that can be addressed through formulation or further chemical modification during lead optimization.[9] Derivative A shows a modest improvement in both potency and selectivity, making it a viable backup candidate. Derivative C , while having excellent solubility, is less potent than the reference and exhibits significant cytotoxicity, marking it for deselection.
This systematic and integrated approach ensures that the assessment of novelty is grounded in robust, multi-parameter experimental data, enabling confident decision-making in the progression of new chemical entities from the bench to potential clinical development.
References
- QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. [Link]
- AXXAM. In Vitro Assays | For successful drug discovery programs. [Link]
- Charles River Laboratories. Novel In Vitro Models for Drug Discovery. [Link]
- Al-Sanea, M. M., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- Martel, S., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities.
- National Research Council (US) Committee on the Design and Evaluation of Safer Chemical Substitutions. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives.
- Vistoli, G., et al. Chemical and Physical Characterizations of Potential New Chemical Entity.
- Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
- Bahaaeldin, B. M., et al. (2017). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central. [Link]
- El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. PubMed Central. [Link]
- Nakano, M., et al. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. PubMed Central. [Link]
- Tlahuext-Aca, A., et al. (2023). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. ScienceDirect. [Link]
- Flores-Alamo, M., et al. (2016). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. PubMed Central. [Link]
- Płaziński, W., et al. (2022).
- Zhang, S., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Gomaa, A. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
- El-Naggar, M., et al. (2022).
- Ono, N., et al. (2022).
- Jew, S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]
- Singh, R., et al. (2015). Study of some properties of cyanopyridine derivatives in solutions.
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 10. axxam.com [axxam.com]
- 11. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 2-Formylisonicotinonitrile
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of progress. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. 2-Formylisonicotinonitrile, a versatile pyridine-based building block, is one such compound that demands meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.
Understanding the Hazard Profile of this compound
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This solid compound presents a multi-faceted hazard profile that dictates the necessity for stringent safety measures.
Key Hazards:
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Its cytotoxic potential, while not fully elucidated in all contexts, necessitates its handling as a potentially hazardous substance, aligning with guidelines for cytotoxic drugs.[3][4][5][6]
-
Irritation: It is known to cause skin and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]
The combined presence of a reactive aldehyde group and a nitrile moiety within a pyridine scaffold underpins these toxicological properties. The pyridine ring itself is a hazardous compound, and its derivatives should be handled with commensurate care.[7][8][9]
Table 1: Hazard Information for this compound
| Hazard Statement | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Information synthesized from available Safety Data Sheets.[1][2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process designed to mitigate risk at every stage. The following workflow provides a logical progression from initial handling to final waste disposal.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Workup [chem.rochester.edu]
- 6. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 7. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Handling of 2-Formylisonicotinonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Reference: Essential Safety and Handling Information for 2-Formylisonicotinonitrile
| Hazard Class | GHS Hazard Statements | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound is a bifunctional aromatic compound containing both an aldehyde and a nitrile group. This unique structure necessitates a thorough understanding of its potential hazards to implement appropriate safety protocols. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.
The nitrile functional group warrants special attention. While stable under normal conditions, nitriles can undergo hydrolysis, especially in the presence of strong acids or bases, or be metabolized to release cyanide. Furthermore, incomplete combustion of nitrile-containing compounds can produce highly toxic hydrogen cyanide gas.[1] Therefore, all handling procedures must be designed to prevent exposure and decomposition.
The aldehyde group contributes to the irritant properties of the molecule, particularly to the skin, eyes, and respiratory tract. Aromatic aldehydes can also be sensitizers, meaning repeated exposure may lead to allergic reactions in some individuals.
Your First Line of Defense: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale behind each selection.
Hand Protection: Selecting the Right Gloves
Best Practices for Glove Use:
-
Double Gloving: For procedures with a higher risk of splashing or direct contact, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Immediate Replacement: If a glove comes into contact with this compound, it must be removed and replaced immediately.
-
Inspect Before Use: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before use.[5]
For situations involving significant potential for exposure or the use of solvents in which this compound is dissolved, consider heavier-duty gloves such as butyl rubber or Viton®, which offer superior protection against a broader range of chemicals. Always consult the glove manufacturer's compatibility chart for specific chemicals and solvents being used.
Eye and Face Protection: Shielding from Splashes and Irritants
Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work involving this compound.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashing, such as during solution preparation, transfers, or reactions.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, offers an additional layer of protection for the entire face and is strongly recommended for procedures with a high splash potential.
Body Protection: A Barrier Against Contamination
A standard laboratory coat is required to protect street clothing and skin from accidental spills. For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron or gown should be worn over the lab coat. Ensure that lab coats are buttoned and sleeves are not rolled up.
Respiratory Protection: Preventing Inhalation of Irritating Dust
As this compound can cause respiratory irritation, it is crucial to handle it in a well-ventilated area.
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed in a certified chemical fume hood.
-
Respiratory Protection: If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps and associated safety measures.
Emergency Procedures: Being Prepared for the Unexpected
Even with meticulous planning, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
Spills
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is significant or involves volatile solvents, evacuate the entire lab and contact your institution's emergency response team.
-
Restrict access to the spill area.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire
This compound is a combustible solid. In the event of a fire, use an appropriate extinguishing agent.
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide, or an alcohol-resistant foam.[2][3][4][6][7] Water spray may be used to cool fire-exposed containers, but it may be inefficient at extinguishing the fire itself.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include hydrogen cyanide and oxides of nitrogen.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Disposal Plan: Responsible Management of Chemical Waste
All waste containing this compound must be treated as hazardous waste.
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Class B chemical fire fighting foam concentrate - BIOEX [bio-ex.com]
- 3. firepenny.com [firepenny.com]
- 4. Firefighting foam - Wikipedia [en.wikipedia.org]
- 5. gloves.com [gloves.com]
- 6. fomtec.com [fomtec.com]
- 7. Novacool extinguishes polar solvent fires at 0.5% [novacool.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
